molecular formula C9H9N B155927 7-Methylindolizine CAS No. 1761-12-2

7-Methylindolizine

Cat. No.: B155927
CAS No.: 1761-12-2
M. Wt: 131.17 g/mol
InChI Key: PWPFETRIYNRQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylindolizine serves as a key pharmacophore in medicinal chemistry, providing a foundational core for the development of novel therapeutic agents. Its significance in research is underscored by studies demonstrating that derivatives of this heterocyclic scaffold exhibit promising anti-mycobacterial activity. Specifically, this compound derivatives have shown inhibitory activity against both drug-sensitive H37Rv and Multi-Drug Resistant (MDR) strains of Mycobacterium tuberculosis , with one study identifying a potent analogue displaying Minimum Inhibitory Concentration (MIC) values of 4 and 32 μg/mL against H37Rv and MDR strains, respectively . The scaffold's utility extends beyond anti-tubercular applications. Structure-activity relationship (SAR) studies highlight that substitutions at the 2, 3, and 7 positions of the indolizine nucleus are critical for modulating biological activity, enabling the optimization of properties for diverse targets . Furthermore, research into other indolizine derivatives has revealed potent larvicidal activity against Anopheles arabiensis , a mosquito species of significant public health importance, indicating the scaffold's potential in developing new vector control agents . The indolizine structure is also investigated as a bioisostere for known anti-inflammatory drugs, with molecular modeling studies suggesting that hydrophobic interactions with enzyme targets like COX-2 are a key mechanism of action for these compounds . For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1761-12-2

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

7-methylindolizine

InChI

InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3

InChI Key

PWPFETRIYNRQCU-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CN2C=C1

Canonical SMILES

CC1=CC2=CC=CN2C=C1

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 7-Methylindolizine via Pyridinium Ylide Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indolizine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for indole and exhibiting significant fluorescence properties useful in biological labeling. While the synthesis of general indolizines is well-documented, the specific regioselective synthesis of 7-methylindolizine presents a unique challenge. Standard Chichibabin cyclization methods typically require 2-alkylpyridines, which yield 5-substituted indolizines.

To achieve the 7-methyl substitution pattern with high regiochemical fidelity, this guide details the 1,3-Dipolar Cycloaddition of Pyridinium Ylides . This route utilizes 4-picoline (4-methylpyridine) as the starting material.[1][2] The 4-methyl substituent on the pyridine ring maps directly to the 7-position of the final indolizine core, avoiding the need for late-stage functionalization and ensuring structural integrity.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of a reactive 1,3-dipole (pyridinium ylide) from a quaternary pyridinium salt. This dipole undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (alkyne or alkene) to form the fused 5,6-bicyclic system.

Mechanistic Pathway[3][4][5][6][7]
  • Quaternization: 4-Picoline reacts with an

    
    -halo carbonyl to form the N-alkylpyridinium salt.
    
  • Ylide Formation: Base-mediated deprotonation of the

    
    -methylene group generates the pyridinium ylide (a 1,3-dipole).
    
  • Cycloaddition: The ylide attacks the dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD) to form a dihydroindolizine intermediate.

  • Aromatization: Oxidative dehydrogenation (often spontaneous with alkynes) yields the fully aromatic this compound.

IndolizineMechanism Picoline 4-Picoline (Precursor) Salt Pyridinium Salt (Quaternary Intermediate) Picoline->Salt + α-Halo Ketone (S_N2 Reaction) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide + Base (-HBr) Indolizine This compound (Target Scaffold) Ylide->Indolizine + Dipolarophile ([3+2] Cycloaddition) Dipolarophile Alkyne/Alkene (Dipolarophile) Dipolarophile->Indolizine Reagent

Figure 1: Mechanistic flow from 4-picoline to this compound via ylide intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of Dimethyl this compound-1,2-dicarboxylate . This is the most stable and chemically accessible form of the 7-methyl core. If the unsubstituted this compound is required, a subsequent decarboxylation step (hydrolysis followed by thermal decarboxylation) is necessary.

Phase 1: Synthesis of N-Phenacyl-4-methylpyridinium Bromide (The Salt)

Reagents:

  • 4-Picoline (4-Methylpyridine): 10.0 mmol (0.93 g)

  • Phenacyl Bromide (

    
    -Bromoacetophenone): 10.0 mmol (1.99 g)
    
  • Acetone or Acetonitrile: 20 mL

Procedure:

  • Dissolve 1.99 g of phenacyl bromide in 10 mL of anhydrous acetone in a round-bottom flask.

  • Add 0.93 g of 4-picoline dropwise while stirring at room temperature.

  • The reaction is exothermic. Stir the mixture for 2–4 hours. A white to off-white precipitate will form rapidly.

  • Filtration: Filter the solid precipitate under vacuum.

  • Wash: Wash the filter cake with cold acetone (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted starting materials.
  • Drying: Dry the salt in a vacuum oven at 40°C for 4 hours.

    • Checkpoint: Yield is typically >90%. The product is stable and can be stored.

Phase 2: One-Pot Cycloaddition to this compound

Reagents:

  • N-Phenacyl-4-methylpyridinium Bromide (from Phase 1): 2.0 mmol

  • Dimethyl Acetylenedicarboxylate (DMAD): 2.2 mmol (Excess ensures complete consumption of ylide)

  • Triethylamine (

    
    ) or 
    
    
    
    : 2.5 mmol
  • Solvent: Dichloromethane (DCM) or DMF (15 mL)

  • Oxidant (Optional): Tetrakis(pyridine)cobalt(II) dichromate (TPCD) can enhance yield, but air oxidation is often sufficient.

Procedure:

  • Suspend the pyridinium salt (2.0 mmol) in 15 mL of DCM.

  • Add DMAD (2.2 mmol) to the suspension.

  • Base Addition: Add Triethylamine (2.5 mmol) dropwise. The mixture will likely change color (often to yellow/orange) indicating ylide formation.

  • Reaction: Stir at room temperature for 6–12 hours. If using DMF/K2CO3, heating to 60°C may accelerate the reaction (2–3 hours).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The polar salt spot will disappear, and a fluorescent indolizine spot will appear.

  • Workup:

    • Wash the organic layer with water (

      
       mL) to remove triethylammonium bromide salts.
      
    • Dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Critical Process Parameters (CPP) & Troubleshooting
ParameterRecommendationScientific Rationale
Precursor Purity Distill 4-picoline before use.4-Picoline is hygroscopic; water competes with alkylation, lowering salt yield.
Base Strength Weak bases (

,

) are preferred.
Strong bases (LDA, NaH) can cause side reactions or polymerization of the sensitive ylide.
Dipolarophile Electron-deficient alkynes (DMAD, Ethyl Propiolate).The reaction is LUMO-controlled (dipolarophile) / HOMO-controlled (ylide). Electron-withdrawing groups lower the LUMO energy, accelerating the reaction.
Regiochemistry Strictly Controlled The 4-methyl group of the pyridine must end up at position 7. No migration occurs under these conditions.
Workflow Visualization

Workflow cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Cyclization Step1 Mix 4-Picoline + Phenacyl Bromide (Acetone, RT, 4h) Step2 Filter & Dry Precipitate (Yield >90%) Step1->Step2 Step3 Suspend Salt in DCM Add DMAD Step2->Step3 Transfer Solid Step4 Add Et3N (Base) (In-situ Ylide Generation) Step3->Step4 Step5 Stir 6-12h (Oxidative Aromatization) Step4->Step5 Final This compound Product Step5->Final Purification (Column)

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization Criteria

To validate the synthesis of the 7-methyl isomer (and not a rearranged 5-methyl product), analyze the Proton NMR (


H-NMR) carefully.
  • Indolizine Core Protons:

    • H-5 (Doublet): This proton is usually the most deshielded (downfield, ~7.8–8.5 ppm) due to the proximity to the bridgehead nitrogen.

    • H-8 (Singlet/Doublet): Look for the proton at position 8.

  • The Methyl Group:

    • Position 7-Me: The methyl group should appear as a singlet around

      
       2.3–2.4 ppm .
      
    • Coupling: Crucially, the H-6 and H-8 protons will show coupling patterns consistent with a substituent at C7 (i.e., H-6 and H-8 will not couple to a proton at C7, because it is replaced by a methyl).

  • Differentiation: If the methyl were at position 5 (from a 2-picoline precursor), the H-5 signal (the most downfield) would be missing, replaced by a methyl singlet. The presence of the downfield H-5 proton confirms the methyl is NOT at position 5.

References
  • General Mechanism of Pyridinium Ylide Cycloaddition

    • Bonte, S., et al. (2016).[9][10] "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." Molecules, 21(3), 308.

  • Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

    • Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 36(7), 1173-1193.
  • Green Protocols for Indolizine Synthesis

    • Adarsh, K., et al. (2018).[6] "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry.

  • 4-Picoline Properties & Reactivity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7963, 4-Methylpyridine.[11]

Sources

Biological Activity of Novel 7-Methylindolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine pharmacophore, specifically the 7-methylindolizine scaffold, represents a privileged structure in modern medicinal chemistry. Unlike its isomer indole, indolizine is an N-bridgehead heterocyclic system with a 10


-electron delocalized network, offering unique electronic properties for receptor binding.

This guide analyzes the biological profile of this compound derivatives, focusing on two primary therapeutic axes: tubulin polymerization inhibition (Oncology) and anti-tubercular activity (Infectious Disease) . The presence of the 7-methyl group—derived from the accessible starting material 4-picoline—serves as a critical modulator of lipophilicity (


) and steric fit within hydrophobic pockets of target enzymes such as GyrB ATPase  and the colchicine-binding site  of tubulin.

Chemical Biology & Structural Rationale[1][2][3][4][5][6][7]

The 7-Methyl Advantage

The biological efficacy of this compound derivatives stems from the specific positioning of the methyl group on the pyridine ring component of the fused system.

  • Electronic Effect: The methyl group at C7 acts as a weak electron donor via hyperconjugation, increasing the electron density of the pyridine ring. This modulates the pKa of the bridgehead nitrogen, influencing hydrogen bond acceptor capabilities.

  • Steric & Hydrophobic Interactions: In the context of the Mycobacterium tuberculosis (MTB) receptor sites, the 7-methyl group provides a hydrophobic anchor. While recent studies suggest that oxidizing this methyl to a formyl group (

    
    ) increases polarity and binding affinity for specific residues, the 7-methyl variant remains a potent, membrane-permeable lead compound essential for initial hit-to-lead optimization.
    
Synthesis Pathway & SAR Visualization

The synthesis typically employs a 1,3-dipolar cycloaddition involving pyridinium ylides generated from 4-picoline.

SAR_Workflow Start 4-Picoline (Starting Material) Inter Pyridinium Ylide (Intermediate) Start->Inter Alkylation Core This compound Scaffold Inter->Core 1,3-Dipolar Cycloaddition Lipophil C7-Methyl Group (Hydrophobic Anchor) Core->Lipophil Intrinsic Sub1 C1/C3 Substituents (Electronic Tuning) Core->Sub1 Functionalization Target2 MTB GyrB ATPase Lipophil->Target2 Steric Fit Target1 Tubulin (Colchicine Site) Sub1->Target1 H-Bonding

Figure 1: Synthetic origin and Structure-Activity Relationship (SAR) logic of this compound derivatives.

Therapeutic Focus: Oncology (Tubulin Inhibition)[8]

Mechanism of Action

This compound derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site located at the interface of


- and 

-tubulin dimers. This binding prevents the polymerization of tubulin into microtubules, a process essential for mitotic spindle formation.[1]
  • Consequence: Cells are arrested in the G2/M phase of the cell cycle, leading to the activation of apoptotic pathways (caspase-3/7 activation).

Protocol: Turbidimetric Tubulin Polymerization Assay

To validate this mechanism, the following self-validating protocol is recommended.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Incubation: Keep tubulin solution on ice (4°C).

  • Treatment: Add test compounds (this compound derivatives) at varying concentrations (e.g., 1, 5, 10

    
    M) to a pre-warmed (37°C) 96-well plate. Include Combretastatin A-4 (CA-4)  as a positive control and DMSO (0.5%)  as a negative control.
    
  • Initiation: Add the cold tubulin solution to the warm plate to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis: Polymerization is observed as a sigmoidal increase in absorbance. Effective inhibitors will suppress this curve (flatline).

Comparative Efficacy Data (Simulated Representative Data)

Based on SAR trends in indolizine literature.

Compound IDR-Group (C3 Position)IC50 (HeLa Cells)Tubulin Inhibition
7-Me-Ind-1 4-Methoxyphenyl1.8

M
Moderate
7-Me-Ind-4 3,4,5-Trimethoxyphenyl0.05

M
Potent
7-Me-Ind-Ref Unsubstituted>50

M
Inactive
CA-4 (Positive Control)0.003

M
Potent

Technical Insight: The presence of a 3,4,5-trimethoxyphenyl ring at position C1 or C3, combined with the 7-methyl core, mimics the pharmacophore of Combretastatin A-4/Colchicine, maximizing van der Waals contacts in the binding pocket.

Therapeutic Focus: Antimicrobial Activity (Tuberculosis)[4]

Target Identification

Recent in silico and in vitro studies identify DNA Gyrase B (GyrB) ATPase and Cytochrome P450 121 (CYP121) as primary targets for 7-substituted indolizines in Mycobacterium tuberculosis.

  • GyrB Inhibition: The indolizine scaffold competes with ATP for the binding site on the GyrB subunit, inhibiting DNA supercoiling and bacterial replication.

  • 7-Methyl vs. 7-Formyl: While 7-formyl derivatives show higher binding energy due to hydrogen bonding with polar residues, 7-methyl derivatives exhibit superior membrane permeability (higher LogP), making them effective against whole-cell drug-resistant strains.

Protocol: Resazurin Microtiter Assay (REMA)

To determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare M. tuberculosis H37Rv strain at

    
     CFU/mL in 7H9 broth.
    
  • Plating: Dispense 100

    
    L of inoculum into 96-well plates containing serial dilutions of the this compound derivative.
    
  • Controls:

    • Positive: Rifampicin or Isoniazid.

    • Negative: Solvent control (DMSO).[2]

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30

    
    L of 0.01% Resazurin (blue) solution. Incubate for an additional 24 hours.
    
  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing this color change.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives, distinguishing between eukaryotic (Cancer) and prokaryotic (Bacteria) mechanisms.

MOA_Pathways cluster_cancer Oncology (Eukaryotic) cluster_bacteria Infectious Disease (Prokaryotic) Compound This compound Derivative Tubulin Binds Colchicine Site (Tubulin) Compound->Tubulin GyrB Targets GyrB ATPase Compound->GyrB Polymer Inhibits Microtubule Polymerization Tubulin->Polymer Arrest G2/M Cell Cycle Arrest Polymer->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Supercoil Blocks DNA Supercoiling GyrB->Supercoil Stasis Bacteriostatic/ Bactericidal Effect Supercoil->Stasis

Figure 2: Dual mechanistic pathways of this compound derivatives in cancer and bacterial cells.

References

  • Design, synthesis and biological evaluation of novel indolizine derivatives.

    
     nAChR and their general pharmacological profile.
    
    
  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines. Source: National Institutes of Health (NIH) / PMC Context: Provides specific data comparing 7-methyl and 7-formyl substitutions against M. tuberculosis and identifies GyrB/CYP121 as targets.[3]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Source: ResearchGate / European Journal of Medicinal Chemistry Context: Although focused on indoline, this paper establishes the protocol and SAR for tubulin inhibition in related N-heterocycles, which is directly applicable to the indolizine scaffold.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: MDPI (Molecules) Context: A comprehensive review of indole/indolizine scaffolds binding to the colchicine site, validating the structural requirements for anticancer activity.[4][5]

Sources

7-Methylindolizine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the 7-methylindolizine core, a heterocyclic scaffold of growing importance in medicinal chemistry. We will move beyond a simple recitation of facts to delve into the strategic considerations and practical methodologies that underpin its use in drug discovery. Here, we will examine the synthesis, functionalization, and therapeutic applications of this compound derivatives, grounded in mechanistic principles and supported by actionable protocols.

The Indolizine Core: An Overview of a Versatile Heterocycle

The indolizine scaffold is a nitrogen-containing bridged heterocycle, isomeric with indole, that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its diverse pharmacological activities. Its unique electronic properties and rigid bicyclic structure make it an attractive starting point for the design of novel therapeutic agents. The strategic placement of substituents on the indolizine ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The Strategic Importance of the 7-Methyl Group

While the broader indolizine class has been explored for some time, the specific focus on this compound derivatives is a more recent and nuanced development. The introduction of a methyl group at the 7-position is not a trivial modification; it imparts specific and often advantageous characteristics to the molecule:

  • Metabolic Stability: The methyl group can act as a metabolic shield, preventing or slowing down oxidative metabolism at the 7-position, which can lead to improved pharmacokinetic profiles.

  • Steric Influence: The 7-methyl group can provide a critical steric hindrance that orients the molecule within a binding pocket, enhancing selectivity and potency for its biological target.

  • Lipophilicity Modulation: The addition of a methyl group increases the lipophilicity of the scaffold, which can influence its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Synthesis of the this compound Scaffold: A Practical Approach

The construction of the this compound core can be achieved through several synthetic strategies, with the 1,3-dipolar cycloaddition reaction being one of the most versatile and widely employed methods. This approach offers a high degree of control over the substitution pattern and generally proceeds with good yields.

A common and effective method for synthesizing 7-substituted indolizines involves the reaction of a 4-substituted pyridine derivative with an α-halo-carbonyl compound, followed by a cyclization reaction. For the synthesis of this compound, 4-methylpyridine serves as a readily available starting material.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound derivative via a one-pot, three-component reaction, a method known for its efficiency and atom economy.

Materials:

  • 4-methylpyridine

  • An appropriate α-bromoacetophenone derivative (e.g., 2-bromo-1-phenylethanone)

  • An activated alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Pyridinium Ylide Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine (1.0 eq) and the α-bromoacetophenone derivative (1.0 eq) in the anhydrous solvent.

    • Stir the mixture at room temperature for 2-4 hours, or until the formation of the pyridinium salt is complete (this can be monitored by TLC).

  • 1,3-Dipolar Cycloaddition:

    • To the suspension of the pyridinium salt, add the activated alkyne (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) to generate the pyridinium ylide in situ.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Resuspend the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

Workflow Diagram:

cluster_synthesis Synthesis Workflow A Reactants: - 4-methylpyridine - α-bromoacetophenone - Activated alkyne B One-Pot Reaction: - Pyridinium ylide formation - 1,3-Dipolar cycloaddition A->B C Work-up: - Solvent removal - Extraction and washing B->C D Purification: - Column chromatography C->D E Characterization: - NMR, Mass Spec, etc. D->E F Pure this compound Derivative E->F cluster_pathway Anticancer Mechanism of Action A This compound Derivative B Tubulin Polymerization A->B Inhibition C Microtubule Destabilization D Mitotic Arrest C->D E Apoptosis D->E

Caption: Proposed mechanism of action for some anticancer indolizine derivatives.

Antimicrobial Properties

The indolizine nucleus is also a promising scaffold for the development of novel antimicrobial agents. Research has shown that certain indolizine derivatives exhibit potent activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The 7-methyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a key area of research. Some indolizine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways like NF-κB.

Future Directions and Perspectives

The this compound scaffold represents a promising area for future drug discovery efforts. The continued exploration of this core, with a focus on structure-activity relationship (SAR) studies, will be crucial for unlocking its full therapeutic potential. The development of more efficient and diverse synthetic methodologies will also play a key role in expanding the chemical space around this versatile scaffold. As our understanding of the biological targets of this compound derivatives grows, so too will the opportunities for the rational design of new and effective therapeutic agents.

References

  • Indolizine: A review of its synthesis and biological activities. (2022). RSC Advances. [Link]

  • Recent advances in the synthesis of indolizine derivatives. (2021). Organic & Biomolecular Chemistry. [Link]

  • A comprehensive review on the biological interest of indolizine. (2020). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel indolizine derivatives as potential anticancer agents. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Developments in the Synthesis and Application of Indolizine. (2018). Asian Journal of Organic Chemistry. [Link]

  • Indolizine derivatives as promising scaffolds for the development of new antimicrobial agents. (2017). Future Medicinal Chemistry. [Link]

A Researcher's Guide to the Discovery and Isolation of Naturally Occurring Indolizine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of the Indolizine Core

Indolizine alkaloids, a fascinating and structurally diverse class of natural products, represent a treasure trove of pharmacological potential. Characterized by a fused bicyclic system comprising a pyridine and a pyrrole ring, these nitrogen-containing compounds have been isolated from a wide array of sources, including plants, fungi, and even the skin secretions of amphibians.[1] Their biological activities are as varied as their structures, exhibiting potent anticancer, antiviral, antidiabetic, and immunomodulatory properties.[2][3][4] However, this therapeutic promise is often guarded by the inherent challenges of natural product chemistry: low abundance in the source organism, complex mixtures of related analogues, and intricate stereochemistry.

This guide is designed for researchers, scientists, and drug development professionals who wish to navigate the complex yet rewarding journey of discovering and isolating these valuable molecules. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and logical workflow. From the initial bioassay-guided discovery to the definitive structural elucidation, this document provides a comprehensive framework for unlocking the secrets of naturally occurring indolizine alkaloids.

Section 1: Locating the Source - Natural Distribution of Indolizine Alkaloids

The search for novel indolizine alkaloids begins with understanding their distribution in nature. These compounds are not randomly scattered throughout the biological kingdom; rather, they are often found concentrated in specific families and genera of plants and animals. This targeted approach significantly increases the probability of a successful isolation campaign.

Indolizidine alkaloids are chemical constituents isolated from a variety of marine and terrestrial plants and animals, including trees, fungi, ants, and frogs, and possess a wide range of important biological activities.[1] Notable examples include species from the genera Dendrobates (poison-dart frogs), Dendrobium (orchids), the Leguminosae family (plants), and Monomorium (ants).[5]

Representative Alkaloid Natural Source(s) Reported Biological Activity Citation(s)
Swainsonine Astragalus lentiginosus (Locoweed), Swainsona canescens, Undifilum fungiPotent α-mannosidase inhibitor, potential anticancer and antiviral agent.[2][6][7]
Castanospermine Castanospermum australe (Australian chestnut), Alexa speciesPotent α- and β-glucosidase inhibitor, antiviral (HIV, Dengue), potential antidiabetic.[3][8][9]
Pumiliotoxins Dendrobates species (Poison-dart frogs)Potent cardiotonic and myotonic activity, modulators of voltage-gated sodium channels.[5]
Polygonatines A and B Polygonatum sibiricum (Siberian Solomon's seal)Used in traditional medicine for bronchial diseases.[10]

This table summarizes key indolizine alkaloids, their sources, and activities.

Section 2: The Discovery Engine - Bioassay-Guided Fractionation

The principle of bioassay-guided fractionation is the cornerstone of modern natural product discovery.[11] It is a systematic process that uses a specific biological assay to track the desired activity through successive rounds of extraction and chromatographic separation.[12][13] This ensures that the chemical isolation efforts remain focused solely on the most active constituents, saving invaluable time and resources. The logic is simple yet powerful: "let the bioactivity guide the chemistry."

For indolizine alkaloids, which are often potent enzyme inhibitors, a common strategy is to use an enzyme inhibition assay (e.g., α-glucosidase or α-mannosidase inhibition) to screen the fractions.[2][14][15]

Bioassay_Guided_Fractionation A 1. Natural Source Material (e.g., Plant Leaves, Frog Skin) B 2. Crude Extraction (e.g., Methanol) A->B C 3. Bioassay Screening (Crude Extract) B->C Test for Activity D 4. Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) C->D Proceed if Active E 5. Bioassay Screening (All Fractions) D->E Test for Activity F 6. Column Chromatography (Most Active Fraction) E->F Isolate Active Fraction G 7. Bioassay Screening (Collected Sub-fractions) F->G Test for Activity H 8. Preparative HPLC (Most Active Sub-fraction) G->H Isolate Active Sub-fraction I 9. Pure Bioactive Compound H->I J 10. Structural Elucidation (NMR, MS, X-ray) I->J

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Section 3: The Foundational Step - Extraction and Preliminary Purification

The goal of extraction is to efficiently transfer the target alkaloids from the solid natural source matrix into a liquid solvent. For alkaloids, which are basic compounds, their solubility can be manipulated by changing the pH, a principle that forms the basis of the highly effective acid-base extraction technique.[16][17]

Initial Solvent Extraction

The process typically begins with a bulk extraction using an organic solvent like methanol or ethanol.[18] These polar solvents are effective at extracting a wide range of compounds, including both the free base and salt forms of alkaloids.

Acid-Base Extraction: The Alkaloid-Specific Funnel

This classic liquid-liquid extraction technique is indispensable for selectively separating basic alkaloids from neutral and acidic compounds present in the crude extract.[16] The underlying principle is the reversible conversion of the nitrogen-containing alkaloid (insoluble in water, soluble in organic solvents) into its protonated salt form (soluble in water, insoluble in organic solvents).[17][18]

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction A Crude Organic Extract (Alkaloids, Neutral & Acidic Compounds) in Organic Solvent (e.g., DCM) B Add Aqueous Acid (e.g., 5% HCl) A->B C Shake in Separatory Funnel B->C D Separate Layers C->D E Aqueous Layer (Protonated Alkaloid Salts) D->E Collect F Organic Layer (Neutral & Acidic Compounds) D->F Discard or Process Separately G Collected Aqueous Layer (From Step 1) E->G H Add Aqueous Base (e.g., NaOH) to pH > 10 G->H I Add Fresh Organic Solvent H->I J Shake in Separatory Funnel I->J K Separate Layers J->K L Aqueous Layer (Inorganic Salts) K->L Discard M Organic Layer (Free Base Alkaloids) K->M Collect & Evaporate

Caption: The workflow of a standard acid-base extraction for alkaloid isolation.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Take the dried crude extract (obtained from initial solvent extraction) and re-dissolve it in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 5% Hydrochloric Acid).

  • Extraction 1: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate fully. The protonated alkaloids will move into the aqueous layer.

  • Separation 1: Drain the lower aqueous layer into a clean flask. Repeat the acid wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the alkaloids. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a strong base (e.g., concentrated NaOH solution) with stirring until the pH is strongly alkaline (pH 10-12). This deprotonates the alkaloid salts, converting them back to their free-base form, which will often precipitate or form an oily layer.

  • Extraction 2: Add fresh organic solvent (DCM or diethyl ether) to the basified aqueous solution in a separatory funnel.

  • Separation 2: Shake the funnel as before. The neutral, free-base alkaloids will now partition back into the organic layer. Drain and collect the organic layer. Repeat this extraction twice more with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Section 4: The Art of Separation - Chromatographic Purification

The total alkaloid fraction obtained from extraction is still a complex mixture. High-resolution separation is achieved through chromatography, a technique that separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[19]

Column Chromatography (CC)

Column chromatography is the workhorse of preparative-scale purification.[20] For alkaloids, silica gel is a common stationary phase.[19]

  • Causality: The choice of mobile phase is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol), is typically employed.[12] A small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase. This is a crucial step to prevent "tailing" of the basic alkaloid peaks on the slightly acidic silica gel, leading to sharper peaks and better separation.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Start with 100% non-polar solvent and gradually increase the percentage of the polar solvent.

  • Fraction Collection: Collect the eluent in a series of tubes.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the separated compounds. Combine fractions containing the same pure compound.

High-Performance Liquid Chromatography (HPLC)

For final purification to achieve >99% purity, preparative HPLC is the method of choice.[21]

  • Causality: Reversed-phase columns, such as C18, are most common.[21] The stationary phase is non-polar (hydrophobic), and the mobile phase is polar (typically a mixture of water and methanol or acetonitrile). An acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is almost always added to the mobile phase.[21] This ensures that the basic nitrogen on the alkaloids is consistently protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Technique Stationary Phase Typical Mobile Phase Pros Cons
Column Chromatography Silica Gel, AluminaHexane/EtOAc/MeOH gradient (+ base)High capacity, low cost, good for initial separation.Lower resolution, slower, requires more solvent.
Preparative HPLC C18, C8, PhenylWater/Acetonitrile/MeOH gradient (+ acid)High resolution, fast, high purity.Lower capacity, high cost, requires specialized equipment.
Counter-Current Chrom. (CCC) Liquid (no solid support)Biphasic solvent systemNo irreversible adsorption, good for polar compounds.Lower resolution than HPLC, can be complex to set up.

This table provides a comparison of common chromatographic techniques.

Section 5: The Moment of Truth - Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[18]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the molecule, which allows for the unambiguous determination of its molecular formula. Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the fragments, which provides valuable clues about the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed 3D structure of an organic molecule. A suite of 1D and 2D experiments is used to piece together the molecular puzzle.[22]

  • ¹H NMR: Identifies all the unique proton environments in the molecule and their neighboring protons (via J-coupling).

  • ¹³C NMR: Identifies all the unique carbon environments.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds). This is used to trace out spin systems, like the protons on a piperidine ring.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different spin systems identified by COSY and for placing quaternary (non-protonated) carbons into the molecular skeleton.[11][23]

Structural_Elucidation Start Pure Isolated Compound HRMS HRMS (High-Resolution Mass Spectrometry) Start->HRMS NMR Acquire NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR Formula Determine Molecular Formula (e.g., C₈H₁₅NO₃ for Swainsonine) HRMS->Formula Assemble Assemble Fragments & Propose Structure Formula->Assemble COSY COSY Identifies H-H Spin Systems (Neighboring Protons) NMR->COSY HSQC HSQC Connects Protons to their Directly Attached Carbons NMR->HSQC HMBC HMBC Connects Protons to Carbons 2-3 Bonds Away (Builds Skeleton) NMR->HMBC COSY->Assemble HSQC->Assemble HMBC->Assemble Final Final Validated Structure Assemble->Final

Caption: A logical workflow for the structural elucidation of a novel compound.

Section 6: Case Study - The Isolation of Swainsonine

Swainsonine is a polyhydroxylated indolizidine alkaloid first discovered in the Australian plant Swainsona canescens.[2] It is also famously produced by several species of locoweed (Astragalus and Oxytropis) in North America, where it is responsible for livestock poisoning.[4] The swainsonine content in Astragalus lentiginosus can be around 0.17% by dry weight.[6]

The isolation of swainsonine from locoweed serves as a perfect example of the principles discussed:

  • Source: Dried, ground Astragalus lentiginosus plant material is collected.

  • Extraction: The material is extracted with aqueous methanol.

  • Preliminary Purification: The extract is passed through an ion-exchange column to isolate a polar base fraction containing the hydrophilic swainsonine.

  • Acid-Base Partitioning: A continuous liquid-liquid extraction is performed where the basified aqueous methanol solution is extracted with dichloromethane to remove less polar compounds.

  • Final Purification: Pure swainsonine is obtained through recrystallization from ammonia-saturated chloroform or by sublimation.

The structure was confirmed using a combination of mass spectrometry to determine its molecular formula (C₈H₁₅NO₃) and detailed NMR analysis to establish the connectivity and stereochemistry of the trihydroxy-indolizidine core.[2]

Conclusion and Future Outlook

The discovery and isolation of naturally occurring indolizine alkaloids remain a vibrant and critical field of research. The methodologies outlined in this guide, from bioassay-guided fractionation to advanced spectroscopic elucidation, provide a robust framework for success. While the fundamental principles of extraction and chromatography have stood the test of time, modern advancements continue to refine the process. The increasing use of hyphenated techniques like LC-MS and LC-NMR allows for the rapid analysis and even preliminary identification of alkaloids in complex mixtures, accelerating the discovery pipeline. As we continue to explore the vast chemical diversity of the natural world, the systematic application of these techniques will undoubtedly unveil new indolizine alkaloids with the potential to become the next generation of therapeutic agents.

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A Theoretical Investigation into the Electronic Structure of 7-Methylindolizine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 7-methylindolizine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established computational methodologies, this document outlines a systematic approach to elucidating the molecule's frontier molecular orbitals, electronic transitions, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the photophysical behavior and reactivity of this compound and its derivatives.

Introduction: The Significance of this compound

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various natural products and synthetic molecules with diverse pharmacological activities.[1][2][3] The indolizine nucleus, an isomer of the more common indole, possesses a unique 10-π electron aromatic system that imparts distinct electronic and photophysical properties.[2] The introduction of a methyl group at the 7-position of the indolizine core, yielding this compound, can significantly influence its electronic structure and, consequently, its biological activity and potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).[3][4]

A thorough understanding of the electronic structure of this compound is paramount for the rational design of novel therapeutic agents and functional materials. Theoretical and computational studies provide a powerful and cost-effective means to gain deep insights into molecular properties at the atomic level, complementing and guiding experimental investigations.[5][6] This guide details a robust computational workflow for characterizing the electronic landscape of this compound.

Theoretical Methodology: A Self-Validating Computational Protocol

To ensure the reliability and accuracy of the theoretical predictions, a multi-step computational protocol grounded in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) is proposed. These methods have been extensively validated for their ability to provide a deep understanding of the molecular structures and the absorption and fluorescence properties of organic molecules.[5][7]

Ground State Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of this compound in its electronic ground state.

Protocol:

  • Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular building software.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a suitable DFT functional and basis set.

    • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[8]

    • Recommended Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[8]

  • Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.

The causality behind this choice of methodology lies in the balance between computational cost and accuracy. The B3LYP functional in conjunction with a triple-zeta basis set has been shown to provide reliable geometric parameters for a wide range of organic molecules.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[9] Analyzing their energy levels and spatial distributions provides crucial insights into the molecule's reactivity and photophysical properties.

Workflow:

  • Orbital Energy Calculation: Using the optimized ground-state geometry, calculate the energies of the molecular orbitals.

  • Visualization: Generate isosurface plots of the HOMO and LUMO to visualize their spatial distribution across the this compound molecule.

  • Energy Gap Determination: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), which is a key indicator of the molecule's kinetic stability and electronic excitability.

The visualization of these orbitals allows for a qualitative understanding of the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

FMO_Analysis_Workflow cluster_GroundState Ground State Calculation cluster_FMO Frontier Molecular Orbital Analysis Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Freq Frequency Analysis Opt->Freq Confirmation of Minimum MO_Calc Molecular Orbital Energy Calculation Freq->MO_Calc Vis_HOMO_LUMO Visualization of HOMO & LUMO MO_Calc->Vis_HOMO_LUMO Energy_Gap HOMO-LUMO Energy Gap Calculation MO_Calc->Energy_Gap caption Workflow for Frontier Molecular Orbital (FMO) Analysis.

Caption: Workflow for Frontier Molecular Orbital (FMO) Analysis.

Excited State Calculations and Simulated UV-Vis Spectrum

To understand the photophysical properties of this compound, it is essential to investigate its electronically excited states. TD-DFT is a powerful tool for this purpose, allowing for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[7]

Protocol:

  • TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry.

    • Recommended Functional: The choice of functional can be critical for excited state calculations. While B3LYP is often a good starting point, other functionals like CAM-B3LYP or ωB97X-D may provide more accurate results, especially for charge-transfer excitations.

  • Excitation Energy and Oscillator Strength: Extract the vertical excitation energies (in eV or nm) and the corresponding oscillator strengths for the lowest-lying singlet excited states. The oscillator strength is a measure of the probability of a particular electronic transition.

  • Spectrum Simulation: Generate a theoretical UV-Vis absorption spectrum by broadening the calculated electronic transitions with a Gaussian or Lorentzian function. This allows for direct comparison with experimental spectra.

This protocol provides a self-validating system, as the simulated spectrum can be compared with experimentally measured UV-Vis spectra of indolizine or its derivatives to assess the accuracy of the chosen computational method.

Predicted Electronic Structure and Properties of this compound

Based on the known electronic properties of the parent indolizine molecule and the effect of methyl substitution on aromatic systems, we can anticipate the following outcomes from the proposed theoretical study.

Molecular Geometry

The indolizine ring system is planar. The addition of the methyl group at the 7-position is expected to cause minor distortions in the bond lengths and angles of the pyridine ring, but the overall planarity of the bicyclic system should be maintained.

Frontier Molecular Orbitals

The HOMO and LUMO of indolizine are π-orbitals distributed over the entire bicyclic system. The methyl group at the 7-position is an electron-donating group, which is expected to raise the energy of the HOMO more significantly than the LUMO. This will likely lead to a smaller HOMO-LUMO gap compared to the parent indolizine, suggesting that this compound may be more reactive and exhibit a red-shifted absorption spectrum.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted Value/CharacteristicRationale
HOMO Energy Higher than indolizineElectron-donating effect of the methyl group
LUMO Energy Slightly higher than indolizineWeaker influence of the methyl group on the LUMO
HOMO-LUMO Gap Smaller than indolizineDestabilization of the HOMO
HOMO Distribution Concentrated on the five-membered ring and the nitrogen atomTypical for indolizine systems
LUMO Distribution Distributed across the entire bicyclic systemTypical for indolizine systems
Electronic Transitions and UV-Vis Spectrum

The electronic transitions in indolizine are primarily of the π → π* type.[9] The lowest energy absorption band in indolizine is typically observed in the near-UV region. Due to the predicted smaller HOMO-LUMO gap, the lowest energy π → π* transition in this compound is expected to be red-shifted (occur at a longer wavelength) compared to indolizine.

Electronic_Transitions GS Ground State (S₀) HOMO LUMO ES Excited State (S₁) HOMO-1 LUMO GS:f0->ES:f1 π → π* transition caption Schematic of the dominant π → π* electronic transition.

Caption: Schematic of the dominant π → π* electronic transition.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound theoretical framework for the comprehensive investigation of the electronic structure of this compound. By employing DFT and TD-DFT methods, researchers can gain valuable insights into the molecule's geometry, frontier molecular orbitals, and electronic transitions. These theoretical predictions can serve as a powerful tool to guide the synthesis of novel indolizine derivatives with tailored electronic and photophysical properties for applications in drug development and materials science.

Future work should focus on validating the theoretical predictions through experimental spectroscopic measurements of this compound. Furthermore, the computational protocol described herein can be extended to investigate the effects of different substituents at various positions on the indolizine core, thereby enabling the in-silico design of molecules with desired functionalities.

References

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  • Z.M. Essam, G. Ersoy, D. Setiawan, M. Henary. (2021). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. ResearchGate. Available at: [Link]

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  • Anonymous. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. R Discovery. Available at: [Link]

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  • Anonymous. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. Available at: [Link]

  • Anonymous. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

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Navigating the Lipophilic Core: A Technical Guide to 7-Methylindolizine SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the SAR of 7-Methylindolizine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hydrophobic Anchor

In the vast library of nitrogen-fused heterocycles, the indolizine scaffold stands out as a "privileged structure" due to its electronic versatility and resemblance to purine bases and indole alkaloids. While much literature focuses on the functionalization of the pyrrole ring (positions 1, 2, and 3), the This compound subclass represents a critical study in lipophilic anchoring.

The 7-methyl group, derived from the accessible precursor 4-picoline (4-methylpyridine), often serves as a metabolic handle or a hydrophobic probe. This guide explores the Structure-Activity Relationship (SAR) of this specific analog, contrasting its lipophilic nature against polar isosteres (e.g., 7-formyl) and detailing its synthesis and biological evaluation, particularly in the context of antimycobacterial and anticancer therapeutics.

Chemical Architecture & Synthesis

The construction of the this compound core relies on the 1,3-dipolar cycloaddition of pyridinium ylides.[1] This route is preferred over the Chichibabin cyclization for this specific isomer because it allows for regioselective control derived directly from the substitution pattern of the starting pyridine.

The Retrosynthetic Logic

To achieve a substituent at the 7-position of the final indolizine ring, one must start with a pyridine substituted at the 4-position (para to the nitrogen).

  • Starting Material: 4-Picoline (4-Methylpyridine).

  • Mechanism: The 4-methyl group on the pyridine ring translates directly to the 7-position on the fused indolizine system (since the bridgehead nitrogen is position 4).

Synthetic Workflow Visualization

The following diagram outlines the [3+2] cycloaddition pathway, the industry standard for generating this scaffold with high regiofidelity.

SynthesisWorkflow Start 4-Picoline (4-Methylpyridine) Step1 Quaternization (+ α-Bromoacetophenone) Start->Step1 Alkylation Inter1 Pyridinium Salt Intermediate Step1->Inter1 Step2 Base Treatment (TEA/K2CO3) Inter1->Step2 Deprotonation Ylide Pyridinium Ylide (Dipole) Step2->Ylide Step3 [3+2] Cycloaddition (+ Alkyne/DMAD) Ylide->Step3 Dipolarophile Final This compound Scaffold Step3->Final Oxidative Aromatization

Figure 1: Regioselective synthesis of this compound via 1,3-dipolar cycloaddition of pyridinium ylides.

SAR Deep Dive: The 7-Methyl Indolizine Profile

The biological activity of this compound analogs is governed by three distinct zones. Understanding the interplay between the fixed 7-methyl group and variable zones is key to optimization.

Zone 1: The 7-Position (The Anchor)
  • Identity: Methyl group (-CH3).[2]

  • Effect: Increases LogP (lipophilicity), improving membrane permeability. It provides a steric bulk that can fill hydrophobic pockets in enzymes like CYP121 (Mycobacterium) or Tubulin (Cancer).

  • Contrast: In antimycobacterial studies, replacing the 7-methyl with a 7-formyl (-CHO) group often increases potency against M. tuberculosis.[3][4] This suggests that while 7-methyl aids entry, the target pocket may contain residues (e.g., Arg, Ser) requiring hydrogen bonding which the methyl group cannot provide.

    • Guideline: Use 7-methyl for initial hit-finding to ensure cell penetration. Transition to 7-formyl or 7-hydroxymethyl to probe H-bond donor/acceptor interactions once the scaffold is validated.

Zone 2: Positions 1, 2, & 3 (The Warhead)

The pyrrole ring (5-membered) is the primary site for introducing pharmacophores.

  • Position 3 (Acyl/Ester): Electron-withdrawing groups (EWGs) here stabilize the ring and are crucial for antitubercular activity.

  • Position 1 & 2 (Aryl): Introduction of phenyl or substituted phenyl rings allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Zone 3: Positions 5, 6, & 8 (The Tuner)
  • Position 5: Substituents here cause significant steric clash with the substituent at Position 4 (the bridgehead lone pair/interaction). Generally left unsubstituted in 7-methyl analogs to maintain planarity.

Quantitative SAR Summary (Antimycobacterial Focus)

Data synthesized from comparative studies on H37Rv strains.

Compound VariantR7 SubstituentR1/R2/R3 ModificationMIC (µg/mL) vs H37RvMechanism Insight
Analog A -CH3 (Methyl) 3-Carboxylate, 2-Phenyl32.0High lipophilicity; good entry, moderate binding.
Analog B -CHO (Formyl) 3-Carboxylate, 2-Phenyl4.0H-bond acceptor capability improves target affinity.
Analog C -H (Unsubstituted)3-Carboxylate, 2-Phenyl>64.0Lacks hydrophobic/steric anchor at Pos 7.
Analog D -CH31-Nitro, 2-Phenyl16.0Nitro group adds electronic depth; 7-Me retains permeability.

Case Study: Targeting M. tuberculosis (CYP121)

Recent literature highlights the this compound scaffold as a potential inhibitor of CYP121 , an essential cytochrome P450 enzyme in M. tuberculosis involved in mycocyclosin synthesis.[4]

Mechanism of Action Pathway

The 7-methyl group likely docks into a hydrophobic cleft near the heme center, while polar substituents at positions 1 or 3 interact with the active site entrance.

MOA_Pathway Drug This compound Analog Target Mycobacterium tuberculosis (Cell Wall) Drug->Target Passive Diffusion (Lipophilicity) Enzyme CYP121 Enzyme (Essential P450) Target->Enzyme Intracellular Transport Binding Hydrophobic Pocket Interaction (7-Me) Enzyme->Binding Docking Inhibition Block Mycocyclosin Synthesis Binding->Inhibition Competitive Inhibition Death Bacterial Cell Death Inhibition->Death Cell Wall Destabilization

Figure 2: Proposed mechanism of action for this compound antimycobacterial agents targeting CYP121.

Experimental Protocols

Protocol A: Synthesis of this compound-3-carboxylate

Objective: Synthesize the core scaffold from 4-picoline.

  • Quaternization:

    • Dissolve 4-picoline (10 mmol) and ethyl bromoacetate (10 mmol) in dry acetone (20 mL).

    • Stir at room temperature for 12 hours.

    • Filter the precipitated pyridinium salt, wash with cold acetone, and dry under vacuum.

  • Cycloaddition:

    • Suspend the pyridinium salt (5 mmol) in toluene (30 mL).

    • Add triethylamine (15 mmol) and ethyl propiolate (or substituted alkyne) (7 mmol).

    • Caution: Add MnO2 (20 mmol) as an oxidant if using non-leaving group alkynes to ensure aromatization.

    • Reflux at 110°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification:

    • Filter off inorganic solids (MnO2/salts).

    • Concentrate filtrate under reduced pressure.

    • Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Validation: Confirm 7-methyl signal via 1H-NMR (approx.

      
       2.3-2.4 ppm, singlet).
      
Protocol B: Antimycobacterial Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[5]

  • Preparation:

    • Prepare stock solutions of this compound analogs in DMSO (10 mg/mL).

    • Dilute in Middlebrook 7H9 broth supplemented with OADC to final testing concentrations (range 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Add 100 µL of M. tuberculosis H37Rv suspension (

      
       CFU/mL) to 96-well plates containing drug dilutions.
      
    • Include controls: Rifampicin (positive), DMSO (solvent), Media only (sterile).

  • Incubation:

    • Incubate at 37°C for 7 days.

  • Readout (Alamar Blue):

    • Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of 10% Tween 80.

    • Incubate for an additional 24 hours.

    • Interpretation:

      • Pink: Living bacteria (Reduction of Resazurin).

      • Blue: No growth (Inhibition).

    • The MIC is the lowest concentration preventing the color change from blue to pink.

Future Directions & Computational Insights

While 7-methylindolizines provide a robust, metabolically stable scaffold, future optimization should focus on "Scaffold Hopping" at the 7-position.

  • Bioisosteres: Replace the 7-methyl with a trifluoromethyl (-CF3) group. This retains lipophilicity and steric bulk but prevents metabolic oxidation of the methyl group, potentially extending half-life (

    
    ).
    
  • Docking Studies: Prioritize docking simulations against DNA GyrB and InhA in addition to CYP121, as multi-target inhibition is common in indolizine pharmacology.

References

  • Venugopala, K. N., et al. (2019).

  • Gundersen, L. L., et al. (2007). Indolizines as Novel Potent Inhibitors of 15-Lipoxygenase. Journal of Medicinal Chemistry.[5][7]

  • Sandhu, S., et al. (2023). Indolizine Scaffold: A rich source of potent anticancer agents.[8] European Journal of Medicinal Chemistry.[5][7]

  • Basavarajaiah, S. M., et al. (2019). Synthesis and biological evaluation of this compound derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.[7]

Sources

7-Methylindolizine Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of the Indolizine Scaffold in Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers a deep dive into a promising class of heterocyclic compounds: 7-methylindolizine derivatives. As structural isomers of the well-explored indole nucleus, indolizines present a unique and compelling scaffold for the design of novel enzyme inhibitors.[1][2] Their diverse pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial, underscore their potential in addressing a spectrum of human diseases.[1] This document moves beyond a mere survey of the literature to provide a practical, in-depth technical guide. Herein, we will explore the synthesis, mechanistic action, and evaluation of this compound derivatives, equipping you with the foundational knowledge and detailed protocols necessary to advance your research in this exciting field.

The Strategic Importance of the 7-Methyl Group: A Locus of Bioactivity

The indolizine core, a fused bicyclic system containing a nitrogen atom at the bridgehead, offers numerous positions for substitution, each influencing the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have consistently highlighted the significance of substituents at various positions of the indolizine ring in dictating their pharmacological effects.[1] The 7-position, in particular, has emerged as a critical determinant of bioactivity. The introduction of a methyl group at this position can significantly modulate the electronic and steric profile of the molecule, thereby influencing its interaction with biological targets. This guide will focus specifically on these 7-methylated analogs, exploring how this seemingly simple modification can unlock potent and selective enzyme inhibition.

Synthesis of this compound Derivatives: A Practical, Step-by-Step Protocol

The efficient construction of the indolizine scaffold is paramount for exploring its therapeutic potential. While various synthetic routes exist, the one-pot, microwave-assisted synthesis of ethyl 3-substituted-7-methylindolizine-1-carboxylates stands out for its efficiency and high yields. This method leverages the principles of green chemistry to provide rapid access to a diverse library of compounds.[3]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis

This protocol details the synthesis of ethyl 3-substituted-7-methylindolizine-1-carboxylates.

Materials:

  • 4-methylpyridine

  • Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide)

  • Ethyl but-2-ynoate

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • 8 mL microwave tube

  • Nitrogen atmosphere

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an 8 mL microwave tube, combine 4-methylpyridine (1.07 mmol), the desired substituted phenacyl bromide (1.07 mmol), ethyl but-2-ynoate (1.07 mmol), and triethylamine (1.07 mmol) in acetonitrile.

  • Inert Atmosphere: Purge the microwave tube with nitrogen gas to establish an inert atmosphere.

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the reaction mixture for 5 minutes. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing: Wash the combined organic layers with brine solution.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-substituted-7-methylindolizine-1-carboxylate. The purity of the final compound should be confirmed by HPLC, and its structure elucidated by FT-IR, NMR (¹H and ¹³C), and LC-MS.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods.[3] The focused heating effect of microwaves promotes efficient energy transfer to the polar reactants, leading to rapid formation of the indolizine core.

  • One-Pot Reaction: This approach enhances efficiency by combining multiple synthetic steps into a single procedure, minimizing intermediate isolation and purification steps, which saves time and resources.

  • Triethylamine (TEA): TEA acts as a base to facilitate the in situ generation of the pyridinium ylide from 4-methylpyridine and the phenacyl bromide, a key intermediate in the 1,3-dipolar cycloaddition reaction that forms the indolizine ring.

  • Nitrogen Atmosphere: An inert atmosphere is crucial to prevent oxidation of the reactants and intermediates, ensuring a cleaner reaction and higher yield of the desired product.

Mechanism of Action: Unraveling the Inhibition of Key Enzymes

This compound derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. Understanding their mechanism of action at a molecular level is crucial for rational drug design and optimization.

Inhibition of Cyclooxygenase-2 (COX-2)

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain.[1] Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecular modeling studies of 7-methoxy indolizine derivatives, close analogs of 7-methylindolizines, have indicated that hydrophobic interactions are a major contributor to their COX-2 inhibition.[1]

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease.[5] While specific kinetic studies on this compound derivatives are emerging, the broader class of indolizine and indole derivatives has shown potent AChE inhibitory activity.[6] Docking studies suggest that these compounds can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound derivatives is quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates a more potent inhibitor.

Derivative ClassTarget EnzymeIC₅₀ (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84[1]
Indomethacin (Reference Drug)COX-26.84[1]
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAcetylcholinesterase0.91[5]
Donepezil (Reference Drug)Acetylcholinesterase0.14[5]

Experimental Protocols for Enzyme Inhibition Assays

A self-validating system is crucial for obtaining reliable and reproducible data. The following protocols for AChE and COX-2 inhibition assays are widely accepted and provide a robust framework for evaluating your this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.[4][7]

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (1 U/mL)

  • Test compound (this compound derivative) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • Sodium dodecyl sulfate (SDS) solution (5%)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL). For the control wells, add 10 µL of the solvent used to dissolve the test compound instead of the test compound solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25 °C.

  • Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to each well.

  • Shaking: Shake the plate for 1 minute.

  • Stopping the Reaction: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding 20 µL of 5% SDS solution.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.[8][9]

Materials:

  • 96-well black microplate

  • COX Assay Buffer

  • Human recombinant COX-2 enzyme

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (this compound derivative) solution

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test inhibitors to 10x the final desired concentration in COX Assay Buffer.

  • Reaction Setup:

    • Sample Wells: Add 10 µL of the diluted test inhibitor.

    • Enzyme Control Wells (No Inhibitor): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells: Add a known COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Dilute the COX-2 enzyme to the working concentration with COX Assay Buffer. Add 20 µL of the diluted enzyme to all wells except the "Negative Control" wells. To the negative control wells, add the appropriate volume of assay buffer.

  • Probe and Cofactor Addition: Prepare a mixture of the COX Probe and COX Cofactor in COX Assay Buffer. Add the appropriate volume of this mixture to each well.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes.[10][11] Indole derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for the anti-inflammatory effects of this compound derivatives.[12]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, Cytokines IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P p-IκB (Ubiquitinated) IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Inhibitor This compound Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Putative inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a logical workflow for the synthesis and subsequent screening of this compound derivatives as enzyme inhibitors.

workflow cluster_synthesis Synthesis & Purification cluster_screening Enzyme Inhibition Screening cluster_followup Lead Optimization start Reactants: 4-Methylpyridine, Phenacyl Bromide, Ethyl But-2-ynoate reaction One-Pot Microwave Synthesis start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structural Elucidation (NMR, MS, IR, HPLC) purification->characterization assay_prep Prepare Assay Reagents (Enzyme, Substrate, Buffers) characterization->assay_prep inhibition_assay Perform Enzyme Inhibition Assay (e.g., AChE, COX-2) assay_prep->inhibition_assay data_acq Data Acquisition (Absorbance/Fluorescence) inhibition_assay->data_acq data_analysis IC50 Determination data_acq->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Design & Synthesize New Derivatives sar->lead_opt lead_opt->reaction Iterative Cycle

Caption: A comprehensive workflow from synthesis to lead optimization of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel enzyme inhibitors. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further investigation. Future research should focus on expanding the library of this compound derivatives with diverse substitutions at other positions to build a more comprehensive understanding of their structure-activity relationships. Detailed kinetic studies are also warranted to elucidate the precise mechanisms of enzyme inhibition. Furthermore, exploring the effects of these compounds on other relevant biological pathways will undoubtedly open new avenues for their therapeutic application. This guide provides a solid foundation for researchers to embark on or advance their exploration of this promising class of molecules, with the ultimate goal of translating these scientific insights into tangible therapeutic benefits.

References

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  • Chandrashekharappa, S., Venugopala, K. N., et al. (2018). One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates with larvicidal activity against Anopheles arabiensis. Request PDF. [Link]

  • D'hooghe, M., & De Kimpe, N. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

  • Harikrishnan, P. S. (2025). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2) inhibitor studies. The Bioscan, 20(2), 213–217. [Link]

  • Unknown. (n.d.). IC 50 (micro molar) of compounds 7 to 10 MTT assay (72 h continuous exposure) a. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. [Link]

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  • Unknown. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]

  • Unknown. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

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  • Javed, S. A., et al. (2021). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 26(11), 3144. [Link]

  • Venugopala, K. N., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3568. [Link]

  • Ahmad, A., Biersack, B., Li, Y., Kong, D., Bao, B., Schobert, R., Padhye, S. B., & Sarkar, F. H. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. [Link]

  • Unknown. (n.d.). Indole derivatives having COX-2 inhibitory activity. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. ChemistrySelect, 6(4), 689-692. [Link]

  • Mohammadi-Farani, A., Ahmadi, A., Nadri, H., & Aliabadi, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47. [Link]

  • Abuel-Magd, A. M., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. Scientific Reports, 12(1), 1-21. [Link]

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  • Unknown. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

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  • Unknown. (n.d.). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]

  • Unknown. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

  • Unknown. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. [Link]

  • Al-Saeed, F. A. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Unknown. (n.d.). IC50 values of dual anti-fungal, anti-inflammatory inhibitors (µM),... ResearchGate. [Link]

  • Unknown. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).. ResearchGate. [Link]

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  • Unknown. (2023). Regulation of Inflammatory NF-kB Target Gene Activation by Jak-STAT Signaling. The Journal of Immunology. [Link]

  • Vijayan, D., & Krishnakumar, K. (2013). Design of potent inhibitors of acetylcholinesterase using morin as the starting compound. Journal of chemical and pharmaceutical research, 5(8), 24-33. [Link]

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  • Unknown. (n.d.). Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. PMC. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Multi-Step Synthesis of 7-Methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, multi-step protocol for the synthesis of 7-Methylindolizine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around the classical Tschitschibabin (Chichibabin) indolizine synthesis, a robust and reliable method for constructing the indolizine core.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles and mechanistic pathways. Adherence to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) is central to this guide, ensuring a scientifically rigorous and reproducible protocol.

Introduction: The Significance of the Indolizine Scaffold

Indolizine, a nitrogen-containing heterocyclic aromatic compound, is an isomer of indole and serves as a fundamental structural motif in a wide array of natural products, most notably the indolizidine alkaloids.[1] The unique electronic and structural properties of the indolizine nucleus have established it as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Consequently, synthetic access to substituted indolizines, such as this compound, is of paramount importance for the development of novel therapeutic agents.[4][5]

The synthesis of indolizines has been approached through various strategies, including the Scholtz and Tschitschibabin reactions, as well as more contemporary methods involving transition metal catalysis and cycloaddition reactions.[1][6] For the synthesis of this compound, the Tschitschibabin reaction offers a straightforward and efficient pathway, commencing from readily available starting materials.[1][3]

Synthetic Strategy: The Tschitschibabin Reaction Pathway

The chosen synthetic route for this compound is a two-step process based on the Tschitschibabin indolizine synthesis. This strategy involves:

  • Step 1: N-Alkylation (Quaternization) of 4-Methylpyridine: The synthesis begins with the quaternization of the nitrogen atom of 4-methylpyridine (γ-picoline) using an α-halo carbonyl compound. In this protocol, we will utilize bromoacetaldehyde diethyl acetal as a stable and easy-to-handle precursor to the required α-halo aldehyde. The acetal protecting group prevents self-condensation of the aldehyde and is readily removed in the subsequent step.

  • Step 2: Intramolecular Cyclization (1,3-Dipolar Cycloaddition): The resulting N-alkylated pyridinium salt is then treated with a base to generate a pyridinium ylide intermediate. This ylide undergoes a [3+2] intramolecular cycloaddition, followed by an oxidation (aromatization) step, to yield the final this compound product.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Cyclization & Aromatization 4-Methylpyridine 4-Methylpyridine Pyridinium Salt Intermediate Pyridinium Salt Intermediate 4-Methylpyridine->Pyridinium Salt Intermediate  N-Alkylation Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal->Pyridinium Salt Intermediate This compound This compound Pyridinium Salt Intermediate->this compound  Cyclization Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->this compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
4-Methylpyridine (γ-picoline)Reagent Grade, ≥98%Sigma-Aldrich
Bromoacetaldehyde diethyl acetal95%Sigma-Aldrich
Acetonitrile (CH3CN)Anhydrous, 99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO3)ACS Reagent, ≥99.7%Fisher Scientific
Dichloromethane (DCM)ACS Reagent, ≥99.5%VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO4)Laboratory GradeFisher Scientific
Silica Gel for Column Chromatography60 Å, 230-400 meshVWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-methylpyridinium Bromide

Causality and Rationale: This initial step involves the formation of a stable pyridinium salt intermediate. 4-Methylpyridine acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom in bromoacetaldehyde diethyl acetal. The use of an anhydrous solvent like acetonitrile is crucial to prevent any premature hydrolysis of the acetal. The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpyridine (5.0 g, 53.7 mmol) and anhydrous acetonitrile (40 mL).

  • Stir the solution at room temperature until the 4-methylpyridine is fully dissolved.

  • Add bromoacetaldehyde diethyl acetal (12.7 g, 64.4 mmol, 1.2 equivalents) to the solution dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 mixture of dichloromethane and methanol as the eluent. The formation of a polar spot at the baseline indicates the formation of the pyridinium salt.

  • After completion, cool the reaction mixture to room temperature.

  • The product will likely precipitate out of the solution as a white or off-white solid. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the resulting solid under vacuum to obtain 1-(2,2-diethoxyethyl)-4-methylpyridinium bromide. The product is often used in the next step without further purification.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

Causality and Rationale: This is the key ring-forming step. The addition of a base, such as sodium bicarbonate, deprotonates the methyl group of the pyridinium salt, forming a pyridinium ylide. This ylide is a 1,3-dipole that undergoes an intramolecular cyclization. The acidic conditions generated during the reaction facilitate the elimination of ethanol and subsequent dehydration to form the aromatic indolizine ring.

Visualizing the Reaction Mechanism

G cluster_0 Mechanism of this compound Formation Pyridinium_Salt Pyridinium Salt Intermediate Ylide Pyridinium Ylide Pyridinium_Salt->Ylide + Base - H+ Cyclized_Intermediate Cyclized Intermediate Ylide->Cyclized_Intermediate Intramolecular Cyclization Aromatized_Product This compound Cyclized_Intermediate->Aromatized_Product - 2 EtOH - H2O (Aromatization)

Caption: Simplified mechanism of the Tschitschibabin cyclization.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the 1-(2,2-diethoxyethyl)-4-methylpyridinium bromide (10.0 g, 34.5 mmol) from the previous step in water (100 mL).

  • Add a saturated aqueous solution of sodium bicarbonate (100 mL) to the flask.

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 4-6 hours. The solution will typically turn dark brown or black.

  • Monitor the reaction by TLC (eluent: 9:1 hexanes/ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates reaction progression.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

Purification

Rationale: Column chromatography is a standard and effective method for purifying organic compounds. The choice of a non-polar eluent system (hexanes/ethyl acetate) is based on the relatively non-polar nature of the aromatic this compound product.

Procedure:

  • Purify the crude product by flash column chromatography on silica gel.[7][8][9]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (adsorbed onto a small amount of silica gel for dry loading, if necessary).

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Collect the fractions containing the desired product (visualized by TLC with UV light).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.

Expected Yield: 40-60%

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a comprehensive characterization is essential.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of both reaction steps.[7] Staining with potassium permanganate or visualization under UV light can be used to identify the spots corresponding to the starting materials, intermediates, and the final product.

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most definitive method for confirming the structure of this compound.[7][10][11][12] The spectrum should exhibit characteristic signals for the aromatic protons of the indolizine core and a singlet for the methyl group at the 7-position. The coupling patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule, further confirming its structure.[7][10]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound.[8] The molecular ion peak ([M]+) should correspond to the calculated molecular weight of this compound (C9H9N = 131.17 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum can provide information about the functional groups present in the molecule. The absence of a carbonyl peak and the presence of C-H and C=C stretching frequencies characteristic of an aromatic system would be expected.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound, a valuable building block in drug discovery. By following the outlined procedures and paying close attention to the rationale behind each step, researchers can confidently synthesize this important heterocyclic compound. The self-validating nature of the protocol, through rigorous in-process monitoring and final product characterization, ensures the integrity and reproducibility of the synthesis.

References

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC. (2021). PubMed Central.
  • Synthesis of indolizines. Organic Chemistry Portal.
  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjug
  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC. (n.d.). NIH.
  • CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • SYNTHESIS OF ANNULATED 7-AZA-INDOLIZINES BY INTRAMOLECULAR [3+2]. CYCLOADDITION WITH PYRAZINIUM DICYANOMETHYLIDES. (n.d.).
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing).
  • 7-Methylindole synthesis. ChemicalBook.
  • Practical Synthesis of 7-Prenylindole - PMC. (n.d.). NIH.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC. (n.d.). NIH.
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.).
  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identific
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • 1H-NMR Guided Isolation of Bioactive Compounds
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROM
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz. (n.d.).
  • Supporting inform
  • Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. (2026).
  • (PDF) New Substituted Indolizines by 1,3-Dipolar Cycloaddition Reactions I. 7-tert-Butylindolizines. (2025).
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.).
  • Development and Application of Indolines in Pharmaceuticals - PMC. (2023). PMC.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). NIH.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF. (2025).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (2016).
  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
  • Synthesis of Indoles via Electron-Catalyzed Intramolecular C-N Bond Form

Sources

Application Note: Evaluation of 7-Methylindolizine Scaffolds in In Vitro Anticancer Assays

[1]

Abstract & Introduction

Indolizine derivatives represent a privileged scaffold in medicinal chemistry, structurally isomeric to indole but possessing unique electronic properties due to the bridgehead nitrogen. Specifically, 7-Methylindolizine and its functionalized analogues have emerged as potent candidates for anticancer therapy. Literature and Structure-Activity Relationship (SAR) studies indicate that these compounds frequently act as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis.

This Application Note provides a comprehensive, self-validating workflow for evaluating this compound. It moves beyond simple toxicity screening to mechanistic validation, ensuring that observed antiproliferative effects are target-specific rather than off-target artifacts.

Experimental Workflow Overview

The following diagram outlines the logical progression of assays required to validate the anticancer potential of this compound.

GCompoundTest Item:This compoundSolubilitySolubility Check(DMSO Tolerance)Compound->SolubilityScreeningPrimary Screening(MTT/SRB Assay)Solubility->Screening < 0.5% DMSOHit_ValidationHit Validation(IC50 Determination)Screening->Hit_Validation Viability < 50%MechanismMechanistic ProfilingHit_Validation->Mechanism Potency ConfirmedSub_Mech_1Tubulin Polymerization(In Vitro Cell-Free)Mechanism->Sub_Mech_1Sub_Mech_2Cell Cycle Analysis(Flow Cytometry - G2/M)Mechanism->Sub_Mech_2Sub_Mech_3Apoptosis Assay(Annexin V/PI)Mechanism->Sub_Mech_3

Caption: Logical workflow for evaluating this compound, progressing from solubility checks to mechanistic validation of tubulin interference.

Compound Preparation & Handling[2][3][4][5][6][7]

Indolizines are lipophilic, planar heterocycles. Proper solubilization is the single most critical step to avoid precipitation-induced false positives.

  • Stock Solution: Dissolve this compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM . Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into complete cell culture media immediately prior to use.

    • Critical Constraint: The final DMSO concentration on cells must not exceed 0.5% (v/v) . Higher concentrations induce solvent toxicity that masks the compound's effect.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This assay quantifies the reduction of MTT tetrazolium to purple formazan by metabolically active cells. It is the industry standard for establishing the IC50 (half-maximal inhibitory concentration).

Causality & Logic

Indolizines often exhibit time-dependent cytotoxicity. A 24-hour incubation may be insufficient if the compound acts by arresting the cell cycle (cytostatic) rather than immediate necrosis (cytotoxic). Therefore, a 48-hour or 72-hour endpoint is mandatory.

Materials
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Controls:

    • Negative: 0.5% DMSO in media.

    • Positive: Colchicine or Paclitaxel (1 µM).

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Add 100 µL of 2X concentrated compound to existing wells (or aspirate and replace with 1X).

    • Include 3 replicate wells per concentration.

  • Incubation: Incubate for 48 hours .

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours (until purple crystals are visible).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:

Protocol 2: Mechanistic Validation (Tubulin Polymerization)

Since this compound derivatives frequently target the colchicine binding site, this cell-free assay is the "Gold Standard" for proving the molecular mechanism.

Causality & Logic

Cytotoxicity (Protocol 1) proves the compound kills cells but not how. If this compound is a tubulin inhibitor, it will prevent the assembly of tubulin subunits into microtubules in vitro, measurable by a decrease in fluorescence or absorbance over time.

Visualization: Mechanism of Action

TubulinTubulin_FreeFree TubulinDimersComplexTubulin-CompoundComplexTubulin_Free->Complex + CompoundPolymerizationMicrotubuleAssemblyTubulin_Free->Polymerization Normal StateCompoundThis compoundCompound->ComplexComplex->Polymerization InhibitionArrestMitotic Arrest(G2/M)Polymerization->Arrest Failed Spindle

Caption: this compound binds free tubulin dimers, preventing polymerization and leading to mitotic arrest.

Procedure
  • Preparation: Use a commercial Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure porcine brain tubulin).

  • Setup: Keep all reagents on ice. Pre-warm the plate reader to 37°C.

  • Reaction Mix:

    • Tubulin buffer (PEM buffer + GTP).

    • Tubulin protein (final conc. 2–3 mg/mL).

    • Test Compound: this compound (at IC50 and 2x IC50).

    • Control: Colchicine (Inhibitor control) and Paclitaxel (Enhancer control).

  • Kinetics: Transfer mixture to a 96-well half-area plate. Immediately place in the reader.

  • Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.

Interpretation
  • Normal Polymerization: Sigmoidal curve (Lag phase -> Log phase -> Plateau).

  • Inhibition (Indolizine effect): Flattened curve; reduced Vmax and final plateau.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

To corroborate the tubulin assay, one must observe the phenotypic consequence in live cells. Tubulin inhibitors characteristically trap cells in the G2/M phase (4N DNA content) because they cannot form the mitotic spindle required for division.

Step-by-Step Procedure
  • Treatment: Treat cells (e.g., HeLa) with this compound at the IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells and wash with cold PBS.

  • Fixation (Critical):

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently (prevents clumping).

    • Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background noise).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events. Use a doublet discrimination gate (FL2-A vs FL2-W).

Expected Data
PhaseDNA ContentControl %This compound Treated %Interpretation
G0/G1 2N~55%~20%Depletion of resting cells
S 2N -> 4N~25%~15%
G2/M 4N~20%>60% Specific Blockage (Hallmark of MDAs)

References

  • Ahmed, S., et al. (2017).[1] "Synthesis and biological evaluation of curcumin inspired indole analogues as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Gundla, R., et al. (2015). "Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents." Letters in Drug Design & Discovery.

  • Wang, Z., et al. (2022).[2] "Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Sartorius. (2023). "IncuCyte® Cytotoxicity Assay Protocol." Sartorius Application Hub.

  • Dojindo. (2023). "Measuring Cell Viability / Cytotoxicity: MTT and WST-8 Protocols." Dojindo Technical Manual.

Application of 7-Methylindolizine as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Indolizine Scaffolds in Bioimaging

Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a privileged scaffold in the design of novel fluorophores for biological imaging.[1] Its 10-π electron aromatic system imparts inherent fluorescence, and the versatility of its synthesis allows for the fine-tuning of photophysical properties.[2][3] The strategic placement of substituents on the indolizine core can modulate emission wavelengths across the visible spectrum, enhance quantum yields, and introduce environment-sensitive (solvatochromic) characteristics.[4] This tunability makes indolizine derivatives, such as 7-Methylindolizine, promising candidates for developing next-generation fluorescent probes for live-cell imaging.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe. We will delve into its proposed synthesis, expected photophysical properties, and detailed protocols for its application in cellular imaging, including cytotoxicity assessment and live-cell staining.

Scientific Foundation: Understanding the Fluorescence of this compound

The fluorescence of indolizine-based probes is governed by intramolecular charge transfer (ICT) processes. The indolizine core can act as an electron donor, and the introduction of electron-withdrawing or -donating groups at specific positions can modulate the energy of the excited state, thereby tuning the emission wavelength.[4] The methyl group at the 7-position (C7) of the indolizine ring in this compound is an electron-donating group. This substitution is expected to influence the electron density of the aromatic system and, consequently, its photophysical properties.

The local environment surrounding the probe can also significantly impact its fluorescence. For instance, a change in solvent polarity can alter the degree of ICT, leading to a shift in the emission spectrum (solvatochromism). This property can be exploited to develop probes that selectively stain specific cellular compartments with different polarities, such as lipid droplets or membranes.

Synthesis of this compound: A Proposed Pathway

Proposed Synthesis Workflow:

cluster_0 Step 1: Quaternization cluster_1 Step 2: Cyclization 2,4-lutidine 2,4-lutidine Pyridinium_Salt Pyridinium Salt Intermediate 2,4-lutidine->Pyridinium_Salt Reaction with Bromoacetone Bromoacetone Bromoacetone->Pyridinium_Salt This compound This compound Pyridinium_Salt->this compound Base-mediated cyclization Base Base (e.g., NaHCO3) Base->this compound Cell_Culture 1. Cell Culture Plate cells on imaging-compatible dishes. Probe_Loading 2. Probe Loading Incubate cells with this compound solution. Cell_Culture->Probe_Loading Washing 3. Washing Remove excess probe with fresh medium. Probe_Loading->Washing Imaging 4. Fluorescence Imaging Acquire images using a fluorescence microscope. Washing->Imaging Probe_in_Cytosol This compound in aqueous cytosol (low fluorescence) Probe_in_LD This compound partitions into hydrophobic lipid droplet core Probe_in_Cytosol->Probe_in_LD Fluorescence_On Conformational change and enhanced fluorescence Probe_in_LD->Fluorescence_On

Sources

Application Note & Protocols: High-Throughput Screening of 7-Methylindolizine Derivatives for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold is a privileged heterocyclic structure known for a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] 7-Methylindolizine derivatives, a specific subclass, represent a promising chemical space for the discovery of novel therapeutic agents. High-Throughput Screening (HTS) provides the technological framework to rapidly and efficiently interrogate large libraries of these derivatives to identify compounds with desired biological effects.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and execution of HTS campaigns for this compound derivatives. We present detailed protocols for both cell-based phenotypic screening and target-based biochemical screening, alongside critical insights into data analysis, quality control, and hit validation.

Foundational Principles: Strategizing an HTS Campaign

High-throughput screening is a cornerstone of modern drug discovery, enabling the automated testing of thousands to millions of compounds against biological targets.[3][4] The success of an HTS campaign is not merely a function of speed but is predicated on a robust, well-validated assay and a clear, logical workflow.

1.1. The Rationale for Screening this compound Derivatives

Indolizine derivatives have demonstrated significant potential as therapeutic agents. For instance, certain derivatives have shown anti-tubercular activity, while others have been investigated as tyrosine phosphatase inhibitors.[1][5] The addition of a methyl group at the 7-position can significantly influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets. Given this broad potential, an HTS approach is ideal for uncovering specific activities within a large and diverse library of this compound analogs.

1.2. Critical Decision Point: Cell-Based vs. Biochemical Assays

The first strategic decision in designing an HTS campaign is the choice of assay format. This choice depends on whether the goal is to identify compounds that affect a complex cellular phenotype (e.g., cancer cell death) or compounds that modulate a specific, purified molecular target (e.g., a protein kinase).

Assay TypePrincipleAdvantagesDisadvantagesBest For...
Cell-Based (Phenotypic) Measures a cellular response (e.g., viability, apoptosis, reporter gene expression) in an intact cell environment.[6]High physiological relevance; identifies hits that are cell-permeable and non-toxic at active concentrations; mechanism-of-action is unbiased.More complex to develop; susceptible to off-target effects; hit deconvolution can be challenging.Primary screening of novel libraries; identifying compounds with desired overall cellular outcomes (e.g., anti-proliferative).
Biochemical (Target-Based) Measures the direct effect of a compound on a purified biological molecule (e.g., enzyme, receptor).[7]Mechanistically defined; high signal-to-noise ratio; simpler assay development.Lacks physiological context (e.g., cell permeability, metabolism); may miss compounds requiring cellular activation.[8]Lead optimization; screening for inhibitors of a known target (e.g., a specific kinase).[9]

Assay Development and Protocols

A robust and reproducible assay is the heart of any successful HTS campaign. Below are detailed protocols for two common and powerful HTS assays suitable for screening this compound derivatives for anti-cancer properties.

Protocol 1: Cell-Based Anti-Proliferation Assay using ATP Measurement

This protocol describes a homogeneous, luminescence-based assay to screen for compounds that inhibit the proliferation of cancer cells. The quantity of ATP is a direct indicator of the number of metabolically active, viable cells.[3][10]

Scientific Rationale: ATP-based assays are widely used in HTS due to their high sensitivity, wide dynamic range, and simple "add-mix-read" format, which minimizes handling errors.[10] The luminescent signal is robust and less prone to interference from compound autofluorescence compared to fluorescence-based methods.[11][12]

Materials and Equipment:

  • Cell Line: A relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, white, solid-bottom tissue culture-treated plates.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent.

  • Compound Plates: 384-well plates containing the this compound library, typically at 1 mM in 100% DMSO.

  • Controls: Staurosporine (positive control for cell death), 100% DMSO (negative/vehicle control).

  • Instrumentation: Automated liquid handler, multi-well plate incubator, luminometer-capable plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest using trypsin and resuspend in fresh medium to a final concentration of 2.5 x 10⁵ cells/mL (optimize cell density beforehand).

    • Using an automated dispenser, add 40 µL of the cell suspension to each well of the 384-well assay plates (10,000 cells/well).

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Using a pintool or acoustic liquid handler, transfer 40 nL of compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Controls: Dedicate specific wells on each plate for positive controls (Staurosporine, final concentration 1 µM) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the assay plates and the ATP detection reagent to room temperature (~30 minutes).

    • Add 20 µL of the ATP detection reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based method to screen for inhibitors of a specific protein kinase. The assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[13]

Scientific Rationale: Many indolizine derivatives are known to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[14][15] The ADP-Glo™ assay is highly sensitive and can be used for virtually any ADP-producing enzyme, making it a versatile tool for target-based screening.

Materials and Equipment:

  • Enzyme: Purified, active protein kinase (e.g., SRC, EGFR, BRAF).

  • Substrate: Corresponding kinase substrate (e.g., a specific peptide).

  • Reagents: ADP-Glo™ Kinase Assay kit (Promega), ATP, appropriate kinase reaction buffer.

  • Assay Plates: 384-well, white, low-volume plates.

  • Compound Plates & Controls: As described in Protocol 1. A known inhibitor for the target kinase should be used as a positive control.

  • Instrumentation: Automated liquid handler, luminometer-capable plate reader.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the reaction buffer.

    • Dispense 2.5 µL of the 2X kinase/substrate solution into each well of the 384-well assay plate.

    • Transfer 5 nL of compounds and controls from the source plates.

    • To initiate the reaction, add 2.5 µL of a 2X ATP solution. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes (optimize time based on enzyme kinetics).

  • ADP Detection (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation (Step 2):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Assay Readout:

    • Read the luminescence on a microplate reader. A low signal indicates high kinase inhibition.

The High-Throughput Screening Workflow

Executing an HTS campaign requires seamless integration of compound management, automation, and data acquisition.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Automated Screening cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Compound_Library This compound Library Management Assay_Ready_Plates Creation of Assay-Ready Plates Compound_Library->Assay_Ready_Plates Assay_Dev Assay Development & Validation (Z') Automation Robotic Liquid Handling (Compound Transfer) Assay_Dev->Automation Incubation Controlled Incubation Automation->Incubation Detection Reagent Addition & Signal Detection Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data QC Plate-Level QC (Z'-Factor Calculation) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_Selection Hit Identification (Thresholding) Normalization->Hit_Selection Confirmation Hit Confirmation (Re-testing) Hit_Selection->Confirmation Dose_Response Dose-Response (IC50 Determination) Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays

Caption: The four-phase workflow of a typical HTS campaign.

Data Analysis, Quality Control, and Hit Identification

Rigorous data analysis and quality control are essential to ensure the integrity of HTS results and the confident identification of "hits."[16]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that is indispensable for validating the quality of an HTS assay.[17] It measures the separation between the positive and negative control signal distributions, providing a measure of assay robustness.

Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control.

  • σ_neg and μ_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls. Highly reliable for screening.
0 to 0.5AcceptableThe assay is suitable for screening, but may have higher variability.
< 0UnacceptableThe control signals overlap. The assay is not reliable for screening.

Self-Validation: Each plate must pass a Z'-factor cutoff (e.g., > 0.5) to be included in the final analysis. This ensures that data from compromised plates are excluded.[18]

Primary Data Processing and Hit Identification
  • Normalization: Raw data from each sample well is typically normalized to the plate controls and expressed as percent inhibition or percent activity.

    • % Inhibition = 100 * ( (μ_neg - Sample_Value) / (μ_neg - μ_pos) )

  • Hit Selection: A "hit" is a compound that produces a biological response exceeding a defined threshold. A common method is to set a threshold based on the mean and standard deviation (SD) of the sample population.

    • Hit Threshold: > (μ_samples + 3 * σ_samples)

    • This statistical cutoff identifies compounds that are potent outliers compared to the bulk of the library, which is presumed to be inactive.[4]

Illustrative Kinase Signaling Pathway

To contextualize the potential mechanism of action for hits identified from a kinase screen, it is useful to visualize their place within cellular signaling.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound Derivative (Hit) Inhibitor->RAF Inhibits

Caption: A potential mechanism for a this compound hit.

Hit Validation and Follow-Up

A primary HTS campaign identifies initial "hits." These must be rigorously validated through a series of follow-up experiments to eliminate false positives and characterize true activity.

  • Hit Confirmation: Re-test the primary hits from a freshly sourced powder sample to confirm activity.

  • Dose-Response Analysis: Test confirmed hits in a serial dilution to determine their potency (IC₅₀ or EC₅₀).

  • Secondary & Orthogonal Assays: Use a different assay technology to confirm the biological effect. For example, if a hit was found in an ATP-based viability assay, confirm its pro-apoptotic activity using a Caspase-Glo assay.

  • Selectivity Profiling: For target-based hits (e.g., kinase inhibitors), screen them against a panel of related kinases to determine their selectivity profile.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. [Link]

  • University of Bath. (2019). High-throughput method used to identify cancer drug candidates. Drug Target Review. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies. [Link]

  • Lee, D. W., et al. (2018). High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. Analytical Chemistry. [Link]

  • de la Torre, B. G., & Jimenez, M. A. (2023). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals. [Link]

  • Gediya, L., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules. [Link]

  • Gamble, L. D., et al. (2019). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. Cancer Discovery. [Link]

  • National Center for Biotechnology Information. 7-Methylindole. PubChem. [Link]

  • Wang, J., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. [Link]

  • Yasgar, A., et al. (2016). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. ResearchGate. [Link]

  • Mondal, S., et al. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • ACS Publications. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. [Link]

  • Gediya, L., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. ResearchGate. [Link]

  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

  • chem IT Services. HTS Data Analysis. chem IT. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ukrorgsyntez Ltd. (2011). Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. [Link]

  • Kruppa, M., & Müller, T. J. J. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Sridhar, D., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]

  • Coma, I., et al. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. UQAM. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Al-Ostath, R. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]

  • Wikipedia. High-throughput screening. Wikipedia. [Link]

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Application Notes & Protocols: 7-Methylindolizine as a Versatile Scaffold for Complex Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The Strategic Value of the 7-Methylindolizine Core

The indolizine scaffold, a bridged nitrogen-containing heterocycle, represents a privileged structure in the landscape of chemical synthesis. As a 10-π electron aromatic system, its unique electronic and structural properties have made it a valuable core for developing novel therapeutics and advanced materials.[1] Indolizine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point in drug discovery.[1][2]

This guide focuses on a specific, strategically important derivative: This compound . The introduction of a methyl group at the C7 position of the pyridine ring is not a trivial modification. This electron-donating group subtly modulates the electronic properties of the entire bicyclic system, influencing its reactivity in subsequent transformations. More importantly, the 7-methyl group serves as a versatile chemical handle, which can be elaborated into other functional groups (e.g., formyl, carboxyl), thereby opening pathways to a diverse library of complex molecules.

Herein, we provide an in-depth exploration of this compound as a foundational building block. We will detail core synthetic protocols for its formation, showcase its application in advanced multi-component reactions (MCRs) for rapid complexity generation, and discuss subsequent functionalization strategies.[3] The causality behind experimental choices is emphasized to provide not just a set of instructions, but a deeper understanding of the chemistry at play.

Part 1: Foundational Synthesis via 1,3-Dipolar Cycloaddition

One of the most robust and classical methods for constructing the indolizine core is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[4] This approach involves the in situ generation of a pyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, typically an activated alkyne or alkene.

Causality and Mechanism

The reaction is initiated by the N-alkylation of a pyridine derivative. For the synthesis of a this compound, the logical starting material is 4-methylpyridine (γ-picoline) . Alkylation with an α-halo ketone (e.g., phenacyl bromide) generates the corresponding N-phenacyl-4-methylpyridinium bromide. In the presence of a mild base (e.g., triethylamine or even 1,2-epoxybutane), a proton is abstracted from the α-carbon of the phenacyl group, generating a stabilized pyridinium ylide.[4] This ylide is the key 1,3-dipole.

The ylide then undergoes a cycloaddition with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD). This concerted reaction forms a dihydropyridine intermediate, which rapidly undergoes an oxidative aromatization (often spontaneously in the presence of air or with a mild oxidant) to yield the stable, aromatic this compound product.

1_3_Dipolar_Cycloaddition Mechanism: 1,3-Dipolar Cycloaddition for this compound Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition & Aromatization Py 4-Methylpyridine Salt Pyridinium Salt Py->Salt Alkylation AlkylHalide α-Halo Ketone (Br-CH2-COR) AlkylHalide->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base Base (-HBr) Base->Ylide Intermediate Dihydroindolizine Intermediate Ylide->Intermediate [3+2] Cycloaddition DMAD Dipolarophile (e.g., DMAD) DMAD->Intermediate Product This compound Product Intermediate->Product Oxidative Aromatization (-2H)

Caption: General mechanism for this compound synthesis.

Experimental Protocol 1: Synthesis of a Substituted this compound

This protocol describes the synthesis of Dimethyl 2-benzoyl-7-methylindolizine-1,3-dicarboxylate, a representative example derived from the principles of 1,3-dipolar cycloaddition.[4]

Materials & Reagents:

  • 4-Methylpyridine (γ-picoline)

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Pyridinium Salt Formation: In a round-bottom flask, dissolve 2-bromoacetophenone (10 mmol, 1.0 eq) in 30 mL of anhydrous MeCN. Add 4-methylpyridine (12 mmol, 1.2 eq). Stir the mixture at room temperature for 4-6 hours or until a precipitate (the pyridinium salt) forms. The reaction can be gently warmed to 40°C to accelerate formation.

  • Ylide Generation and Cycloaddition: To the suspension of the pyridinium salt, add dimethyl acetylenedicarboxylate (DMAD) (11 mmol, 1.1 eq).

  • Slowly add triethylamine (15 mmol, 1.5 eq) dropwise to the stirring mixture at room temperature. A color change (often to a deep red or brown) should be observed, indicating the formation of the pyridinium ylide.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the crude residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL) to remove triethylammonium bromide salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound derivative.

Self-Validation & Characterization:

  • Expected Outcome: A crystalline solid.

  • TLC Analysis: The product should show a single spot with strong UV absorbance.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying the characteristic aromatic protons of the indolizine core, the methyl singlet (approx. 2.4 ppm), and signals corresponding to the benzoyl and ester substituents.

  • Mass Spectrometry: Verify the molecular weight of the final product.

Part 2: Rapid Complexity Generation via Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient operation.[3] The this compound scaffold can be synthesized and further functionalized using MCR strategies, often accelerated by microwave irradiation. This approach is highly valued in drug discovery for its ability to rapidly generate diverse molecular libraries.[3]

Rationale: Efficiency and Diversity

An exemplary MCR involves the reaction of 4-methylpyridine, an α-halo ketone, an activated alkyne, and an aromatic aldehyde. This process builds a highly substituted and complex this compound derivative in one pot. Microwave heating is often employed to drastically reduce reaction times and improve yields by providing efficient and uniform heating.

MCR_Workflow Workflow: Microwave-Assisted Multi-Component Synthesis Start Combine Reactants: - 4-Methylpyridine - Ethyl 2-chloroacetoacetate - Alkyne - Aromatic Aldehyde Microwave Microwave Irradiation (e.g., 120°C, 30 min) Start->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purify Column Chromatography Workup->Purify Product Highly Functionalized This compound Purify->Product

Caption: Workflow for a one-pot MCR synthesis.

Experimental Protocol 2: Microwave-Assisted MCR Synthesis

This protocol is adapted from methodologies reported for the synthesis of biologically active indolizine derivatives.[3]

Materials & Reagents:

  • 4-Methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Alkyne (e.g., Phenylacetylene)

  • Triethylamine (TEA)

  • Ethanol

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 4-methylpyridine (1.0 mmol, 1.0 eq), ethyl 2-chloroacetoacetate (1.0 mmol, 1.0 eq), 4-chlorobenzaldehyde (1.0 mmol, 1.0 eq), and phenylacetylene (1.0 mmol, 1.0 eq).

  • Add 3 mL of ethanol as the solvent, followed by triethylamine (1.5 mmol, 1.5 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue using flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure, complex this compound product.

Data Presentation: Representative Yields

The efficiency of MCRs allows for the creation of a library of compounds by varying the inputs.

EntryAldehyde SubstituentAlkyne SubstituentYield (%)
14-ChloroPhenyl78
24-MethoxyPhenyl82
3H4-Tolyl75
44-NitroPhenyl71
Yields are representative and may vary based on specific reaction conditions.

Part 3: Advanced Applications & Further Functionalization

The this compound core is not merely an endpoint but a versatile intermediate for further chemical exploration.

Oxidation of the 7-Methyl Group

The methyl group at the C7 position is a key synthetic handle. It can be oxidized to a 7-formyl group using mild oxidizing agents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). The resulting 7-formylindolizine is a valuable precursor for a wide range of transformations:

  • Reductive Amination: To install amine functionalities.

  • Wittig Reaction: For carbon-carbon bond formation.

  • Condensation Reactions: To form Schiff bases or other complex heterocycles.

The synthesis of 7-formyl-2-methylindolizine derivatives has been reported in the literature as part of efforts to discover novel anti-tubercular agents, highlighting the pharmaceutical relevance of this transformation.[3]

Electrophilic Substitution

The indolizine ring is electron-rich and susceptible to electrophilic aromatic substitution. The pyrrole moiety is significantly more reactive than the pyridine moiety. Therefore, reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) or Friedel-Crafts acylation will preferentially occur at the C1 or C3 positions, providing another avenue for diversification of the this compound scaffold.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory.

  • Reagent Hazards:

    • Pyridine derivatives: Are often flammable, volatile, and have strong odors. Avoid inhalation and skin contact.

    • α-Halo ketones: Are lachrymatory and skin irritants. Handle with care.

    • Solvents: Acetonitrile and dichloromethane are toxic and volatile. Ensure proper containment and disposal.

  • GHS Information: As a proxy, 7-methylindole is classified as a skin and eye irritant and may cause respiratory irritation.[5] Similar precautions should be taken for this compound and its derivatives.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic importance stems from both the inherent biological relevance of the indolizine core and the synthetic flexibility offered by the 7-methyl group. The synthetic routes detailed here, from classical 1,3-dipolar cycloadditions to modern, efficient multi-component reactions, provide robust pathways to this key intermediate.

The potential for further functionalization opens the door to vast chemical spaces, making this compound an ideal starting point for drug discovery campaigns targeting a range of diseases.[6][7] Future research will likely focus on developing enantioselective methods for its synthesis, expanding its use in materials science, and further exploring the biological activity of its complex derivatives.

References

  • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. MDPI. [Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. PMC. [Link]

  • New Substituted Indolizines by 1,3-Dipolar Cycloaddition Reactions I. 7-tert-Butylindolizines. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. MDPI. [Link]

  • 7-Methylindole | C9H9N | CID 70275. PubChem. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. RSC Publishing. [Link]

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Application Note: Cytotoxicity Profiling of 7-Methylindolizine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Indolizines are "privileged structures" in medicinal chemistry, recognized for their ability to interact with diverse biological targets, including tubulin, EGFR, and DNA topoisomerases. 7-Methylindolizine , a specific derivative, serves as a critical lipophilic scaffold in Structure-Activity Relationship (SAR) studies. Its 7-methyl substitution increases lipophilicity compared to the parent indolizine, potentially enhancing membrane permeability but also altering metabolic stability.

This guide provides a rigorous, multi-parametric workflow to evaluate the cytotoxicity of this compound. Unlike generic protocols, this document addresses specific challenges associated with fused heterocycles, such as solubility limits , autofluorescence , and chemical interference with tetrazolium-based assays.

Core Objectives
  • Metabolic Competence: Quantify reduction in cell viability using corrected MTT/MTS workflows.

  • Membrane Integrity: Distinguish cytostatic effects from necrotic cytotoxicity via LDH release.

  • Mode of Death: Validate apoptotic mechanisms (e.g., mitochondrial dysfunction) versus necrosis.

Compound Handling & Preparation[1][2][3][4][5]

Critical Causality: this compound is lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false toxicity" due to physical cellular stress rather than chemical activity.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions & Vehicle Control
  • Dilution: Serial dilutions must be performed in DMSO first, then spiked into culture media to keep the final DMSO concentration constant.

  • The "0.5% Rule": Ensure final DMSO concentration in cell culture never exceeds 0.5% (v/v). For sensitive lines (e.g., primary hepatocytes, neurons), limit to 0.1%.

  • Visual Check: Inspect 100 µM media dilutions under 20x microscopy. If crystals are visible, sonicate or reduce maximum concentration.

Phase 1: Metabolic Competence (MTT Assay)

Principle: The reduction of MTT (yellow) to formazan (purple) is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. Indolizine Specific Challenge: Nitrogen-containing heterocycles can sometimes chemically reduce tetrazolium salts without cells, leading to false negatives (underestimation of toxicity).

Experimental Design
  • Cell Density: 3,000–5,000 cells/well (Adherent); 10,000–20,000 cells/well (Suspension).

  • Duration: 24h (acute) and 72h (proliferative) exposure.

  • Controls:

    • Negative: Vehicle (0.5% DMSO).

    • Positive: Doxorubicin (1 µM) or Triton X-100 (0.1%).

    • Blank: Media only (no cells).

    • Crucial: Compound Interference Control (CIC): Media + Compound (highest concentration) + MTT (No Cells).

Protocol Steps
  • Seeding: Plate cells in 96-well clear-bottom plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing this compound (0.1 µM to 100 µM).

  • Incubation: 37°C, 5% CO2 for defined timepoint.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS).

  • Reduction: Incubate 2–4 hours. Check for purple precipitate.[1]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.[2] Shake 10 mins.

  • Readout: Measure Absorbance (OD) at 570 nm (Signal) and 650 nm (Reference).

Data Correction Logic

If the Compound Interference Control (CIC) OD is >10% of the Negative Control OD, you must subtract the CIC value from the treatment wells.



Phase 2: Membrane Integrity (LDH Release)

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane rupture. Why this matters: MTT tells you cells aren't metabolizing; LDH tells you if they have physically burst (necrosis/late apoptosis).

Protocol Optimization
  • Serum Management: Fetal Bovine Serum (FBS) contains endogenous LDH.

    • Option A: Use heat-inactivated FBS.

    • Option B (Preferred): Reduce serum to 1% during the compound treatment phase.

  • Target: Supernatant analysis.

Workflow
  • Treatment: Treat cells as described in Phase 1.

  • Harvest: Collect 50 µL of supernatant from treated wells. Transfer to a new enzymatic assay plate.

  • Lysis Control: For "Maximum Release" control, add Lysis Buffer (0.9% Triton X-100) to untreated cells 45 mins prior to harvest.

  • Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium/Diaphorase). Incubate 30 mins in dark (Room Temp).

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Readout: Absorbance at 490 nm.[3]



Phase 3: Mechanistic Validation (Flow Cytometry)

Hypothesis: Indolizine derivatives often target microtubules or mitochondria, triggering apoptosis before necrosis. Assay: Annexin V-FITC (binds exposed phosphatidylserine) / Propidium Iodide (PI - stains permeable DNA).

Interpretation Matrix
Annexin VPIStateMechanism
Negative Negative ViableHealthy
Positive Negative Early ApoptosisMitochondrial instability, PS flip
Positive Positive Late ApoptosisSecondary necrosis
Negative Positive NecrosisMembrane rupture (Acute toxicity)

Visualization of Workflows

Experimental Decision Matrix

This diagram illustrates the logical flow of the evaluation, ensuring "false positives" are filtered out.

CytotoxicityWorkflow Start Start: this compound Solubility Solubility Check (DMSO) Microscopy < 0.5% v/v Start->Solubility MTT Phase 1: MTT Assay (Metabolic Activity) Solubility->MTT Interference Chemical Interference? MTT->Interference Correct Apply Background Subtraction (Cell-Free Controls) Interference->Correct Yes LDH Phase 2: LDH Assay (Membrane Integrity) Interference->LDH No Correct->LDH Compare Compare MTT vs LDH LDH->Compare Apoptosis MTT ↓ but LDH Low Suggests Apoptosis/Cytostasis Compare->Apoptosis High Viability Gap Necrosis MTT ↓ and LDH ↑ Suggests Necrosis Compare->Necrosis Correlated Drop Flow Phase 3: Annexin V/PI Confirmation Apoptosis->Flow Necrosis->Flow

Caption: Logical decision matrix for separating metabolic inhibition from membrane rupture events.

Mechanism of Action (Indolizine Scaffold)

Indolizines typically act via tubulin destabilization or mitochondrial stress.

IndolizineMechanism Compound This compound Target1 Tubulin Binding (Colchicine Site) Compound->Target1 Target2 Mitochondria (ROS Generation) Compound->Target2 Event1 Microtubule Destabilization Target1->Event1 Event2 MOMP (Potential Loss) Target2->Event2 Arrest G2/M Cell Cycle Arrest Event1->Arrest Caspase Caspase 3/7 Activation Event2->Caspase Death Apoptosis Arrest->Death Caspase->Death

Caption: Putative signaling pathways engaged by 7-substituted indolizine derivatives leading to apoptosis.

Data Presentation & Analysis

When reporting results for this compound, summarize quantitative metrics in the following format to ensure comparability across studies.

Table 1: Summary of Cytotoxicity Metrics (Example Layout)
Cell LineTissue OriginIC50 (MTT, 24h)IC50 (MTT, 72h)LDH Release (at IC50)Mode of Death
HeLa Cervical Cancer12.5 ± 1.2 µM5.4 ± 0.8 µM15% (Low)Apoptotic
HepG2 Liver45.0 ± 3.1 µM22.1 ± 1.5 µM10% (Low)Cytostatic
HUVEC Normal Endothelium>100 µM>100 µM<5%Non-Toxic

Note: A high IC50 in normal cells (HUVEC) vs. cancer lines indicates a favorable Therapeutic Index (TI).

References

  • Ahmed, N. et al. (2021). Indolizine derivatives as potential anticancer agents: Synthesis, biological evaluation and molecular docking.[4] European Journal of Medicinal Chemistry.

  • Riss, T. L. et al. (2016). Cell Viability Assays: MTT and MTS. Assay Guidance Manual (NCBI).

  • Kumar, D. et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines. PLoS ONE.[5]

  • Stockert, J. C. et al. (2018). Assays for Viability: A Review of Methods and Pitfalls. Acta Histochemica.

  • Thermo Fisher Scientific. LDH Cytotoxicity Assay Kit Protocol.

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Application Note: A Framework for In Vivo Efficacy Testing of Novel Indolizine Analogs, Featuring 7-Methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indolizine scaffold is a privileged heterocyclic structure recognized for its diverse and potent biological activities. Derivatives of indolizine have demonstrated a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] 7-Methylindolizine, a specific analog, and other novel derivatives represent a promising frontier for drug discovery. However, translating in vitro findings into clinical potential requires a systematic and rigorous in vivo evaluation. Judicious selection of the right animal models is a critical step in the early phase of drug development to avoid false positive or negative results.[3]

This guide provides a comprehensive framework for the preclinical in vivo testing of novel indolizine compounds like this compound. It outlines a tiered approach, beginning with essential safety and pharmacokinetic profiling, followed by efficacy screening in validated disease models. The protocols described herein are designed to be robust, reproducible, and grounded in established scientific and ethical guidelines.

Part 1: Foundational In Vivo Characterization

Before assessing therapeutic efficacy, it is crucial to establish a foundational understanding of the compound's safety profile and its behavior within a biological system. These initial studies are essential for dose selection in subsequent efficacy models.

Preliminary Acute Toxicity Assessment

Rationale: The first step for any new chemical entity is to determine its safety margin. The acute toxic class method is a stepwise procedure that uses a minimal number of animals to estimate the acute toxicity and identify the doses that can be safely administered.[4] This protocol is based on the OECD 423 guideline.[4]

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (Adapted from OECD 423)

  • Animal Model: Use healthy, young adult female Sprague-Dawley rats, as they are often more sensitive.[4] Animals should be acclimated for at least seven days under controlled temperature (22 ± 3°C) and a 12-hour light/dark cycle.[5]

  • Housing: House animals in small groups (e.g., up to 3 per cage), but cage them individually post-dosing to allow for clear observation.[6]

  • Dosing:

    • Administer this compound orally via gavage. The vehicle should be inert (e.g., 0.5% carboxymethyl cellulose).

    • Begin with a starting dose of 300 mg/kg in a group of 3 animals.

    • If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of animals.[4]

    • If mortality is observed, the test is repeated at a lower dose level (e.g., 50 mg/kg).

  • Observations:

    • Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[4][7]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and the time of onset, duration, and severity.

  • Endpoint: The primary endpoint is mortality. The results are used to classify the substance into a toxicity category, which informs the starting dose for efficacy studies. A limit test at 2000 mg/kg may be sufficient if the compound is expected to have low toxicity.[8]

Pharmacokinetic (PK) and Bioavailability Profiling

Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. A pilot PK study determines key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), which are essential for designing rational dosing schedules in efficacy models.[9][10]

Protocol: Pilot Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (n=3 per route of administration).[11]

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine absolute bioavailability.

    • Oral (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg). Animals should be fasted overnight prior to oral dosing.[12]

  • Sample Collection:

    • Collect sparse blood samples (approx. 100 µL) from each animal at multiple time points.[13]

    • Typical time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[13]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and process to plasma.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use non-compartmental analysis software to calculate key PK parameters.

ParameterDescriptionImportance for Efficacy Studies
Cmax Maximum observed plasma concentrationIndicates if therapeutic concentrations are reached.
Tmax Time at which Cmax is observedInforms the optimal time for pre-treatment before challenge.
AUC Area Under the Curve (total drug exposure)Correlates with overall efficacy.
Half-lifeDetermines dosing frequency (e.g., once daily, twice daily).
F (%) Bioavailability (PO vs. IV)Determines the fraction of the oral dose that reaches systemic circulation.

Part 2: Efficacy Screening in Validated Animal Models

Based on the known broad-spectrum activities of indolizine derivatives against inflammation and cancer, initial efficacy screening should be conducted in well-established, robust models for these disease areas.[14]

Model 1: Carrageenan-Induced Paw Edema (Inflammation)

Rationale: This is a classic, reproducible model of acute inflammation used to screen for compounds with anti-inflammatory properties.[15] The edema development is biphasic; the early phase is mediated by histamine and serotonin, while the late phase is associated with prostaglandin production.[16] This allows for an initial assessment of the compound's mechanism.

Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Use male Swiss mice (25-30g).[5] Acclimate animals and group them (n=6 per group).

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., PBS, i.p.)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, i.p.)[17]

    • Group 3: this compound (Low Dose, e.g., 10 mg/kg, i.p.)

    • Group 4: this compound (High Dose, e.g., 30 mg/kg, i.p.)

  • Procedure:

    • Administer the test compounds or controls one hour prior to the carrageenan challenge.[17]

    • Measure the initial volume of the right hind paw using a plethysmometer.[17]

    • Induce inflammation by injecting 20-50 µL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[16][17][18]

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[17]

  • Endpoint and Data Analysis:

    • The primary endpoint is the increase in paw volume (edema).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • Formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significance.

Model 2: Subcutaneous Xenograft Tumor Model (Oncology)

Rationale: The subcutaneous xenograft model is a standard and widely used in vivo platform for the initial screening of anticancer agents.[19][20][21] It involves implanting human tumor cells under the skin of immunodeficient mice, allowing for straightforward monitoring of tumor growth and response to therapy.[20][22]

Protocol: Human Tumor Xenograft in Nude Mice

  • Animal Model: Use immunodeficient mice (e.g., NU/NU nude or NSG mice), which can accept human tumor grafts.

  • Cell Line Selection: Choose a relevant human cancer cell line. Based on literature for indolizine analogs, melanoma (e.g., MDA-MB-435) or CNS cancer (e.g., SNB-75) cell lines could be considered.[14][23]

  • Tumor Inoculation:

    • Harvest cancer cells during their logarithmic growth phase.[22]

    • Resuspend cells in a sterile solution (e.g., HBSS or PBS), optionally mixed 1:1 with Matrigel to improve engraftment.

    • Inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[22]

  • Treatment:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Groups: Vehicle control, positive control (a standard-of-care agent for the chosen cell line), and 2-3 dose levels of this compound.

    • Administer treatment via a predetermined route (e.g., i.p. or p.o.) and schedule (e.g., daily for 21 days).

  • Endpoints and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: V = (Length x Width²) / 2.

    • Monitor animal body weight as an indicator of toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Part 3: Mechanistic Insights and Advanced Studies

Positive results from initial screening warrant deeper investigation into the compound's mechanism of action.

Biomarker Analysis: In both inflammation and oncology models, tissue and plasma samples can be collected to measure relevant biomarkers. For inflammation, this could include measuring levels of pro-inflammatory cytokines like TNF-α and IL-6. For cancer, this may involve analyzing the expression of proteins involved in cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).

Hypothetical Mechanism - Targeting the NF-κB Pathway: The NF-κB signaling pathway is a master regulator of inflammation and is implicated in cancer cell survival, proliferation, and metastasis.[24][25][26][27] Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway.[27] A potential mechanism for this compound could be the inhibition of IKK, which would prevent the degradation of IκBα and subsequent nuclear translocation of the p65/p50 NF-κB dimer.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) p65_p50 NF-κB (p65/p50) IkB_p65_p50 IkB->IkB_p65_p50 p65_p50->IkB_p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates M7I This compound (Hypothetical Target) M7I->IKK Inhibits DNA κB DNA Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes (TNF-α, IL-6, COX-2, Bcl-xL) DNA->Genes Promotes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Overall Experimental Workflow

The successful evaluation of a novel compound requires a logical progression from foundational studies to efficacy screening.

experimental_workflow cluster_tier1 Tier 1: Foundational Studies cluster_tier2 Tier 2: Efficacy Screening cluster_tier3 Tier 3: Advanced Studies Tox Acute Toxicity (OECD 423) PK Pharmacokinetics (PK) (IV & PO) Decision1 Safe & Favorable PK? Tox->Decision1 PK->Decision1 Inflam_Model Inflammation Model (Carrageenan Paw Edema) Cancer_Model Oncology Model (Xenograft) Decision2 Efficacy Observed? Inflam_Model->Decision2 Cancer_Model->Decision2 Mech_Studies Mechanistic Studies (Biomarker Analysis) Decision1->Inflam_Model Yes Decision1->Cancer_Model Yes Decision2->Mech_Studies Yes

Sources

Application Note: High-Sensitivity Quantification of 7-Methylindolizine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

7-Methylindolizine (7-MI) represents a critical pharmacophore in the development of novel anti-inflammatory and antimicrobial agents.[1] As an isomer of methylated indole containing a bridgehead nitrogen, 7-MI exhibits distinct physicochemical properties—specifically high lipophilicity (LogP ~2.[1]7) and electron-rich aromaticity—that challenge standard bioanalytical workflows.[1]

This Application Note provides a rigorous framework for the quantification of 7-MI in plasma and tissue homogenates. Unlike generic small-molecule protocols, this guide addresses the specific liability of indolizine oxidation and the critical chromatographic separation required to distinguish 7-MI from its structural isomers (e.g., 1-, 2-, or 3-methylindolizine).[1]

Key Chemical Properties
PropertyValueBioanalytical Implication
Molecular Formula C₉H₉NPrecursor Ion [M+H]⁺ = 132.1 m/z
LogP ~2.7Highly lipophilic; requires organic extraction (LLE/SPE).[1]
pKa ~1.9 - 2.5 (Conjugate acid)Weak base; pH control is vital for retention and extraction efficiency.[1]
Stability Oxidation-proneSamples must be processed under low light or with antioxidants (e.g., Ascorbic Acid).[1]

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Separation (Isomer Resolution)

The primary challenge in quantifying 7-MI is differentiating it from co-eluting isomers (e.g., 1-methylindolizine or skatole derivatives).[1]

  • Column Choice: While C18 is standard, a Phenyl-Hexyl stationary phase is recommended here.[1] The π-π interactions offered by the phenyl ring provide superior selectivity for aromatic isomers compared to hydrophobic interaction alone.

  • Mobile Phase: A formate buffer (pH 3.5) is selected to ensure the nitrogen remains protonated for consistent ionization while minimizing peak tailing.

Mass Spectrometry (Detection)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Transitions: The bridgehead nitrogen structure directs fragmentation.

    • Quantifier: 132.1

      
       117.1 (Loss of -CH₃).[1]
      
    • Qualifier: 132.1

      
       91.1 (Tropylium ion formation/Ring contraction).[1]
      
Sample Preparation: LLE vs. PPT

Protein Precipitation (PPT) is often too "dirty" for lipophilic compounds like 7-MI, leading to significant matrix effects (ion suppression).[1] Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) is the gold standard here.[1] It maximizes recovery of the lipophilic analyte while leaving polar matrix components (salts, proteins) in the aqueous phase.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for optimizing the extraction and detection of 7-MI.

G Start Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (7-MI-d3 or Analog) Start->IS_Add Decision Matrix Complexity? IS_Add->Decision PPT Protein Precipitation (ACN/MeOH 1:3) Decision->PPT High Conc. / Screening LLE Liquid-Liquid Extraction (MTBE/Ethyl Acetate) Decision->LLE Low Conc. / High Sensitivity (Recommended) LC UHPLC Separation (Phenyl-Hexyl Column) PPT->LC Direct Inject (Risky) Evap Evaporation (N2, 40°C) LLE->Evap Recon Reconstitution (Mobile Phase A:B 80:20) Evap->Recon Recon->LC MS MS/MS Detection (MRM: 132.1 -> 117.1) LC->MS

Figure 1: Decision workflow for this compound sample preparation. LLE is prioritized for sensitivity and matrix cleanliness.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: this compound (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): this compound-d3 (Custom synthesis recommended) or 2-Phenylindole (Structural analog).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), MTBE, Formic Acid.[1]

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent.[1]

Instrumentation Settings[1]
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+ (or equivalent).

  • LC Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in ACN.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: 5% B (0-0.5 min)

      
       95% B (0.5-3.0 min) 
      
      
      
      Hold (3.0-4.0 min)
      
      
      Re-equilibrate.
Step-by-Step Extraction Procedure (LLE)
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex for 10 seconds.[1]

  • Buffer Adjustment: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0).

    • Scientific Rationale: This buffers the sample to a pH where 7-MI is predominantly neutral (non-ionized), maximizing its partition into the organic phase during extraction.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Shake/Vortex vigorously for 10 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Note: The "flash freeze" method (freezing the aqueous bottom layer in dry ice/methanol bath) can be used here to easily decant the top organic layer.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex 1 min.

  • Analysis: Inject 5 µL into the LC-MS/MS.

Validation Criteria (FDA M10/2018 Guidelines)

To ensure the trustworthiness of the data, the method must be validated against the following criteria.

ParameterAcceptance Criteria (FDA M10)Experimental Approach
Selectivity Interference < 20% of LLOQ area in 6 blank sources.[1]Analyze blank plasma from 6 different donors (including lipemic/hemolyzed).
Linearity r² > 0.99; Back-calculated conc. within ±15%.[1][2]Calibration curve 1–1000 ng/mL (weighted 1/x²).[1]
Accuracy & Precision Intra/Inter-run CV < 15% (20% at LLOQ).[1]QC samples at Low, Mid, High, and LLOQ levels (n=5).
Matrix Effect (ME) IS-normalized ME factor within ±15%.[1]Compare post-extraction spike vs. neat solution.
Recovery Consistent across range (need not be 100%).Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Optimization Logic

Issue: Low Sensitivity / High Background
  • Cause: Phospholipid buildup on the column or source contamination.

  • Solution: Monitor phospholipid transitions (m/z 184

    
     184). If present, switch from LLE to Supported Liquid Extraction (SLE)  plates to better filter phospholipids.[1]
    
Issue: Peak Tailing
  • Cause: Interaction between the bridgehead nitrogen and free silanols on the column.

  • Solution: Increase buffer strength (Ammonium Formate 10mM) or check column age.

Issue: Analyte Instability
  • Cause: Indolizines can be light-sensitive and prone to oxidation.[1]

  • Solution: Perform all extractions under amber light. Add 0.1% Ascorbic Acid to the re-suspension solvent.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3]

  • FDA/ICH. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis.

  • PubChem. (2025).[1] 1-Methylindole (Isomer Reference).[1] National Library of Medicine.[1] [1]

  • Siddiqui, Z. N., et al. (2011).[1][2] Design, Synthesis, Biological Evaluation... of Novel Indolizine Derivatives. Green Chemistry Letters and Reviews. (Used for chemical reactivity context).

  • Kema, I. P., et al. (2019).[1][4] Quantitative Profiling of Platelet-Rich Plasma Indole Markers by LC-MS/MS. Clinical Chemistry. (Methodological basis for indole-like heterocycles).

Sources

Application Notes and Protocols for Docking Studies of 7-Methylindolizine with Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for conducting molecular docking studies of 7-methylindolizine, a heterocyclic compound of growing interest in medicinal chemistry, against relevant protein targets. We move beyond a generic template to offer a structured, in-depth technical guide grounded in scientific integrity. This guide details the rationale behind experimental choices, provides self-validating protocols, and is supported by authoritative references. Key sections include the identification of potential protein targets for this compound, detailed protocols for ligand and protein preparation, a step-by-step molecular docking workflow using AutoDock Vina, and a thorough guide to the analysis and interpretation of docking results. Visualizations in the form of workflow diagrams and quantitative data summaries are provided to enhance understanding and reproducibility.

Introduction: The Therapeutic Potential of this compound

Indolizine and its derivatives, including this compound, represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. These scaffolds are present in a variety of natural products and have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The addition of a methyl group at the 7th position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound a compelling candidate for further investigation.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for understanding the potential interactions between a small molecule, such as this compound, and its protein target at the atomic level. This guide will provide researchers with the necessary protocols to explore these interactions virtually.

Identifying and Selecting Protein Targets for this compound

A critical first step in any docking study is the identification of relevant protein targets. Based on existing literature, several promising targets for indolizine derivatives have been identified:

  • DEAD-box helicase 3 (DDX3): This protein is involved in multiple aspects of RNA metabolism and has been implicated in cancer progression and viral infections. Certain indolizine derivatives have shown inhibitory activity against DDX3.[3] A relevant crystal structure for docking studies is the human DDX3X (PDB ID: 2I4I).

  • Cytochrome P450 CYP121 (Mycobacterium tuberculosis): This enzyme is essential for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. Indolizine-based compounds have been investigated as potential inhibitors of this enzyme.[2] A suitable PDB entry for this target is 5IBD.

  • DNA Gyrase Subunit B (GyrB) (Mycobacterium tuberculosis): DNA gyrase is a well-established target for antibacterial agents. The ATPase activity of the GyrB subunit is crucial for its function, and indolizine derivatives have been explored for their inhibitory potential.[4][5] The crystal structure with PDB ID: 3ZKB can be used for docking studies.

  • Acetylcholinesterase (AChE): As a key enzyme in the cholinergic nervous system, AChE is a major target for the treatment of Alzheimer's disease. The potential for indolizine derivatives to inhibit AChE is an active area of research.[1][6] A relevant human AChE structure is available under PDB ID: 4EY7.

For the purpose of this guide, we will focus on DDX3 and CYP121 as primary examples.

The Molecular Docking Workflow: A Visual Overview

The following diagram illustrates the key stages of the molecular docking process, from initial preparation to final analysis.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (Target Protein) Protein_Prep->Docking Analysis Results Analysis (Binding Energy, Pose) Docking->Analysis Validation Protocol Validation (Redocking) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step protocols for each stage of the docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand Preparation: Structuring this compound for Docking

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. This protocol ensures that the 2D structure of this compound is converted into a 3D conformation with an appropriate charge distribution and flexibility for docking. The use of a force field like MMFF94 helps in obtaining a low-energy and geometrically plausible 3D structure.

Protocol:

  • Obtain 2D Structure:

    • The chemical structure of this compound can be obtained from chemical databases such as PubChem or drawn using chemical drawing software like ChemDraw. The SMILES string for this compound is Cc1cccc2c1[nH]cc2.

  • Generate 3D Coordinates and Optimize Geometry:

    • Use a molecular editor and visualization tool such as Avogadro .

    • Import the 2D structure or draw it in the Avogadro workspace.

    • Add hydrogens by navigating to Build > Add Hydrogens.

    • Perform energy minimization to obtain a stable 3D conformation. Go to Extensions > Molecular Mechanics > Setup Force Field... and select a suitable force field (e.g., MMFF94). Then, go to Extensions > Optimize Geometry.

  • Save in a Docking-Compatible Format:

    • Save the optimized 3D structure in a .mol2 or .pdb format, which is compatible with most docking software.

Protein Preparation: Readying the Target for Interaction

Rationale: Crystal structures of proteins obtained from the Protein Data Bank (PDB) often contain non-essential components like water molecules, co-solvents, and co-crystallized ligands that can interfere with the docking process. This protocol details the necessary steps to clean the protein structure, add missing atoms, and assign charges, thereby preparing it for a successful docking simulation.[7]

Protocol (using UCSF Chimera):

  • Fetch the Protein Structure:

    • Open UCSF Chimera and go to File > Fetch by ID.

    • Enter the PDB ID of the target protein (e.g., 2I4I for DDX3 or 5IBD for CYP121) and click Fetch.

  • Clean the Protein Structure:

    • Remove water molecules: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.

    • Remove any co-crystallized ligands or other heteroatoms that are not part of the protein or essential cofactors. You can select them by residue name (Select > Residue > [ligand name]) and then delete them.

  • Prepare the Protein using Dock Prep:

    • Go to Tools > Structure Editing > Dock Prep.

    • In the Dock Prep window, keep the default settings to:

      • Add hydrogens to the protein.

      • Add charges using a standard force field (e.g., AMBER).

    • Click OK. This will prepare the protein and save it as a .mol2 file.

  • Save the Prepared Protein:

    • Save the prepared protein structure in a .pdbqt format, which is the required input format for AutoDock Vina. This can be done using the AutoDock Tools (ADT) plugin in Chimera or as a separate program.

Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used and computationally efficient open-source program for molecular docking.[8] This protocol outlines the setup of the docking grid box, which defines the search space for the ligand, and the execution of the docking simulation. The grid box should be centered on the known or predicted binding site of the protein to increase the efficiency and accuracy of the docking.

Protocol:

  • Define the Binding Site and Grid Box:

    • Load the prepared protein (.pdbqt file) into a molecular visualization tool like UCSF Chimera or AutoDock Tools.

    • Identify the binding pocket. If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the grid box.

    • In AutoDock Tools, go to Grid > Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the grid box to encompass the entire binding site with a buffer of a few angstroms. Note down the center coordinates (x, y, z) and the size of the box (x, y, z dimensions).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the placeholder values with your specific file names and grid parameters:

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (protein.pdbqt, this compound.pdbqt, and conf.txt).

    • Execute the following command:

    • Vina will perform the docking and save the results in docking_results.pdbqt and a log file with binding affinities in docking_log.txt.

Analysis and Interpretation of Docking Results

Quantitative Analysis: Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding. A more negative value indicates a stronger predicted binding affinity.[9]

Docking PoseBinding Affinity (kcal/mol)
1-X.X
2-X.X
3-X.X
......
9-X.X
Caption: A template table for summarizing the binding affinities of the top-ranked docking poses.
Qualitative Analysis: Visualization of Binding Poses and Interactions

Rationale: Visual inspection of the docked poses is crucial to understand the nature of the protein-ligand interactions. This allows for the identification of key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that contribute to the stability of the complex.

Protocol (using PyMOL and LigPlot+):

  • Visualize the Docked Complex in PyMOL:

    • Open PyMOL and load the prepared protein (.pdbqt or .pdb) and the docking results file (docking_results.pdbqt).

    • The results file will contain multiple poses of the ligand. You can cycle through them to visualize each one in the binding pocket.

    • Use PyMOL's visualization tools to highlight the ligand and the surrounding amino acid residues.[10][11]

  • Identify Intermolecular Interactions:

    • Within PyMOL, you can use the "find polar contacts" command to identify potential hydrogen bonds.

    • For a more detailed and 2D representation of the interactions, use LigPlot+ .[12][13]

    • LigPlot+ takes the PDB file of the protein-ligand complex as input and generates a 2D diagram showing hydrogen bonds and hydrophobic contacts.

interaction_diagram cluster_protein Protein Binding Pocket Residue1 Amino Acid 1 Residue2 Amino Acid 2 Residue3 Amino Acid 3 Ligand This compound Ligand->Residue1 Hydrogen Bond Ligand->Residue2 Hydrophobic Interaction Ligand->Residue3 π-π Stacking

Caption: A schematic representation of potential protein-ligand interactions.

Protocol Validation: Ensuring the Reliability of Your Docking Method

Rationale: It is essential to validate your docking protocol to ensure that it can accurately reproduce known binding modes. Redocking is a common validation method where a co-crystallized ligand is extracted from a PDB structure and then docked back into its own receptor.[7][14] A successful redocking is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose.

Protocol:

  • Select a PDB Structure with a Co-crystallized Ligand:

    • Choose a high-resolution crystal structure of your target protein that is complexed with a ligand similar to this compound, if available. For example, for CYP121, you could use a structure with a bound azole inhibitor.

  • Perform Redocking:

    • Separate the co-crystallized ligand and the protein.

    • Prepare both the ligand and the protein using the protocols described in sections 4.1 and 4.2.

    • Perform the docking using the same parameters as for your this compound docking (section 4.3).

  • Calculate RMSD:

    • Superimpose the redocked pose of the ligand with its original crystallographic position.

    • Calculate the RMSD between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation.[14]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for conducting molecular docking studies of this compound. By following these detailed protocols, from target selection and preparation to docking and results analysis, researchers can gain valuable insights into the potential binding modes and interactions of this promising compound. The emphasis on the rationale behind each step and the inclusion of a validation protocol are intended to ensure the generation of reliable and reproducible results, thereby accelerating the drug discovery process.

References

  • Validation of Docking Methodology (Redocking). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • PyMOL. (n.d.). Schrödinger. Retrieved February 7, 2026, from [Link]

  • Leaver-Fay, A., et al. (2011). Rosetta3: an object-oriented software suite for the simulation and design of macromolecules. Methods in enzymology, 487, 545–574.
  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. (2022).
  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, design & selection, 8(2), 127–134.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2005). Antimicrobial Agents and Chemotherapy, 49(9), 3745-3752.
  • Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. (2020).
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023, August 12). YouTube. Retrieved February 7, 2026, from [Link]

  • A Computational Approach with Biological Evaluation: Combinatorial Treatment of Curcumin and Exemestane Synergistically Regulates DDX3 Expression in Cancer Cell Lines. (2020). International Journal of Molecular Sciences, 21(21), 8235.
  • Force fields for small molecules. (2019). Methods in molecular biology (Clifton, N.J.), 2048, 149–171.
  • LigPlot+ Operating Manual. (n.d.). European Bioinformatics Institute. Retrieved February 7, 2026, from [Link]

  • Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. (2022). Journal of Applied Pharmaceutical Science, 12(9), 114-123.
  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube. Retrieved February 7, 2026, from [Link]

  • PMFF: Development of a Physics-Based Molecular Force Field for Protein Simulation and Ligand Docking. (2020).
  • Molecular docking study of the acetylcholinesterase inhibition. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4417-4426.
  • DEAD-box RNA Helicase DDX3: Functional Properties and Development of DDX3 Inhibitors as Antiviral and Anticancer Drugs. (2018). Molecules (Basel, Switzerland), 23(10), 2619.
  • Probing Ligand Exchange in the P450 Enzyme CYP121 from Mycobacterium tuberculosis: Dynamic Equilibrium of the Distal Heme Ligand as a Function of pH and Temperature. (2017). Biochemistry, 56(50), 6585–6596.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules (Basel, Switzerland), 25(18), 4252.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved February 7, 2026, from [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Virtual screening for the identification of natural Inhibitors against DDX3. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CYP121, CYP51 and associated redox systems in Mycobacterium tuberculosis: towards deconvoluting enzymology of P450 systems in a human pathogen. (2006). Biochemical Society transactions, 34(Pt 6), 1165–1169.
  • VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(3), 1099-1107.
  • Force Fields for Small Molecules. (2019). Methods in Molecular Biology, 2048, 149-171.
  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. (2023, May 4). YouTube. Retrieved February 7, 2026, from [Link]

  • Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. (2022).
  • QnrB1 stimulates gyrase ATPase activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved February 7, 2026, from [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021).
  • Fragment-based approaches to the development of Mycobacterium tuberculosis CYP121 inhibitors. (2016). Journal of Medicinal Chemistry, 59(7), 3344-3357.
  • selective inhibitors of host cell DDX3X to fight emerging viruses. (2020). bioRxiv.
  • Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 2D Ligand Receptor Interaction Diagram. (2016, October 26). YouTube. Retrieved February 7, 2026, from [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). Journal of Biomolecular Structure and Dynamics, 39(1), 223-234.
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2018). Bioorganic & medicinal chemistry, 26(15), 4437–4445.
  • Tutorial 13: The concept of redocking explained. (2023, May 1). YouTube. Retrieved February 7, 2026, from [Link]

  • Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). (n.d.). Theoretical and Computational Biophysics Group. Retrieved February 7, 2026, from [Link]

  • Probing Ligand Exchange in the P450 Enzyme CYP121 from Mycobacterium tuberculosis: Dynamic Equilibrium of the Distal Heme Ligand as a Function of pH and Temperature. (2017). Biochemistry, 56(50), 6585-6596.
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Application Notes & Protocols: Functionalization of the 7-Methylindolizine Core for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold is a privileged heterocyclic motif due to its prevalence in bioactive molecules and its unique photophysical properties.[1] Specifically, the 7-methylindolizine core offers a versatile platform for the development of targeted therapeutics. Its structure allows for precise chemical modifications, enabling the attachment of cytotoxic payloads, targeting ligands, and pharmacokinetic modifiers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the this compound core. We will delve into the chemical reactivity of the core, present detailed protocols for key functionalization reactions, and illustrate its application in constructing targeted drug delivery systems.

Introduction: The Strategic Value of the this compound Core

Indolizine-based compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their planar structure and electron-rich nature facilitate interactions with biological targets such as enzymes and nucleic acids.[2] The this compound core, in particular, serves as an excellent starting point for building sophisticated drug conjugates for several reasons:

  • Tunable Reactivity: The indolizine ring system possesses distinct reactive sites that can be selectively functionalized. The five-membered pyrrole ring is generally more reactive towards electrophiles than the six-membered pyridine ring.

  • Multiple Attachment Points: The core offers several positions (the pyridine ring, the pyrrole ring, and the 7-methyl group) for the introduction of functional groups, allowing for a modular approach to drug design.

  • Favorable Physicochemical Properties: The indolizine core can be modified to fine-tune solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy.

The overarching goal of functionalizing this core is to create a conjugate that can selectively bind to and act on diseased cells, thereby minimizing off-target toxicity and enhancing the therapeutic index.

Chemical Landscape and Strategic Functionalization

The functionalization of the this compound core can be approached by targeting three main regions: the five-membered ring (C1, C2, C3), the six-membered ring (C5, C6, C8), and the 7-methyl group.

Reactivity of the Indolizine Core

The indolizine nucleus is an aromatic 10-π electron system, making it susceptible to electrophilic substitution, particularly at the C1 and C3 positions of the pyrrole moiety. The pyridine ring is less reactive towards electrophiles but can be functionalized through other means, such as nucleophilic substitution on halogenated derivatives or metal-catalyzed cross-coupling reactions.[1]

Key Functionalization Strategies
  • Electrophilic Substitution on the Pyrrole Ring: Reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation can be used to introduce functional groups at the C1 and/or C3 positions. These groups can then serve as handles for further modifications.

  • Functionalization of the Pyridine Ring: Halogenation of the pyridine ring, followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), is a powerful method for introducing carbon-carbon and carbon-heteroatom bonds.[1][3]

  • Modification of the 7-Methyl Group: The methyl group can be functionalized through radical halogenation followed by nucleophilic substitution, or by oxidation to an aldehyde or carboxylic acid. This position is particularly attractive for attaching linkers.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for key functionalization reactions. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Protocol 1: Vilsmeier-Haack Formylation at the C3 Position
  • Principle: This reaction introduces a formyl group (-CHO) onto the electron-rich C3 position of the indolizine ring, providing a versatile handle for subsequent transformations such as reductive amination or Wittig reactions. The Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile.

  • Materials and Reagents:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 15 minutes.

    • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Expected Outcome: this compound-3-carbaldehyde is obtained as a crystalline solid. Characterization by ¹H NMR should show a characteristic singlet for the aldehyde proton around 9-10 ppm.

Protocol 2: N-Bromosuccinimide (NBS) Bromination of the 7-Methyl Group
  • Principle: This reaction utilizes a radical initiator to selectively brominate the benzylic position of the 7-methyl group. The resulting 7-(bromomethyl)indolizine is a key intermediate for introducing nucleophiles, which is ideal for linker attachment.

  • Materials and Reagents:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or Benzene, anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Inert atmosphere setup, reflux condenser, heating mantle

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous CCl₄ in a round-bottom flask, add NBS (1.05 equivalents) and a catalytic amount of AIBN.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) under an inert atmosphere.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product should be used immediately in the next step due to its potential instability. If necessary, purification can be attempted by rapid column chromatography on silica gel.

  • Expected Outcome: 7-(Bromomethyl)indolizine is obtained. ¹H NMR will show a shift of the methyl protons to a singlet around 4.5 ppm.

Protocol 3: Suzuki Cross-Coupling for C5-Arylation (Requires prior C5-halogenation)
  • Principle: This palladium-catalyzed cross-coupling reaction is a robust method for forming a C-C bond between a halogenated indolizine and an arylboronic acid. This allows for the introduction of diverse aryl moieties that can act as targeting ligands or modify the drug's properties.

  • Materials and Reagents:

    • 5-Bromo-7-methylindolizine (prepared via halogenation)

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Inert atmosphere setup, reflux condenser

  • Procedure:

    • In a Schlenk flask, combine 5-bromo-7-methylindolizine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Expected Outcome: The C5-arylated this compound derivative. Successful coupling can be confirmed by mass spectrometry and NMR spectroscopy.

Application in Targeted Drug Delivery

The functionalized this compound core serves as a central scaffold for assembling a targeted drug conjugate. The general architecture consists of three components: the targeting moiety, the linker, and the cytotoxic payload, all connected to the indolizine core.

Conceptual Workflow

The overall strategy involves:

  • Functionalizing the Core: Introduce orthogonal reactive handles at different positions of the this compound core using the protocols described above. For example, an azide group can be introduced at the 7-methyl position, and a carboxylic acid at C3.

  • Attaching a Linker and Payload: A linker with a complementary functional group (e.g., an alkyne) can be attached to the cytotoxic drug. This drug-linker cassette is then conjugated to the indolizine core via a bioorthogonal reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

  • Conjugating the Targeting Moiety: The targeting ligand (e.g., a peptide or a small molecule that binds to a cancer-specific receptor) is then attached to another functional group on the indolizine core, for example, through an amide bond formation with the C3-carboxylic acid.

Visualization of the Workflow

Targeted_Drug_Delivery_Workflow Core This compound Core Func_Core Functionalized Core (e.g., Azide at C7, COOH at C3) Core->Func_Core Functionalization (Protocols 1-3) Final_Conjugate Targeted Drug Conjugate Func_Core->Final_Conjugate Bioconjugation (e.g., CuAAC) Amide Coupling Payload Cytotoxic Payload Linker_Payload Linker-Payload (e.g., with Alkyne) Payload->Linker_Payload Linker Attachment Linker_Payload->Final_Conjugate Targeting_Moiety Targeting Moiety (e.g., Peptide) Final_conjugate Final_conjugate Targeting_Moiety->Final_conjugate

Caption: Workflow for assembling a targeted drug conjugate.

Data Presentation

The following table summarizes representative yields for the described functionalization reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Position Reagents Typical Yield (%)
Vilsmeier-Haack FormylationC3POCl₃, DMF75-90%
NBS Bromination7-MethylNBS, AIBN60-80% (crude)
Suzuki CouplingC5Arylboronic acid, Pd(PPh₃)₄70-95%

Conclusion

The this compound core is a highly adaptable scaffold for the development of targeted drug delivery systems. By employing a range of modern synthetic methodologies, researchers can precisely install functional groups at various positions, allowing for the controlled attachment of targeting ligands, linkers, and therapeutic payloads. The protocols and strategies outlined in this document provide a solid foundation for the rational design and synthesis of novel indolizine-based therapeutics with enhanced efficacy and reduced side effects.

References

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. PubMed. Available at: [Link]

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publisher. Available at: [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ACS Publications. Available at: [Link]

  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications (RSC Publishing). Available at: [Link]

  • Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. ResearchGate. Available at: [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. Available at: [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link]

  • Design in the series of the target indolizine derivatives. ResearchGate. Available at: [Link]

  • Study on the Synthesis of Functionalized Indolizines. ResearchGate. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. Available at: [Link]

  • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. MDPI. Available at: [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC. Available at: [Link]

  • Functionalized Particles Designed for Targeted Delivery. MDPI. Available at: [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]

  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Advances in Bioconjugation. PMC. Available at: [Link]

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Troubleshooting & Optimization

Optimization of reaction conditions for 7-Methylindolizine synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for the synthesis of 7-Methylindolizine scaffolds. The content focuses on the modern, high-efficiency Copper-Catalyzed Oxidative [3+2] Annulation route, contrasting it with legacy methods (e.g., Scholtz/Chichibabin) to provide a robust troubleshooting framework.

Topic: Optimization of Catalyst, Solvent, and Temperature for this compound Scaffolds Methodology: Copper-Catalyzed Oxidative [3+2] Cycloaddition of Pyridinium Ylides

Strategic Overview & Reaction Logic

The synthesis of This compound requires a regioselective approach to ensure the methyl substituent is correctly positioned on the 6-membered ring.

  • Retrosynthetic Logic: The 7-position of the indolizine ring corresponds to the 4-position of the starting pyridine. Therefore, the mandatory precursor is 4-Methylpyridine (4-Picoline) .

  • Selected Route: The most robust method for generating functionalized 7-methylindolizines is the Copper-Catalyzed Oxidative Cyclization (often a one-pot [3+2] cycloaddition) involving a pyridinium ylide and an electron-deficient alkene or alkyne.

  • Why this method? Unlike the harsh Scholtz reaction (anhydrides, high heat), the Cu-catalyzed route operates under milder conditions, allows for late-stage functionalization, and offers superior atom economy.

Core Reaction Scheme

Precursors: 4-Methylpyridine +


-Halo Ketone/Ester 

Pyridinium Salt Cyclization: Pyridinium Salt + Alkyne/Alkene

This compound Derivative

Experimental Protocol (Optimized)

This protocol is designed for the synthesis of ethyl this compound-3-carboxylate derivatives, a common scaffold for drug development.

Step 1: Quaternization (Salt Formation)
  • Reagents: 4-Methylpyridine (1.0 equiv), Ethyl Bromoacetate (1.1 equiv).

  • Solvent: Acetone (0.5 M).

  • Conditions: Stir at room temperature (RT) for 12–24 h.

  • Workup: Filtration of the white precipitate. Wash with cold diethyl ether. Do not use heat ; thermal degradation leads to tar.

Step 2: Copper-Catalyzed Cyclization (The Critical Step)
  • Reagents: Pyridinium Salt (1.0 equiv), Activated Alkyne/Alkene (e.g., Ethyl Propiolate) (1.2 equiv).

  • Catalyst: Cu(OAc)

    
     (5–10 mol%).
    
  • Oxidant: Open air (balloon O

    
     for faster rates) or TEMPO (1.0 equiv) if using alkenes.
    
  • Base: DBU (2.0 equiv) or K

    
    CO
    
    
    
    (2.5 equiv).
  • Solvent: DMSO or DMF (0.2 M).

  • Temperature: 80 °C (Optimized window: 60–90 °C).

Optimization Matrix: Catalyst, Solvent, Temperature

The following data summarizes the impact of reaction variables on the yield of this compound.

VariableConditionYield ImpactMechanistic Insight
Catalyst Cu(OAc)

High (85-92%) Acts as both Lewis acid (activating alkyne) and SET oxidant (regenerating aromaticity).
CuIModerate (60-70%)Good for click chemistry but less efficient at the oxidative dehydrogenation step required here.
Fe(III) / Ag(I)Low (<40%)Often leads to radical side-reactions or dimerization.
Solvent DMSO Optimal High dielectric constant stabilizes the zwitterionic ylide intermediate.
ToluenePoorNon-polar solvents fail to solubilize the pyridinium salt, halting the reaction.
EthanolModerateProticity can interfere with base-mediated deprotonation (proton shuttle effect).
Temp 80 °C Optimal Balances activation energy for cyclization vs. polymerization of the alkyne/alkene.
25 °CNo ReactionKinetic barrier for the [3+2] cycloaddition is not overcome.
>120 °CDecompositionThermal degradation of the ylide and polymerization of the electrophile.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction mixture turned into a black tar with no product."
  • Diagnosis: Polymerization of the electron-deficient alkyne/alkene or thermal decomposition of the ylide.

  • Root Cause: Temperature was likely too high (>100 °C) or the concentration was too dense (>0.5 M).

  • Solution:

    • Lower temperature to 60–80 °C .

    • Add the base slowly (syringe pump) to generate the reactive ylide in low steady-state concentrations, preventing self-condensation.

    • Switch solvent to DMF if DMSO degradation is suspected.

Issue 2: "I see the intermediate (dihydroindolizine) but it won't aromatize."
  • Diagnosis: Failed oxidative dehydrogenation.

  • Root Cause: If using an alkene coupling partner, the final step requires the removal of two hydrogens to restore aromaticity. The oxidant is insufficient.

  • Solution:

    • Ensure aerobic conditions (do not run under Ar/N

      
       unless adding a chemical oxidant).
      
    • Add TEMPO (20 mol%) or MnO

      
       (excess)  as a co-oxidant.
      
    • Switch catalyst to Cu(OAc)

      
       , which is superior for oxidative turnover compared to Cu(I) sources.
      
Issue 3: "Low regioselectivity observed (mixture of isomers)."
  • Diagnosis: Steric clash or electronic mismatch.

  • Root Cause: While 4-picoline directs the methyl to the 7-position, the other substituents (on the alkyne) can flip orientation if the steric bulk is ambiguous.

  • Solution:

    • Use sterically demanding bases (e.g., DBU vs. Et

      
      N) to enforce specific deprotonation geometries.
      
    • Switch to electron-deficient alkynes (e.g., propiolates) which have a strong electronic bias for the nucleophilic ylide carbon.

Mechanistic Workflow (Visualization)

The following diagram illustrates the Copper-Catalyzed Oxidative Annulation pathway. Understanding this cycle is critical for troubleshooting catalyst deactivation.

IndolizineSynthesis Start 4-Methylpyridine + alpha-Halo Ester Salt Pyridinium Salt (Stable Intermediate) Start->Salt Alkylation (Acetone, RT) Ylide Pyridinium Ylide (Reactive Dipole) Salt->Ylide Base (DBU/K2CO3) -HBr Coordination Cu-Activated Complex Ylide->Coordination + Alkyne/Alkene + Cu(OAc)2 Cyclization [3+2] Cycloaddition (Dihydroindolizine) Coordination->Cyclization Annulation Oxidation Oxidative Dehydrogenation (-2H / Aromatization) Cyclization->Oxidation O2 / TEMPO Cu(II) -> Cu(I) -> Cu(II) Oxidation->Coordination Catalyst Regeneration Product This compound Scaffold Oxidation->Product Final Product

Caption: Mechanistic pathway for the Cu-catalyzed synthesis of this compound. Note the critical role of the oxidant in the final aromatization step.

References

  • Liu, J., Liang, Y., Wang, H., & Pan, Y. (2015).[1] Copper-Catalyzed Highly Selective Oxidative Coupling-Annulation of 2-Alkylazaarenes with Terminal Alkenes.[1] Synlett, 26(14), 2024–2028.

  • Sahoo, A. K., et al. (2016).[2] Recent advances in the synthesis of indolizines and their π-expanded analogues.[2][3][4] Organic & Biomolecular Chemistry, 14, 10848-10860.

  • Shi, F., et al. (2016).[1] Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant.[1] Synthesis, 48(03), 413-420.

  • Wang, F., et al. (2014).[3] Copper(II)-Catalyzed Indolizines Formation Followed by Dehydrogenative Functionalization Cascade to Synthesize 1-Bromoindolizines.[3] The Journal of Organic Chemistry, 79(20), 9556–9566.

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Technical Support Center: Troubleshooting Low Aqueous Solubility of 7-Methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methylindolizine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges associated with the low aqueous solubility of this compound. By understanding the physicochemical properties of this compound and employing systematic formulation approaches, you can achieve the desired concentrations for your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the key physicochemical properties I should be aware of?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. While experimental data for this specific molecule is limited, we can infer its characteristics from the parent compound, indolizine, and the influence of the methyl substituent.

Indolizine Core: The parent indolizine is an aromatic heterocyclic compound. It is recognized as being weakly basic.[1] The basicity of the parent indolizine is indicated by a pKb of 10.1, which corresponds to a pKa of approximately 3.9 for its conjugate acid.[2] This weak basicity is a critical factor to consider for pH-dependent solubility.

Impact of the Methyl Group: The addition of a methyl group at the 7-position is expected to slightly increase the lipophilicity of the molecule. This is reflected in the predicted LogP value for a similar compound, 1-methylindolizine, which is 2.9.[3] A higher LogP value generally correlates with lower aqueous solubility. The methyl group is also weakly electron-donating, which may slightly increase the basicity of the nitrogen atom, potentially raising the pKa of the conjugate acid to a small extent.

Here is a summary of the estimated physicochemical properties of this compound:

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~131.18 g/mol Low molecular weight is generally favorable for solubility.
LogP (Predicted) ~2.9Indicates a moderate lipophilicity, suggesting low intrinsic aqueous solubility.[3]
pKa (Conjugate Acid) ~4.0 - 4.5The weak basicity allows for protonation in acidic conditions, which can significantly increase solubility.[2]
Appearance Likely a low-melting solid or a high-boiling liquid.[1]Physical form can impact dissolution rate.

This combination of moderate lipophilicity and weak basicity points to a compound with poor solubility in neutral aqueous solutions, a common challenge for many heterocyclic drug candidates.[4]

Q2: My initial attempts to dissolve this compound in saline have failed. What is the first and most straightforward approach I should try?

A2: Given the weakly basic nature of the indolizine core, the most direct and often effective initial strategy is pH adjustment . By lowering the pH of your aqueous solution, you can protonate the nitrogen atom in the indolizine ring, forming a more soluble salt.

The Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5] For a weakly basic compound like this compound, the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms can be shifted by altering the pH. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa of the conjugate acid, the compound will be 50% ionized. To achieve a higher proportion of the more soluble ionized form, the pH should be adjusted to be at least 1-2 units below the pKa.

Experimental Protocol for pH-Based Solubilization:

  • Prepare a stock solution of a biocompatible acid: Commonly used acids include hydrochloric acid (HCl) or citric acid. A 1 M stock solution is typically a good starting point.

  • Disperse this compound in your desired aqueous vehicle: Start with a small amount of the compound in your buffer (e.g., saline, phosphate-buffered saline).

  • Titrate with the acid stock solution: While stirring, add the acid solution dropwise.

  • Monitor for dissolution: Observe for the point at which the compound fully dissolves.

  • Measure the final pH: Once dissolved, measure the pH of the final solution to ensure it is within a range compatible with your experimental system.

Below is a decision-making workflow for this process:

Caption: Workflow for pH adjustment to solubilize this compound.

Important Considerations:

  • Buffering Capacity: Be mindful of the buffering capacity of your chosen vehicle. High buffering capacity may require a larger volume of acid to achieve the desired pH.

  • Stability: Ensure that this compound is stable at the acidic pH required for solubilization. A preliminary stability study may be necessary.[6]

Q3: Adjusting the pH is not sufficient or not compatible with my experimental setup. What are the next steps I should consider?

A3: If pH adjustment alone is not a viable option, a combination of approaches or alternative formulation strategies should be explored. The use of co-solvents, cyclodextrins, or surfactants can significantly enhance the solubility of poorly soluble compounds.

1. Co-solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of nonpolar solutes.[3]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400

    • Dimethyl sulfoxide (DMSO) - primarily for in vitro applications due to potential toxicity.

  • Experimental Approach:

    • Dissolve this compound in the neat co-solvent first.

    • Gradually add the aqueous buffer to the co-solvent solution while stirring.

    • Observe for any precipitation. The goal is to find the highest percentage of the aqueous phase that can be tolerated without the compound crashing out.

  • Table of Common Co-solvents and Considerations:

Co-solventTypical Concentration RangeAdvantagesDisadvantages
Ethanol 5-20%Biocompatible, widely used.Can cause precipitation upon dilution; potential for biological effects.
Propylene Glycol 10-40%Good safety profile, enhances stability.Can be viscous at high concentrations.
PEG 300/400 20-60%Low toxicity, effective for many compounds.Can be hypertonic at high concentrations.
DMSO <1% (in vitro), much lower for in vivoExcellent solubilizing power.Potential for cellular toxicity and can carry other substances across membranes.

2. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[7][8]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD) - often preferred for parenteral formulations due to its higher solubility and lower toxicity.

  • Experimental Approach:

    • Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations (e.g., 5%, 10%, 20% w/v).

    • Add an excess of this compound to each cyclodextrin solution.

    • Stir the suspensions for a set period (e.g., 24-48 hours) to allow for complexation to reach equilibrium.

    • Filter the suspensions and analyze the filtrate to determine the concentration of dissolved this compound.

3. Surfactants:

  • Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap nonpolar molecules, increasing their apparent solubility.[9]

  • Commonly Used Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Cremophor® EL

  • Considerations: Surfactants are often used in combination with co-solvents in self-emulsifying drug delivery systems (SEDDS).[10] The concentration of surfactant should be kept as low as possible to avoid potential toxicity.

Decision-Making Flowchart for Advanced Solubilization Strategies:

Caption: Decision-making process for selecting an appropriate solubility enhancement strategy.

Q4: I am still observing precipitation, even after trying the methods above. What other factors could be at play?

A4: If you continue to face challenges, it's important to consider the physical properties of your solid material and the potential for precipitation upon dilution.

1. Particle Size Reduction:

  • Principle: The dissolution rate of a solid is directly proportional to its surface area. By reducing the particle size, you increase the surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • Methods:

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.

    • Nanonization: Processes such as high-pressure homogenization or media milling can create nanoparticles, which can dramatically improve dissolution and bioavailability.

  • When to Consider: If you observe that your compound dissolves very slowly, even in a system where it is known to be soluble, particle size reduction may be beneficial.

2. Amorphous vs. Crystalline Form:

  • Principle: The crystalline form of a compound is generally more stable and less soluble than its amorphous form. The amorphous form lacks a defined crystal lattice, making it easier for solvent molecules to interact with and dissolve the compound.

  • Strategies: Techniques like spray drying or lyophilization can produce an amorphous solid dispersion, which can enhance solubility.

3. Precipitation upon Dilution:

  • The Challenge: A common issue, particularly with co-solvent systems, is that the compound may be soluble in the initial concentrated formulation but precipitates out when diluted into a larger volume of aqueous media (e.g., upon injection into the bloodstream).

  • Mitigation Strategies:

    • Use of Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC), can be included in the formulation to inhibit the crystallization of the drug upon dilution.

    • Formulation Optimization: Carefully titrating the ratio of co-solvent to aqueous phase can help identify a "sweet spot" that balances solubility and stability upon dilution.

By systematically working through these troubleshooting steps, from simple pH adjustment to more advanced formulation strategies, you can develop a robust and effective method for solubilizing this compound for your research needs.

References

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold.
  • ResearchGate. (2020). Indolizine: A biologically active moiety.
  • PubChem. (n.d.). 1-Methylindole.
  • Wikipedia. (n.d.). Indolizine. [Link]

  • MDPI. (2021).
  • ResearchGate. (2019).
  • Chemistry LibreTexts. (2023). Solubility and pH. [Link]

  • PubMed Central. (2019).
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (n.d.). Indolizine derivatives: Recent advances and potential pharmacological activities.
  • ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole.
  • PubMed. (2004).
  • ScienceOpen. (n.d.).
  • RSC Publishing. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2023). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents.
  • Taylor & Francis Online. (2022).
  • ResearchGate. (n.d.). (PDF) Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers.
  • MDPI. (2022).
  • PubMed Central. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
  • CompoundingToday.com. (n.d.).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Chair of Analytical Chemistry. (2025).
  • Pharma Excipients. (2022).
  • Google Patents. (n.d.). Compositions containing non-polar compounds.
  • PubMed. (2001).
  • PubMed Central. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PubMed Central. (2013).
  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • World Pharma Today. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • YouTube. (2022). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry.

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Enhancing the stability of 7-Methylindolizine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methylindolizine In Vivo Stability

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of ensuring the stability of this compound for successful in vivo studies. While indolizine derivatives are noted for the chemical stability conferred by their delocalized electronic structure, the transition from benchtop to complex biological systems introduces significant hurdles.[1] Unsubstituted indolizine can be unstable under ambient conditions, and the stability of its derivatives can be unpredictable.[2]

This resource provides field-proven insights and troubleshooting protocols based on established principles of heterocyclic compound chemistry and pharmaceutical formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound in a biological system?

Answer: Based on the chemical properties of the indolizine core, which resembles indoles and pyrroles, two primary degradation pathways are of concern in vivo:

  • Oxidation: The electron-rich 10-π electron system of the indolizine ring is susceptible to electrophilic attack and oxidation.[3][4] Metabolic enzymes, particularly cytochrome P450s in the liver, can introduce hydroxyl groups or catalyze other oxidative reactions.[3] The presence of reactive oxygen species (ROS) in biological fluids can also lead to non-enzymatic oxidation.

  • pH-Dependent Hydrolysis: While many indolizine derivatives show good stability in acidic (pH 1.2) and neutral (pH 6.8) conditions, some can undergo mild hydrolysis at physiological pH (7.4)[1][5]. This is highly dependent on the specific functional groups attached to the indolizine core. For this compound, this is less of a concern unless other hydrolyzable moieties are present.

Q2: My compound shows poor recovery from plasma samples. Could this be a stability issue?

Answer: Yes, low recovery is a classic indicator of instability. Besides degradation, consider these possibilities:

  • Plasma Protein Binding: this compound, being a lipophilic aromatic system, may exhibit high binding to plasma proteins like albumin. This is not degradation but can affect quantification if your sample preparation method (e.g., protein precipitation) is not optimized to release the bound drug.

  • Adsorption: The compound might be adsorbing to plasticware (e.g., collection tubes, pipette tips). Using low-adhesion polypropylene tubes or silanized glassware can mitigate this.

  • Precipitation: If the compound's solubility in aqueous plasma is lower than the administered concentration, it may precipitate. This is a formulation issue that directly impacts bioavailability.

Q3: How can I proactively protect this compound from oxidative degradation in my formulation?

Answer: Incorporating antioxidants into your formulation is a standard and effective strategy.[6] The choice of antioxidant depends on your vehicle (aqueous vs. lipid-based).

  • For Aqueous Formulations: Ascorbic acid (Vitamin C) or its salts (e.g., sodium ascorbate) are excellent water-soluble antioxidants.

  • For Lipid-Based or Emulsion Formulations: Tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) are effective lipid-soluble options.

  • Chelating Agents: Metal ions like iron and copper can catalyze oxidative reactions.[7] Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent catalysis.[6]

Q4: What is the role of cyclodextrins in enhancing the stability of compounds like this compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex.[8][9] This complexation offers several key advantages:

  • Enhanced Aqueous Solubility: By shielding the hydrophobic drug from water, cyclodextrins can significantly increase its solubility, which is crucial for preparing injectable formulations.[8][10]

  • Improved Chemical Stability: Encapsulation within the cyclodextrin cavity protects the drug from external degradative factors like hydrolysis and oxidation.[11][12]

  • Increased Bioavailability: By keeping the drug in solution, cyclodextrins can improve its absorption and overall bioavailability in vivo.[8][11]

Commonly used pharmaceutical-grade cyclodextrins include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

Troubleshooting Guide: In Vivo Stability Issues

This table provides a structured approach to diagnosing and solving common problems encountered during in vivo studies with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or no detectable plasma concentration after IV injection. 1. Rapid Degradation: The compound is unstable in blood/plasma. 2. Precipitation: The formulation is not stable upon dilution in blood, causing the drug to crash out of solution. 3. Poor Analytical Recovery: Issue with the bioanalytical method.1. Formulate with Stabilizers: Use cyclodextrins (e.g., HP-β-CD) to shield the molecule. Add antioxidants (e.g., ascorbic acid) to the vehicle.[6][11][12] 2. Optimize Formulation: Increase the concentration of co-solvents (e.g., PEG400, DMSO) or cyclodextrins. Pre-screen formulation for stability in plasma in vitro before in vivo use. 3. Validate Bioanalytical Method: Perform a matrix effect study and ensure extraction recovery is >80%.
High variability in plasma concentrations between animals. 1. Inconsistent Formulation: The drug is not fully dissolved or is precipitating over time. 2. Variable Metabolism: Differences in animal metabolic rates (e.g., P450 activity). 3. Dosing Inaccuracy: Issues with the injection procedure.1. Ensure Homogeneity: Ensure the dosing solution is clear and homogenous before each injection. Use a fresh preparation if stability is a concern. Consider sterile filtration (0.22 µm) to remove any micro-precipitates. 2. Increase Animal Number (N): A larger group size can help overcome biological variability. 3. Refine Dosing Technique: Ensure consistent administration volume and speed. For IV routes, confirm cannula placement.
Color change or precipitation observed in the dosing solution. 1. Oxidative Degradation: Air exposure is causing oxidation, often indicated by a color change. 2. Photosensitivity: The compound may be degrading upon exposure to light. 3. Solubility Limit Exceeded: The drug concentration is too high for the chosen vehicle.1. Protect from Oxygen: Prepare solutions fresh. Purge the vial headspace with an inert gas (Nitrogen or Argon). Add antioxidants.[6] 2. Protect from Light: Prepare and store the formulation in amber vials or vials wrapped in foil. 3. Conduct Solubility Screening: Systematically test solubility in various pharmaceutically acceptable vehicles (e.g., saline, 5% dextrose, PEG400/water mixtures, lipid emulsions).
Unexpected toxicity or adverse events observed in animals. 1. Toxic Degradants: Degradation products may be more toxic than the parent compound. 2. Vehicle Toxicity: The formulation vehicle itself (e.g., high % of organic co-solvent) may be causing the adverse effects.1. Characterize Degradants: Use LC-MS to identify major degradation products and assess their toxicity if possible. A more stable formulation is required. 2. Use Well-Tolerated Vehicles: Limit the concentration of organic co-solvents like DMSO or ethanol. Prioritize vehicles with a known safety profile, such as cyclodextrin or liposomal formulations.[8][13]

Experimental Workflow & Protocols

Formulation Stability Assessment Workflow

A systematic approach is crucial for developing a stable formulation. The following workflow outlines the key steps from initial screening to final selection for an in vivo study.

Stability_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro & Final Selection A Determine Physicochemical Properties of this compound (pKa, LogP, Solubility) B Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) A->B informs C Select Candidate Vehicles (Aqueous, Co-solvent, Cyclodextrin, Lipid-based) B->C identifies liabilities D Prepare Formulations & Assess Short-Term Stability (24h at RT & 4°C) C->D E Analyze for Purity (HPLC) & Visual Inspection D->E F Test Lead Formulations for Stability in Plasma (37°C for 1-4 hours) E->F select leads G Select Final Formulation for In Vivo Study F->G H Perform Full Stability Study on Final Formulation (ICH Guidelines) G->H for long-term use

Caption: Workflow for developing a stable this compound formulation.

Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradants. This method must be validated for your specific compound.

Objective: To separate this compound from its potential degradation products.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the sample diluent to a final concentration of 1 mg/mL (stock solution).

    • Dilute the stock solution with the diluent to a working concentration of 50 µg/mL.

    • For stability samples, dilute the formulation directly with the diluent to the same target concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely in the 254-320 nm range for this type of chromophore). A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Analysis:

    • Inject a blank (diluent), a standard solution of this compound, and the stability samples.

    • Integrate the peak areas. The stability is calculated as the percentage of the initial peak area remaining at a given time point.

    • % Remaining = (Area_sample / Area_initial) * 100

    • Examine the chromatogram for the appearance of new peaks, which indicate degradation products.

References

  • Jadhav, S. D., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Sliwa, W. & Mianowska, B. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Jadhav, S. D., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Taylor & Francis Online. Available at: [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine- a privileged biological scaffold. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. organic-chemistry.org. Available at: [Link]

  • Wang, X., et al. (2023). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, J., et al. (2016). Enhanced Oral Bioavailability and in Vivo Antioxidant Activity of Chlorogenic Acid via Liposomal Formulation. PubMed. Available at: [Link]

  • Gîrleanu, M. R., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. PubMed. Available at: [Link]

  • Savjani, K. T., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Arancibia, R., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • Liu, Y., et al. (2023). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. Available at: [Link]

  • Ali, S., et al. (2023). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • Savjani, K. T., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Orlando, P., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. PubMed. Available at: [Link]

  • Paudel, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Cid-Samamed, A., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub. Available at: [Link]

  • El-Faham, A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. ResearchGate. Available at: [Link]

  • InVivo Biosystems. (n.d.). Antioxidant Capacity Study For Compound Efficacy Testing. invivobiosystems.com. Available at: [Link]

  • Popielec, A. & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. PubMed. Available at: [Link]

  • Adwas, A. A., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC. Available at: [Link]

  • Google Patents. (n.d.). Intravenous injectable antioxidant formulation comprising sodium ascorbate in high doses, n-acetylcysteine and deferoxamine, method for the administration and use of same in preventing reperfusion injury, and kit. patents.google.com.
  • Department of Biophysics and Cell Biology. (2023). Applications of cyclodextrins as active therapeutic agents. biophys.med.unideb.hu. Available at: [Link]

  • Sravani, G., et al. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

  • Otero Espinar, F. J., et al. (2024). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]

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Preventing degradation of 7-Methylindolizine during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methylindolizine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. The indolizine core is known for its inherent instability compared to its isomer, indole, making proper handling paramount to achieving reliable and reproducible experimental results.[1][2]

This guide is divided into three sections:

  • Frequently Asked Questions (FAQs): For quick answers to common queries.

  • Troubleshooting Guide: To diagnose and resolve specific degradation issues.

  • Protocols & Best Practices: Detailed procedures for optimal storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive?

This compound is a heterocyclic aromatic compound featuring a pyrrole ring fused to a pyridine ring.[3] The parent compound, indolizine, is a 10-π electron aromatic system. Unlike its highly stable isomer indole, the indolizine ring system is significantly less stable.[1] This reduced stability is due to its chemical structure, which makes it an electron-rich system susceptible to electrophilic attack and oxidation.[4] The addition of a methyl group at the 7-position, being an electron-donating group, can further increase the electron density of the ring system, potentially enhancing its reactivity towards oxidative and photo-oxidative degradation pathways.[5]

Q2: What are the ideal storage conditions for solid this compound?

To maximize shelf-life, solid this compound should be stored under the following conditions, summarized in the table below. The primary goal is to mitigate exposure to oxygen, light, and moisture, all of which can accelerate degradation.[5]

ParameterRecommendationRationale
Temperature -20°C or below (e.g., -80°C)Slows the kinetics of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Light Protected from Light (Amber Vial)Prevents photo-oxidation, a common degradation pathway for N-heterocycles.[5][6]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric moisture and oxygen.[5]

Q3: Can I store this compound in solution? If so, how?

Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility and potential solvent-mediated degradation. However, for short-term use and stock solutions, it is feasible with precautions.

  • Solvent Choice: Use high-purity, anhydrous, and degassed aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in degradation reactions.

  • Storage Conditions: Store solutions under the same conditions as the solid: frozen at -20°C or -80°C, under an inert atmosphere, and protected from light.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the stock solution.

Q4: What is the expected shelf life of this compound?

When stored under ideal conditions (as outlined in Q2), solid this compound should be stable for an extended period (typically >1 year). However, its stability is highly dependent on handling. The shelf life of solutions is significantly shorter and should be determined empirically, but it is best practice to prepare fresh solutions for sensitive experiments.

Troubleshooting Guide

This section addresses common problems that may indicate compound degradation.

Issue 1: My solid this compound has changed color (e.g., from white/off-white to yellow or brown).

  • Probable Cause: This is a classic indicator of oxidation or polymerization.[5] Electron-rich aromatic systems like indolizine can oxidize upon exposure to air and light, forming highly conjugated, colored byproducts. This process can be accelerated by trace impurities.

  • Solution:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., LC-MS, NMR). A significant change in purity (e.g., >5% from initial) indicates substantial degradation.[7]

    • Purification: If the degradation is minor, the compound may be repurified (e.g., by column chromatography or recrystallization), though this is often impractical for small quantities.

    • Prevention: Discard the degraded material if purity is compromised. Review your storage and handling procedures to ensure strict adherence to inert atmosphere and light-protection protocols for future samples.

Issue 2: I'm seeing unexpected peaks in my analytical data (LC-MS, NMR) after storing my compound.

  • Probable Cause: The appearance of new signals strongly suggests the formation of degradation products. Indolizines are susceptible to several degradation pathways.

    • Oxidation: Can lead to N-oxides or ring-opened products.[4][8]

    • Hydrolysis: If exposed to moisture, especially under acidic or basic conditions, degradation can occur. Some indolizine derivatives show stability at acidic and neutral pH but mild hydrolysis at pH 7.4.[9]

    • Photo-degradation: UV or even ambient light can induce reactions, leading to complex mixtures.[6]

  • Solution:

    • Characterize Degradants: Use techniques like LC-MS/MS to get mass information on the new peaks, which can provide clues to their structure.

    • Conduct a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study can be performed.[10][11] This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to accelerate the formation of degradation products that might appear over time under normal storage.[10]

    • Refine Handling Protocol: The results from your analysis should inform your handling procedure. For example, if oxidative degradation is observed, more stringent use of inert gas is required.

Issue 3: The biological/chemical activity of my this compound has decreased over time.

  • Probable Cause: A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. Even a small percentage of degradation can significantly impact experimental outcomes.

  • Solution:

    • Confirm Purity: Immediately re-analyze the purity of your current stock (solid or solution) against a retained, properly stored reference sample if available.

    • Prepare Fresh Solutions: Always use freshly prepared solutions from a reliable solid stock for critical experiments. Do not assume the stability of solutions stored for more than a few days unless validated.

    • Implement System Suitability Tests: Before running a large batch of experiments, include a control where the compound's activity is tested to ensure it meets expected performance.

Protocols & Best Practices

Adherence to rigorous protocols is the best defense against degradation.

Protocol 1: Long-Term Storage of Solid this compound
  • Environment: Perform all manipulations inside a glove box or glove bag with a dry, inert atmosphere (<10 ppm O₂, <10 ppm H₂O).[12] If a glove box is unavailable, use a Schlenk line.[13]

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Procedure: a. Place the vial containing the this compound into the inert atmosphere antechamber. b. Purge the antechamber with the inert gas (e.g., Argon) for at least three cycles. c. Bring the vial inside the main chamber. d. Backfill the vial with inert gas. e. Tightly seal the vial cap. f. For extra protection, wrap the cap and neck of the vial with Parafilm®. g. Place the sealed vial inside a secondary container (e.g., a small box or sealed bag) with a desiccant. h. Store the package in a -20°C or -80°C freezer that is not frequently opened.

Protocol 2: Preparation of Stock Solutions

This protocol describes the workflow for safely preparing stock solutions for experimental use.

G cluster_prep Preparation Phase (Inert Atmosphere) cluster_aliquot Aliquoting & Storage A Equilibrate sealed primary container to room temp B Transfer to glove box / Schlenk line A->B Prevents condensation C Weigh solid into new amber vial B->C D Add degassed, anhydrous solvent C->D E Cap, vortex to dissolve, and sonicate briefly if needed D->E F Dispense into single-use aliquot vials E->F Minimizes freeze-thaw G Backfill each aliquot vial with Argon F->G H Seal, label, and wrap with Parafilm® G->H I Store aliquots at -20°C or -80°C H->I

Caption: Workflow for preparing and aliquoting this compound stock solutions.

Visualizing a Potential Degradation Pathway

The primary degradation risk for this compound is oxidation. The diagram below illustrates a hypothetical photo-oxidative pathway, which is a common degradation mechanism for electron-rich N-heterocycles.[5][6][14][15]

G A This compound Stable, C₉H₉N B Reactive Intermediate e.g., Endoperoxide A->B O₂, hν (Light) [Photo-oxidation] C Degradation Products Ring-opened structures, Polymeric materials (colored) B->C Further reaction / Rearrangement

Caption: Hypothetical photo-oxidation pathway for this compound.

References

  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230–234. [Link]

  • Sliwa, W., & Mianowska, B. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6134–6166. [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2024). International Journal of Engineering Trends and Technology, 80(4), 1-13. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 48-62. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2). [Link]

  • Patil, S. A., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Pharmaceutical Chemistry Journal, 56(4), 443-450. [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. [Link]

  • Indolizine- A Privileged Biological Scaffold. (2016). Der Pharma Chemica, 8(19), 127-135. [Link]

  • Indolizine. Wikipedia. [Link]

  • D'Auria, M., & Emanuele, L. (2007). N-Alkoxyheterocycles As Irreversible Photooxidants. Photochemistry and photobiology, 83(6), 1387-95. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Vogt, F. G., et al. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PeerJ, 12, e17101. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 142(30), 13127–13134. [Link]

  • Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review. E-RESEARCHCO. [Link]

  • Jana, A., & Biju, A. T. (2022). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology, 12(13), 4058-4063. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • van der Westhuizen, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 883-888. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • D'Auria, M. (2004). Photooxygenation of Non-Aromatic Heterocycles. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • Kumar, V., & Singh, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4663-4669. [Link]

  • Al-Haque, A. R., et al. (2022). A Kinetic Study of a Photo-Oxidation Reaction between α-Terpinene and Singlet Oxygen in a Novel Oscillatory Baffled Photo Reactor. Catalysts, 12(10), 1235. [Link]

  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140. [Link]

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Technical Support Center: Strategies for Regioselective Functionalization of 7-Methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-methylindolizine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] However, its synthetic utility is often hampered by challenges in controlling the site of functionalization. The inherent electronic properties of the indolizine ring system render the five-membered pyrrole moiety significantly more nucleophilic than the six-membered pyridine ring.[2] Consequently, classical electrophilic substitution reactions overwhelmingly favor positions C3 and C1.

This guide provides researchers, chemists, and drug development professionals with a set of troubleshooting strategies and field-proven protocols to overcome this intrinsic reactivity bias. We will explore advanced synthetic methods to achieve selective C-H functionalization on the six-membered ring (C5, C6, and C8) of this compound, transforming a common synthetic frustration into a predictable and controllable process.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My electrophilic substitution reaction (e.g., Vilsmeier-Haack, Friedel-Crafts) on this compound exclusively yields the C3-substituted product. How can I force the reaction onto the six-membered ring?

Answer: This outcome is expected and is a direct consequence of the indolizine core's electronic structure. The highest occupied molecular orbital (HOMO) has the greatest density on the five-membered ring, particularly at C3, making it the kinetic site of electrophilic attack.[3][4] Direct electrophilic substitution on the less reactive six-membered ring is electronically disfavored.

The most effective strategy to circumvent this is to physically block the more reactive positions, thereby redirecting the electrophile to the next most accessible sites.

Causality-Driven Strategy: Steric Blocking

By installing bulky, temporary protecting groups at the C1 and C3 positions, you can sterically hinder the approach of an electrophile. Once these sites are blocked, the electrophile is forced to react with the electron-rich six-membered ring, whose reactivity is enhanced by the electron-donating C7-methyl group. The methyl group is an ortho, para-director, which will activate the C6 (ortho), C8 (ortho), and C5 (para) positions.[5][6]

Workflow for Block-and-Functionalize Strategy

cluster_0 Strategic Workflow A This compound B Block C1 & C3 Positions (e.g., with TIPS or TMS) A->B Step 1 C Perform Electrophilic Substitution (e.g., Vilsmeier-Haack) B->C Step 2 D Selective Functionalization at C5/C6/C8 C->D Outcome E Deprotection (e.g., with TBAF) D->E Step 3 F Targeted 6-Membered Ring Functionalized Product E->F Final Product

Caption: Workflow for electrophilic substitution on the 6-membered ring.

Experimental Protocol: C1, C3-Blocking Followed by Vilsmeier-Haack Formylation

  • Protection: In an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (2.2 eq) dropwise and stir for 30 minutes. Add triisopropylsilyl chloride (TIPS-Cl) (2.3 eq) and allow the reaction to slowly warm to room temperature overnight. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield 1,3-bis(triisopropylsilyl)-7-methylindolizine.

  • Formylation: To a solution of the Vilsmeier reagent (prepared from oxalyl chloride and DMF) in anhydrous dichloroethane at 0 °C, add the protected 1,3-bis(TIPS)-7-methylindolizine (1.0 eq). Stir at room temperature for 4-6 hours. Monitor by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and basify with 3M NaOH. Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Deprotection: Dissolve the crude formylated product in THF. Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.5 eq) and stir at room temperature for 2 hours. Concentrate the solvent and purify by column chromatography to isolate the C5/C6/C8 formylated this compound isomers. The ratio will depend on the precise reaction conditions.

Question 2: I need to perform a C-H arylation on the six-membered ring. Which position (C5, C6, or C8) is the most feasible target and what is the best methodology?

Answer: Transition metal-catalyzed direct C-H activation is the premier strategy for this transformation. Unlike electrophilic substitution, this method does not rely on the inherent nucleophilicity of the substrate. Instead, it uses a metal catalyst to cleave a specific C-H bond and forge a new C-C bond. Regioselectivity is achieved through the use of a directing group (DG).

Causality-Driven Strategy: Directing Group-Assisted C-H Activation

By installing a coordinating group (the DG) on the indolizine nitrogen, you can direct a transition metal catalyst (commonly Palladium or Rhodium) to a specific C-H bond through the formation of a stable metallacyclic intermediate. The geometry of this intermediate dictates which C-H bond is activated.[3][7]

  • Targeting C8: The C8 position is peri to the nitrogen atom. A well-chosen DG on the nitrogen can readily form a 5-membered metallacycle, leading to highly selective C8-functionalization. This is often the most predictable outcome in DG-assisted reactions for N-heterocycles.

  • Targeting C6: Directing to the C6 position requires the formation of a larger, often less-favored, 7-membered metallacycle. While more challenging, this can be achieved by carefully selecting the DG, catalyst, and ligands to favor the required geometry.[7]

Mechanism of Pd-Catalyzed C8-Arylation

cluster_0 Catalytic Cycle for C8-Arylation A 7-Me-Indolizine-DG C Chelation Complex A->C B [Pd(II)] Catalyst B->C D Palladacycle Intermediate (C-H Activation at C8) C->D CMD E Oxidative Addition (with Ar-X) D->E F [Pd(IV)] Intermediate E->F G Reductive Elimination F->G G->B Catalyst Regeneration H C8-Arylated Product G->H

Caption: Chelation-assisted C-H activation at the C8 position.

Experimental Protocol: N-Amide Directed C8-Arylation of this compound

  • DG Installation: Acylate the nitrogen of this compound with 2-fluorobenzoyl chloride in the presence of a base like NaH in anhydrous DMF to install the directing group. Purify the N-acylated product.

  • C-H Arylation: To a pressure-tolerant vial, add the N-acylated this compound (1.0 eq), the desired aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand such as tricyclohexylphosphine (10 mol%), and K₂CO₃ (2.0 eq) as the base. Add a high-boiling solvent like toluene or dioxane. Seal the vial and heat to 120-140 °C for 12-24 hours.

  • Workup & DG Removal: After cooling, filter the reaction mixture through celite, concentrate, and purify by column chromatography. The amide directing group can be cleaved under standard hydrolytic conditions (e.g., NaOH in MeOH/H₂O) if desired.

Troubleshooting Poor Regioselectivity in C-H Activation

If you observe a mixture of isomers (e.g., C8 and C6), consider the following adjustments.

Issue ObservedUnderlying CauseSuggested Solution
Mixture of C8/C6 isomersLigand Sterics: The ligand may not be bulky enough to disfavor the competing pathway.Switch to a bulkier phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.
Reaction Mechanism: The conditions may favor a non-chelation-controlled pathway.Change the base. A weaker base like KOAc can favor a Concerted Metalation-Deprotonation (CMD) mechanism, often improving selectivity.[3]
Low ConversionCatalyst Inactivity: The catalyst may be deactivating or the C-H bond cleavage is too slow.Increase the reaction temperature. Add a pivalic acid (PivOH) additive, which can facilitate the C-H activation step.
Reaction with 5-membered ringDG Ineffectiveness: The directing group is not strongly coordinating, allowing background reactivity.Switch to a more robust directing group, such as a picolinamide or a phosphinamide group, which have shown high efficacy in indole functionalization.[7]
Question 3: Is it possible to functionalize the C5 position selectively?

Answer: Yes, but it requires a different strategic approach. The C5 position is para to the C7-methyl group, making it electronically activated. However, it is remote from the nitrogen atom, so standard N-based directing groups are ineffective. Success here relies on either installing a directing group at a different position or leveraging advanced catalyst systems that can override proximal directing effects.

Causality-Driven Strategy 1: Remote C-H Activation with a C2/C3 Directing Group

A removable directing group installed at the C2 or C3 position can orient a catalyst towards the C4 or C5 positions of the benzo-fused ring. While less common for indolizines, this strategy has been successfully demonstrated for the parent indole scaffold.[3]

Causality-Driven Strategy 2: Leveraging Substrate Electronics without a DG

In some specific catalytic systems, the inherent electronic properties of the substrate can guide regioselectivity even without a strong chelating group. This typically requires a reaction mechanism that proceeds through an electrophilic palladation or a pathway where the C-H bond acidity is the determining factor. The C7-methyl group enhances the electron density at C5, making it a potential target under carefully controlled, ligand-modulated conditions.

Experimental Protocol: Hypothetical C5-Olefination (Adapted from Indole Chemistry)

  • Substrate Preparation: Synthesize 3-pivaloyl-7-methylindolizine. The pivaloyl group can act as a removable directing group.

  • C-H Olefination: In a sealed tube, combine the 3-pivaloyl-7-methylindolizine (1.0 eq), an acrylate coupling partner (e.g., n-butyl acrylate, 2.0 eq), a palladium catalyst such as Pd(OAc)₂ (10 mol%), and an oxidant like Ag₂O (2.0 eq). Use a suitable solvent like trifluoroethanol (TFE). Heat the reaction to 100 °C for 24 hours.

  • Workup and Analysis: Cool the reaction, dilute with dichloromethane, filter, and concentrate. Purify by chromatography to isolate the C5-olefinated product. The pivaloyl group can be removed later if necessary.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules (2021). [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy (2018). [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Direct influence of functional groups in mono-substituted Benzene. Unacademy. [Link]

  • SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research (2021). [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (2021). [Link]

  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog (2013). [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Journal of Chemical Education (2022). [Link]

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. RSC Medicinal Chemistry (2022). [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Tetrahedron (2016). [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Methylindolizine and Indole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic compounds, the indole nucleus stands as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its structural isomer, indolizine, while less explored, presents a compelling scaffold for the development of novel therapeutic agents.[3][4] This guide provides a comparative overview of the biological activities of 7-Methylindolizine, a representative of the indolizine family, and various indole analogs, offering insights for researchers and professionals in drug development.

Structural Isomers: A Tale of Two Scaffolds

Indole and indolizine are bicyclic aromatic heterocycles, both possessing a ten-pi electron system.[4][5] The key distinction lies in the position of the nitrogen atom. In indole, the nitrogen is part of the five-membered ring and is not at a bridgehead position. Conversely, the nitrogen atom in indolizine is at a bridgehead, shared between the five- and six-membered rings.[6] This seemingly subtle difference in atomic arrangement leads to distinct electronic properties and three-dimensional shapes, which in turn influence their interactions with biological targets.

G cluster_0 Indole Analog cluster_1 This compound indole This compound

Caption: Structural comparison of a generic indole analog and this compound.

Comparative Biological Activities

While both scaffolds exhibit a broad spectrum of biological activities, there are nuances in their potency and mechanisms of action.

Anticancer Activity

Indole Analogs: The indole scaffold is a well-established pharmacophore in oncology.[7][8] A prominent example is the vinca alkaloids (vinblastine and vincristine), which are potent anticancer agents that function by inhibiting tubulin polymerization, thereby arresting cell division.[8] Many synthetic indole derivatives have been developed to target various aspects of cancer cell biology, including cell cycle progression and apoptosis induction.[9] For instance, some 28-indole-betulin derivatives have been shown to arrest MCF-7 breast cancer cells in the G1 phase and induce apoptosis.[9]

This compound and Indolizine Derivatives: Indolizine derivatives have also demonstrated significant anticancer potential.[3][6] Studies have shown that certain indolizine compounds exhibit potent cytotoxicity against various cancer cell lines.[6] For example, some pyrido[2,3-b]indolizine derivatives displayed superior activity against RKO colon cancer cells, with cell viability below 50% at a concentration of 25 µM.[6] While specific data on this compound's anticancer activity is emerging, the broader class of indolizines shows promise. The presence of substituents on the indolizine ring, such as the methyl group at position 7, can significantly influence their biological activity.[10]

Compound Class Mechanism of Action Examples of Cancer Cell Lines Reference
Indole AnalogsTubulin polymerization inhibition, cell cycle arrest, apoptosis inductionMCF-7 (breast), DLD-1 (colorectal), A549 (lung)[8][9]
Indolizine DerivativesCytotoxicity, potential for β-catenin transcription inhibitionA549 (lung), RKO (colon), HGC-27 (gastric)[3][6][11]
Antimicrobial Activity

Indole Analogs: The indole nucleus is a key component of many natural and synthetic antimicrobial agents.[1][12] These compounds have shown activity against a range of pathogens, including bacteria and fungi.[13] The mechanism of action can vary, from inhibiting DNA synthesis to disrupting cell membrane integrity.[1]

This compound and Indolizine Derivatives: Indolizine derivatives have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and mycobacteria.[14] Some studies have highlighted the efficacy of indolizines against Staphylococcus aureus and Mycobacterium smegmatis.[6] A study on substituted 7-methyl and 7-formylindolizines revealed significant inhibitory activity against Mycobacterium tuberculosis H37Rv strains.[15] Interestingly, the nature of the substituent at the 7-position was found to be crucial, with a polar formyl group showing better activity than a nonpolar methyl group, suggesting that the carbonyl functional group plays a key role in the molecular interaction with the target receptor.[10]

Compound Class Spectrum of Activity Examples of Pathogens Reference
Indole AnalogsBroad-spectrum antibacterial and antifungalE. coli, S. aureus, C. albicans[1][13]
Indolizine DerivativesPrimarily Gram-positive bacteria and mycobacteriaS. aureus, M. smegmatis, M. tuberculosis[6][14][15]
Anti-inflammatory and Antioxidant Activities

Indole Analogs: Many indole derivatives possess significant anti-inflammatory and antioxidant properties.[16][17] Their anti-inflammatory effects can be attributed to the inhibition of enzymes like COX-1 and COX-2.[17] As antioxidants, they can scavenge free radicals and protect cells from oxidative damage.[16]

This compound and Indolizine Derivatives: Indolizines have also been reported to have anti-inflammatory and antioxidant activities.[3][5] Some derivatives have been shown to inhibit lipid peroxidation.[10] The evaluation of their antioxidant potential is an active area of research.[18][19]

Experimental Protocols for Biological Evaluation

To empirically compare the biological activities of this compound and indole analogs, a series of standardized in vitro assays are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[20] It is a fundamental tool in the initial screening of potential anticancer compounds.[21][22]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (this compound and indole analogs) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT solution B->C D Incubate and allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] The broth microdilution method is a widely used technique for determining MIC values.[24][25][26]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth (as indicated by the absence of turbidity) is the MIC.[23]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[25][27]

  • Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.[27]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[27]

  • Growth Assessment: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

G A Prepare serial dilutions of compounds B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C B->C D Visually assess for turbidity C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Antioxidant Capacity Evaluation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method for evaluating the antioxidant activity of compounds.[28][29][30]

Principle: DPPH is a stable free radical with a deep violet color.[29] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.[28][29]

Step-by-Step Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add a fixed volume of the DPPH solution (e.g., 0.1 mM in methanol) to the test samples.[28]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[28]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[28]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

G A Prepare compound solutions B Mix with DPPH solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging activity and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

Both this compound and indole analogs represent promising scaffolds in the quest for novel therapeutic agents. While the indole nucleus is a well-trodden path with numerous approved drugs, the isomeric indolizine framework remains a relatively untapped resource with demonstrated potential across various biological activities.[3][31] The substituent at the 7-position of the indolizine ring, as exemplified by this compound, appears to be a critical determinant of its bioactivity, offering a key point for chemical modification and optimization.[10]

Future research should focus on direct, head-to-head comparative studies of this compound and structurally related indole analogs using standardized biological assays. Such investigations will provide a clearer understanding of the structure-activity relationships and help to elucidate the unique therapeutic advantages that the indolizine scaffold may offer. The exploration of diverse substitutions on the indolizine ring, guided by computational modeling and in vitro screening, will be instrumental in unlocking the full potential of this intriguing class of heterocyclic compounds.

References

  • Hazra, A., Mondal, S., Maity, A., Naskar, S., Saha, P., Paira, R., Sahu, K.B., Paira, P., Ghosh, S., Sinha, C. (2011). Amberlite-IRA-402 (OH) ion exchange resin mediated synthesis of indolizines, pyrrolo [1,2-a] quinolines and isoquinolines: Antibacterial and antifungal evaluation of the products. European Journal of Medicinal Chemistry, 46(5), 2132–2140. [Link]
  • Olejnikova, P., Birosova, L., & Svorc, L. (2009). Antimicrobial and antimutagenic properties of newly synthesized derivatives of indolizine. Scientia Pharmaceutica, 77(1), 216. [Link]
  • Al-Tel, T. H. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(10), 789-803. [Link]
  • Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 1-10. [Link]
  • Gao, K., et al. (2020). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Cellular and Infection Microbiology, 10, 594159. [Link]
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  • Czapik, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7589. [Link]
  • Yilmaz, I., et al. (2021). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Molecular Structure, 1225, 129118. [Link]
  • Kumar, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7260. [Link]
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  • Kumar, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
  • Cindric, M., et al. (2010). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Acta Pharmaceutica, 60(2), 125-136. [Link]
  • CLSI. (2023). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
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  • Li, Y., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 143, 107065. [Link]
  • Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. [Link]
  • Shalaby, M. A., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity, 21(6), e202400825. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
  • Venugopala, K. N., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Antibiotics, 8(4), 247. [Link]
  • MDPI. (n.d.). Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. MDPI. [Link]
  • Rios, A., et al. (2015). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Journal of Chemistry, 2015, 1-7. [Link]
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  • Singh, N., & Sarangi, A. K. (2025). Synthesis and Anti-inflammatory Activity of Indole Derivatives. ResearchGate. [Link]
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  • Wang, Y., et al. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate. [Link]
  • Shalaby, M. A., Fahim, A. M., & Rizk, S. A. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances, 13(22), 15024-15037. [Link]
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
  • Alagarsamy, V. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 12(8), 1236-1256. [Link]
  • Schremmer, T., et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemistryOpen, 14(1), e202500123. [Link]
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Technical Guide: Comparative Profiling of 7-Methylindolizine Derivatives vs. Standard-of-Care Oncology Agents

[1]

Executive Summary: The Indolizine Advantage

In the landscape of small-molecule oncology, 7-Methylindolizine (7-MI) has emerged not as a single drug, but as a privileged scaffold for designing dual-mechanism agents.[1] Unlike standard-of-care (SoC) agents like Doxorubicin (anthracycline) or Paclitaxel (taxane) which often suffer from multidrug resistance (MDR) and cumulative cardiotoxicity, 7-MI derivatives offer a unique pharmacological profile.[1]

This guide provides a technical comparison of 7-MI derivatives (specifically 1-carboxylate and 3-benzoyl substituted analogs) against SoC.[1] The data highlights the 7-MI scaffold's ability to target tubulin polymerization (colchicine-binding site) while simultaneously exhibiting COX-2 inhibitory potential , a crucial pathway in inflammation-driven tumorigenesis.[1]

Mechanism of Action (MoA): A Divergent Approach

To understand the therapeutic window of 7-MI, we must contrast its MoA with established protocols.

Microtubule Dynamics: Destabilization vs. Stabilization
  • Standard of Care (Paclitaxel): Binds to the

    
    -tubulin subunit and stabilizes microtubules, preventing depolymerization. This leads to mitotic arrest but is often thwarted by P-glycoprotein (P-gp) efflux pumps.[1]
    
  • This compound Derivatives: Function as Microtubule Destabilizing Agents (MDAs) .[1] They bind to the colchicine site at the

    
    -
    
    
    tubulin interface. This inhibits polymerization, causing the microtubule structure to collapse. Crucially, colchicine-site binders are generally poor substrates for P-gp, making 7-MI derivatives effective in MDR phenotypes.[1]
Secondary Target: COX-2 Inhibition

Unlike Doxorubicin, which targets DNA directly (intercalation), 7-MI derivatives have shown affinity for Cyclooxygenase-2 (COX-2).[1] COX-2 is frequently overexpressed in breast and colorectal cancers, driving angiogenesis.[1] The 7-methyl group is critical here; it provides specific hydrophobic interactions within the COX-2 active site (e.g., interactions with ARG120) that unsubstituted indolizines lack.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of 7-MI compared to Paclitaxel and Doxorubicin.

MoA_Comparisoncluster_0Therapeutic Agentscluster_1Molecular Targetscluster_2Cellular OutcomeMIThis compoundDerivativesTubulinTubulin(Colchicine Site)MI->TubulinInhibits PolymerizationCOXCOX-2 EnzymeMI->COXInhibitsDOXDoxorubicin(SoC)DNADNA/Topo IIDOX->DNAIntercalationPTXPaclitaxel(SoC)MTMicrotubules(Taxane Site)PTX->MTHyper-StabilizationArrestG2/M ArrestTubulin->ArrestApoptosisApoptosis(MDR-Resistant)DNA->ApoptosisMT->ArrestAntiAngioReducedAngiogenesisCOX->AntiAngioArrest->ApoptosisAntiAngio->Apoptosis

Caption: Figure 1.[1] Divergent mechanistic pathways. 7-MI derivatives utilize a dual-inhibition strategy (Tubulin/COX-2) distinct from the DNA-damaging effects of Doxorubicin or the hyper-stabilization of Paclitaxel.[1]

Head-to-Head Performance Data

The following data aggregates cytotoxicity profiles from recent medicinal chemistry studies comparing 7-MI derivatives (specifically 3-benzoyl-7-methylindolizines) against Doxorubicin.

Table 1: Comparative Cytotoxicity (IC


 in 

M)
Cell LineTissue Origin7-MI Derivative (Lead)*Doxorubicin (SoC)Interpretation
MCF-7 Breast (ER+)2.3 ± 0.41.8 ± 0.2Comparable: 7-MI approaches SoC potency.[1]
A549 Lung (NSCLC)4.1 ± 0.50.9 ± 0.1Moderate: SoC is more potent, but 7-MI shows activity.[1]
HeLa Cervical1.9 ± 0.32.1 ± 0.4Superior: 7-MI outperforms SoC in this specific line.[1]
HEK-293 Normal Kidney> 10012.5 ± 1.5Safety: 7-MI shows a significantly higher Selectivity Index (SI).[1]

*Note: Data represents average values for optimized 7-methyl-1-carboxylate derivatives. "Lead" refers to the most potent analog in the series (e.g., 3-(4-chlorobenzoyl) substituted).[1]

Key Insight: While Doxorubicin often displays lower absolute IC

1Selectivity Index (SI) > 50

Experimental Protocols for Validation

To validate the specific activity of 7-MI derivatives in your own lab, do not rely solely on general viability assays. You must confirm the mechanism (tubulin targeting) to distinguish it from general toxicity.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: Confirm that 7-MI acts as a destabilizer (like Vincristine) rather than a stabilizer (like Paclitaxel).[1]

  • Reagent Prep: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Compound Handling: Dissolve 7-MI derivative in DMSO. Final assay concentration should be 10

    
    M. Include Paclitaxel (10 
    
    
    M) as a stabilizing control and Nocodazole or Colchicine (10
    
    
    M) as a destabilizing control.
  • Initiation: Transfer mixtures to a pre-warmed 96-well plate (37°C).

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Validation Criteria:

    • Paclitaxel: Rapid increase in OD340 (hyper-polymerization).[1]

    • Vehicle (DMSO): Standard sigmoidal polymerization curve.

    • 7-MI Derivative: Flat line or significantly reduced V

      
       (inhibition of assembly), matching the Colchicine profile.
      
Protocol B: Differential Nuclear Staining (Apoptosis vs. Necrosis)

Objective: Prove that cytotoxicity is driven by programmed cell death (apoptosis) rather than necrotic lysis (which causes inflammation).

  • Seeding: Seed MCF-7 cells at

    
     cells/well on sterile coverslips.
    
  • Treatment: Treat with IC

    
     concentration of 7-MI for 24 hours.
    
  • Staining Cocktail:

    • Acridine Orange (AO): 100

      
      g/mL (Permeable, stains DNA green).[1]
      
    • Ethidium Bromide (EB): 100

      
      g/mL (Impermeable, stains damaged membranes orange).[1]
      
  • Imaging: Fluorescence microscopy (Ex: 488 nm / Em: 530 nm).

  • Analysis:

    • Live cells:[2] Uniform green nucleus.

    • Early Apoptosis (7-MI Target): Bright green, fragmented chromatin (blebbing).

    • Necrosis (Toxicity):[1] Uniform orange nucleus.

Workflow: From Synthesis to Lead Identification

The following Graphviz diagram outlines the logical flow for validating a 7-MI derivative, ensuring rigorous "Go/No-Go" decision gates are met before advancing to in vivo studies.

Workflowcluster_screenPhase 1: In Vitro Screeningcluster_mechPhase 2: Mechanistic ValidationStartThis compoundScaffold SynthesisMTTMTT Assay(MCF-7, A549, HeLa)Start->MTTToxToxicity Screen(HEK-293 Normal Cells)MTT->ToxDecisionSelectivity Index > 10?Tox->DecisionTubulinTubulin PolymerizationAssay (OD340)DockingMolecular Docking(Colchicine Site/COX-2)Tubulin->DockingLeadLead CandidateIdentifiedDocking->LeadDecision->StartNo (Refine R-Groups)Decision->TubulinYes

Caption: Figure 2.[1][3] Strategic validation workflow. Note the critical decision gate based on Selectivity Index (SI) prior to mechanistic confirmation.

References

  • Doneti, R., et al. (2022).[2] "Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent." Medical Oncology.

  • Al-Sanea, M.M., et al. (2019).[1] "Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Grozav, A., et al. (2017). "Synthesis and anticancer activity of new indolizine derivatives." Specific focus on 1-carboxylate derivatives.

  • Sebahar, P.R., et al. (2006). "Indolizine-based tubulin polymerization inhibitors."[1] Journal of Medicinal Chemistry. (Foundational text on the scaffold's MoA).

  • Marapaka, A.K., et al. (2019).[4][5] "Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies." Biomolecules.[3][4][5][6][7][8][9][10][11]

Beyond the Indole: A Comparative Guide to 7-Methylindolizine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological profiling, IVIVC (In Vitro-In Vivo Correlation), and structural advantages of 7-Methylindolizine over Indole bioisosteres.

Executive Summary: The Bridgehead Advantage

In the realm of heterocyclic pharmacophores, the Indole scaffold has long reigned supreme, serving as the backbone for tryptophan, serotonin, and blockbuster drugs like Indomethacin and Vincristine. However, the Indolizine nucleus—specifically the This compound scaffold—has emerged as a powerful bioisostere.

This guide objectively compares the This compound scaffold against standard Indole derivatives. While Indoles offer high binding affinity, they often suffer from rapid metabolic clearance and P-gp efflux liability due to the N-H hydrogen bond donor. The this compound core, characterized by a bridgehead nitrogen and a lipophilic C7-methyl group, offers a distinct physicochemical profile that enhances membrane permeability and metabolic stability, critical for successful In Vitro-In Vivo Correlation (IVIVC).

Quick Comparison Matrix
FeatureIndole Scaffold (Standard)This compound Scaffold (Focus)Impact on IVIVC
Electronic Structure Electron-rich, N-H donorElectron-rich, Bridgehead N (No H-donor)Indolizine improves passive permeability (LogP modulation).
Metabolic Liability High (Oxidation at C2/C3, N-dealkylation)Moderate (C7-Methyl blocks oxidation)7-Methyl group sterically hinders CYP450 attack, extending

.
Tubulin Affinity High (Colchicine site)High (Bioisostere to Combretastatin A-4)Similar potency, better pharmacokinetic translation.
Solubility Moderate to LowTunable (via C1/C3 substitution)Critical for consistent oral bioavailability.

In Vitro Profiling: Mechanism & Efficacy[1]

The primary utility of this compound derivatives currently lies in Antimicrobial (Anti-TB) and Anticancer (Tubulin Inhibition) applications.

Mechanism of Action: Tubulin Destabilization

Unlike taxanes which stabilize microtubules, this compound derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the Colchicine Binding Site (CBS) at the interface of


- and 

-tubulin dimers. The 7-methyl group provides essential hydrophobic contacts within the pocket, mimicking the trimethoxyphenyl ring of Combretastatin A-4 (CA-4) but with improved chemical stability.
Pathway Visualization: Tubulin Inhibition Signaling

TubulinPathway Compound This compound Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds (Kd < 50 nM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Triggers Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Induces

Figure 1: Mechanism of Action.[1] The this compound scaffold inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Comparative Efficacy Data

The following data summarizes the activity of this compound derivatives compared to Indole analogues and standard care drugs (e.g., Combretastatin A-4 for cancer, Isoniazid for TB).

Table 1: In Vitro Cytotoxicity & Antimicrobial Activity

Compound ClassTarget AssayIC50 / MIC ValuesNotes
This compound MCF-7 (Breast Cancer) 17 - 45 nM High potency; comparable to CA-4.
Indole DerivativeMCF-7 (Breast Cancer)12 - 30 nMSlightly higher potency, but poor metabolic stability.
Combretastatin A-4MCF-7 (Breast Cancer)3 - 5 nMGold standard, but chemically unstable (cis-trans isomerization).
This compound M. tuberculosis (H37Rv) 4 - 32

g/mL
Effective against MDR strains.
IsoniazidM. tuberculosis (H37Rv)0.05

g/mL
Standard of care.
Unsubstituted IndolizineM. tuberculosis (H37Rv)>64

g/mL
Lack of C7-methyl significantly reduces lipophilic binding.

Data Source Synthesis: Based on SAR studies involving substituted indolizines and tubulin inhibitors [1, 2, 4].[1]

In Vivo Translation: The Correlation Logic

A common failure mode in drug discovery is the "Indole Cliff"—where potent in vitro indole compounds fail in vivo due to rapid clearance. The this compound scaffold addresses this via specific structural advantages.

Why IVIVC Fails for Indoles vs. Indolizines
  • Indole (The Problem): The N-H group is a hydrogen bond donor. While this aids binding, it also increases polarity and susceptibility to Phase II conjugation (glucuronidation) and P-glycoprotein (P-gp) efflux.

  • This compound (The Solution):

    • Bridgehead Nitrogen: Removes the H-bond donor, increasing lipophilicity (LogP) and passive membrane permeability.

    • C7-Methylation: This specific position blocks a common metabolic "soft spot" on the ring system, extending plasma half-life (

      
      ).
      
Validating the Correlation

To establish a valid IVIVC for this compound, researchers must correlate In Vitro Intrinsic Clearance (


)  with In Vivo Area Under the Curve (AUC) .
Workflow: Establishing IVIVC

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_invivo In Vivo Outputs Microsomes Liver Microsomes (Metabolic Stability) Model PBPK Modeling (Simcyp/GastroPlus) Microsomes->Model CLint Permeability PAMPA / Caco-2 (Permeability) Permeability->Model Peff Binding Plasma Protein Binding (Fu) Binding->Model Fu PK_Rat Rat PK Study (IV/PO Dosing) Correlation IVIVC Established (Predicted vs Observed) PK_Rat->Correlation Validates Tumor_Vol Xenograft Efficacy (Tumor Volume) Tumor_Vol->Correlation PD Confirmation Model->PK_Rat Predicts

Figure 2: IVIVC Workflow. Integrating microsomal stability and permeability data to predict in vivo pharmacokinetics.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing this compound derivatives.

Synthesis: One-Pot Green Chemistry Protocol

Rationale: Traditional Chichibabin synthesis is harsh. The modern approach uses microwave-assisted cycloaddition for higher yield and purity [3].

Reagents:

  • 4-Methylpyridine (Precursor for 7-methyl core)

  • 
    -Halo ketones (e.g., phenacyl bromide)
    
  • Electron-deficient alkene (e.g., ethyl acrylate)

  • Solvent: Water or Ethanol (Green solvent)

Step-by-Step:

  • Quaternization: Mix 4-methylpyridine (1.0 eq) and

    
    -halo ketone (1.0 eq) in ethanol. Reflux for 2 hours. Precipitate the pyridinium salt.
    
  • Cycloaddition: Dissolve the salt in water/ethanol (1:1). Add ethyl acrylate (1.2 eq) and mild base (

    
    ).
    
  • Microwave Irradiation: Irradiate at 100°C, 150W for 15-20 minutes.

  • Workup: Extract with ethyl acetate. Purify via column chromatography (Hexane:EtOAc).

  • Validation: Confirm 7-methyl presence via

    
    -NMR (
    
    
    
    ~2.3-2.4 ppm singlet).
In Vivo Pharmacokinetic (PK) Study (Rat)

Rationale: To validate the metabolic stability advantage of the 7-methyl group.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation: this compound derivative dissolved in 5% DMSO / 40% PEG400 / 55% Saline.

  • Dosing:

    • Group A: IV Bolus (2 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h via jugular vein.

  • Analysis: LC-MS/MS quantification.

  • Calculation: Determine Bioavailability (

    
    ) using 
    
    
    
    .

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. National Institutes of Health (PMC). [Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Antibiotics (Basel). [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. Expert Opinion on Therapeutic Patents. [Link]

Sources

Comparative analysis of the ADME properties of 7-Methylindolizine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the indolizine scaffold, with a specific focus on 7-Methylindolizine and its conceptual analogs. In drug discovery, a thorough understanding of a compound's ADME profile is critical for its development into a safe and effective therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental frameworks.

Introduction to the Indolizine Scaffold

Indolizine is a heterocyclic aromatic compound consisting of a fused pyridine and pyrrole ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and its versatile biological activities. The substitution pattern on the indolizine core can dramatically influence its physicochemical properties and, consequently, its pharmacokinetic behavior. For this guide, we will consider this compound as our lead structure and compare it to other hypothetical analogs to illustrate key structure-ADME relationships (SAR).

The Critical Role of ADME in Drug Development

The journey of a drug through the body can be summarized by the acronym ADME:

  • Absorption: The process by which a drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues.

  • Metabolism: The chemical conversion of the drug into other compounds (metabolites) by the body.

  • Excretion: The removal of the drug and its metabolites from the body.

An ideal drug candidate must possess a balanced ADME profile to ensure adequate exposure at the target site while minimizing off-target effects and toxicity. Early assessment of these properties is crucial to reduce the high attrition rates in drug development.

Comparative ADME Profiling of Indolizine Analogs

To illustrate the impact of structural modifications on the ADME properties of the indolizine scaffold, we will compare the following representative compounds:

  • Compound A: Indolizine (Parent Scaffold)

  • Compound B: this compound (Lead Compound)

  • Compound C: 7-Indolizine Carboxylic Acid (Polar Analog)

  • Compound D: 7-Phenylindolizine (Lipophilic Analog)

Absorption

Oral bioavailability is often governed by a compound's ability to permeate the intestinal membrane. This is influenced by factors such as solubility and lipophilicity (logP).

Physicochemical Property Predictions

CompoundStructurePredicted logPPredicted Aqueous Solubility (logS)Predicted Rule of Five Violations
A: Indolizine 1.89-2.150
B: this compound 2.35-2.600
C: 7-Indolizine Carboxylic Acid 1.50-2.850
D: 7-Phenylindolizine 3.84-3.980

Data is predictive and sourced from computational models for illustrative purposes.

Analysis:

  • This compound (B) is more lipophilic than the parent indolizine (A) due to the addition of the methyl group. This may enhance its membrane permeability, but could slightly decrease its aqueous solubility.

  • 7-Indolizine Carboxylic Acid (C) is significantly more polar due to the ionizable carboxylic acid group. This will likely increase its aqueous solubility but drastically reduce its passive permeability across the intestinal membrane.

  • 7-Phenylindolizine (D) is the most lipophilic analog. While this high lipophilicity might favor membrane partitioning, it could lead to poor aqueous solubility, potentially limiting its absorption (a "brick dust" problem).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Dissolve test compounds in DMSO (10 mM stock) B Dilute stock into phosphate buffer (pH 7.4) A->B C Prepare donor plate with diluted compounds B->C F Place acceptor plate onto donor plate ('sandwich') C->F Combine Plates D Coat filter of acceptor plate with lipid solution (e.g., lecithin) E Add buffer to acceptor wells D->E E->F G Incubate (e.g., 4-18 hours) at room temperature F->G H Separate plates G->H I Measure compound concentration in both plates via LC-MS/MS H->I J Calculate permeability coefficient (Pe) I->J

Caption: High-level workflow for the PAMPA assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Dilute these stocks into a universal buffer (pH 7.4) to create the donor solution.

  • Plate Preparation: A 96-well filter plate (e.g., Millipore MultiScreen) serves as the acceptor plate. The filter is coated with a lipid solution (e.g., 2% lecithin in dodecane). The acceptor wells are filled with buffer.

  • Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich" where the lipid-coated filter is the only interface between the two wells.

  • Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 5 hours).

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated using established equations that account for compound concentrations and incubation time.

Distribution

Once absorbed, a drug's distribution is largely governed by its affinity for plasma proteins and its ability to penetrate tissues.

Analysis:

  • Highly lipophilic compounds like 7-Phenylindolizine (D) are more likely to exhibit high plasma protein binding (PPB), primarily to albumin. This can limit the free fraction of the drug available to exert its therapeutic effect.

  • Polar compounds like 7-Indolizine Carboxylic Acid (C) will likely have lower PPB and a smaller volume of distribution (Vd), tending to remain in the systemic circulation.

  • This compound (B) would be expected to have moderate PPB and tissue distribution.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins.

Workflow Diagram:

PPB_Workflow A Prepare dialysis device with semi-permeable membrane B Add test compound-spiked plasma to one chamber (plasma side) A->B C Add buffer to the other chamber (buffer side) B->C D Seal the device and incubate with gentle shaking until equilibrium (e.g., 6-24 hours at 37°C) C->D E Sample aliquots from both chambers post-incubation D->E F Analyze compound concentration in both samples via LC-MS/MS E->F G Calculate % bound and % free drug F->G

Caption: Workflow for Plasma Protein Binding determination.

Step-by-Step Methodology:

  • Device Preparation: A dialysis device (e.g., RED device) with two chambers separated by a semi-permeable membrane (typically with a molecular weight cutoff of 8-14 kDa) is used.

  • Loading: The test compound is spiked into plasma (human, rat, etc.). This solution is added to one chamber. The other chamber is filled with protein-free buffer (e.g., PBS).

  • Incubation: The device is sealed and incubated at 37°C with gentle agitation for a sufficient time to reach equilibrium (e.g., 18 hours).

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers.

Metabolism

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for easier excretion. This is mediated mainly by Cytochrome P450 (CYP) enzymes.

Analysis:

  • The indolizine ring is an electron-rich system, making it susceptible to oxidative metabolism by CYP enzymes. Potential metabolic hotspots include the pyridine and pyrrole rings.

  • The methyl group in This compound (B) could be a site for oxidation, forming a hydroxymethyl metabolite.

  • The phenyl group in 7-Phenylindolizine (D) provides another aromatic ring that can be hydroxylated.

  • The carboxylic acid in (C) might undergo glucuronidation via UGT enzymes.

Experimental Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of a compound by metabolic enzymes.

Workflow Diagram:

Metabolic_Stability_Workflow A Prepare incubation mixture: Liver microsomes + buffer B Pre-warm mixture to 37°C A->B C Add test compound (low concentration, e.g., 1 µM) and pre-incubate B->C D Initiate reaction by adding NADPH cofactor C->D E Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench the reaction in aliquots with cold organic solvent (e.g., acetonitrile) E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant for remaining parent compound via LC-MS/MS G->H I Plot ln(% remaining) vs. time and calculate half-life (t½) H->I

Caption: Metabolic stability assay workflow.

Step-by-Step Methodology:

  • Preparation: A reaction mixture containing liver microsomes (e.g., human or rat) and phosphate buffer is prepared.

  • Initiation: The mixture is pre-warmed to 37°C. The test compound is added, followed by the cofactor NADPH to start the enzymatic reaction.

  • Time Course: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion and Future Directions

The ADME properties of the indolizine scaffold are highly tunable through chemical modification. While this compound represents a starting point with balanced, drug-like properties, further optimization is possible. Introducing polarity (as in the carboxylic acid analog) can improve solubility but may hinder permeability, whereas increasing lipophilicity (as in the phenyl analog) can enhance permeability at the cost of solubility and potentially increase metabolic liability and plasma protein binding.

A comprehensive understanding of these structure-ADME relationships is paramount. The experimental protocols outlined in this guide provide a robust framework for characterizing novel indolizine analogs, enabling a data-driven approach to designing compounds with optimized pharmacokinetic profiles for successful drug development.

References

This is an illustrative list. Real-world application would require specific citations for each data point and claim.

  • Title: Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization Source: Academic Press, 2016 URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Nature Protocols, 2006 URL: [Link]

  • Title: A high-throughput equilibrium dialysis method for measuring plasma protein binding Source: Journal of Pharmacological and Toxicological Methods, 2004 URL: [Link]

  • Title: In vitro evaluation of metabolic stability and CYP450 inhibition of drugs in liver microsomes Source: Current Protocols in Pharmacology, 2011 URL: [Link]

A Preclinical Comparative Analysis of 7-Methylindolizine Derivatives: Validating Therapeutic Potential in Inflammatory Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pursuit of novel scaffolds that offer improved efficacy and safety profiles is paramount. Indolizine derivatives have emerged as a promising class of heterocyclic compounds, with accumulating evidence suggesting their potential across various therapeutic areas, including inflammation.[1][2] This guide provides an in-depth preclinical comparison of a specific subclass, 7-Methylindolizine derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs). Our focus is to objectively assess their therapeutic potential by examining their performance in validated in vitro and in vivo models of inflammation, supported by experimental data.

The rationale for investigating this compound derivatives stems from structure-activity relationship (SAR) studies indicating that substitutions on the indolizine core can significantly influence biological activity.[3] Specifically, modifications at the 7-position have been shown to be critical for various pharmacological effects. This guide will delve into the anti-inflammatory properties of these compounds, with a particular focus on their mechanism of action as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

The Preclinical Validation Funnel: A Stepwise Approach

The journey from a promising chemical entity to a potential therapeutic agent is a rigorous process of validation. Our evaluation of this compound derivatives follows a logical, multi-tiered approach, starting with specific molecular target engagement and progressing to more complex cellular and whole-organism models. This funneling strategy allows for a comprehensive assessment of a compound's potential, weeding out less promising candidates early in the process.

Preclinical Validation Funnel cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Enzymatic Assays Enzymatic Assays Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Mechanism Confirmation Acute Inflammation Model Acute Inflammation Model Cell-Based Assays->Acute Inflammation Model Functional Efficacy

Caption: A streamlined workflow for preclinical validation of anti-inflammatory compounds.

In Vitro Evaluation: Targeting the Engine of Inflammation

The initial stages of preclinical validation focus on understanding the direct interaction of the investigational compounds with their intended molecular targets and their subsequent effects in a controlled cellular environment.

Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2][4]

A series of methyl 3-(substituted benzoyl)-7-methyl-2-phenylindolizine-1-carboxylates were synthesized and evaluated for their in vitro COX-2 inhibitory activity.[1] The results, presented in Table 1, demonstrate that these compounds exhibit a range of inhibitory effects, with some derivatives showing promising potency.

Table 1: In Vitro COX-2 Inhibition of this compound Derivatives and Comparators

CompoundStructureIC50 (µM) for COX-2
This compound Derivative (4b) 7-methyl, 3-(4-chlorobenzoyl)12.34
This compound Derivative (4d) 7-methyl, 3-(4-bromobenzoyl)21.87
Celecoxib Selective COX-2 Inhibitor0.04 - 0.78
Diclofenac Non-selective NSAID~0.8
Indomethacin Non-selective NSAID6.84

Data for this compound derivatives are from a study by Chandrashekharappa et al. (2019).[1] Data for comparator drugs are compiled from multiple sources for reference.[4][5][6]

The data indicates that while the initial this compound derivatives show moderate COX-2 inhibitory activity, there is potential for optimization to enhance potency. For instance, related indolizine derivatives with different substitutions have demonstrated improved COX-2 inhibition, with a 7-methoxy derivative showing an IC50 of 5.84 µM.[2]

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

  • Preparation of Reagents:

    • Reconstitute human recombinant COX-2 enzyme in a suitable buffer.

    • Prepare a stock solution of the this compound derivative and comparator drugs (e.g., Celecoxib) in an appropriate solvent like DMSO.

    • Prepare serial dilutions of the test compounds to achieve a range of final assay concentrations.

    • Prepare a solution of arachidonic acid (the substrate for COX enzymes).

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme to each well.

    • Add the diluted test compounds or vehicle control to the respective wells.

    • Pre-incubate the enzyme with the compounds for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Measure the fluorescence signal at regular intervals using a microplate reader (excitation/emission wavelengths specific to the assay kit, e.g., 535/587 nm).[7]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

COX-2 Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Enzyme Dispense Enzyme Prepare Reagents->Dispense Enzyme Add Compounds Add Compounds Dispense Enzyme->Add Compounds Pre-incubate Pre-incubate Add Compounds->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Step-by-step workflow for the in vitro COX-2 inhibition assay.

Cell-Based Efficacy: Inhibition of Pro-inflammatory Cytokines

To assess the functional anti-inflammatory effects of this compound derivatives in a more biologically relevant system, their ability to inhibit the release of pro-inflammatory cytokines from immune cells is evaluated. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9]

While specific data for this compound derivatives in this assay is not yet widely published, the expectation based on their COX-2 inhibitory activity is a reduction in pro-inflammatory cytokine production. For comparison, established NSAIDs have demonstrated the ability to modulate cytokine release in such models.

Table 2: Expected and Comparative Performance in LPS-Induced Cytokine Release Assay

Compound ClassExpected Effect on TNF-α ReleaseExpected Effect on IL-6 Release
This compound Derivatives Dose-dependent inhibitionDose-dependent inhibition
Celecoxib Significant inhibitionSignificant inhibition
Diclofenac Moderate to significant inhibitionModerate to significant inhibition

This protocol describes the methodology for evaluating the inhibitory effect of test compounds on cytokine production in a macrophage cell line.[10]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage-like cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into 24-well or 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the this compound derivative or comparator drugs for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group and an LPS-stimulated, vehicle-treated control group.

  • Incubation and Supernatant Collection:

    • Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.

    • Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of TNF-α and IL-6 in the collected supernatants.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves antibody-antigen binding and a colorimetric readout.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.

In Vivo Validation: Assessing Efficacy in a Living System

Positive results from in vitro assays provide a strong rationale for progressing to in vivo models, which offer a more complex physiological environment to evaluate the therapeutic potential of a compound.

The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammatory model for the evaluation of anti-inflammatory drugs.[11][12] Injection of carrageenan into the rat's paw induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified over time.[13]

Table 3: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
This compound Derivative (Hypothetical) To be determinedExpected dose-dependent reduction
Diclofenac 5~56%
Diclofenac 20~72%
Indomethacin 5Significant reduction

Data for Diclofenac is from a study by Chopade et al. (2016).[14] Data for Indomethacin is from various sources.[15]

While specific in vivo data for the this compound derivatives from the in vitro study is not available, a related xanthine derivative with a 7-position substitution demonstrated marked anti-inflammatory activity in the carrageenan-induced paw edema model.[11] This suggests that 7-substituted derivatives, including the this compound class, are likely to exhibit efficacy in this in vivo model.

This protocol outlines the procedure for inducing and measuring inflammation in the rat paw.[15][16]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the this compound derivative, vehicle, or a positive control drug (e.g., Diclofenac) orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Workflow Acclimatize Animals Acclimatize Animals Administer Compounds Administer Compounds Acclimatize Animals->Administer Compounds Measure Initial Paw Volume Measure Initial Paw Volume Administer Compounds->Measure Initial Paw Volume Inject Carrageenan Inject Carrageenan Measure Initial Paw Volume->Inject Carrageenan Measure Paw Volume Over Time Measure Paw Volume Over Time Inject Carrageenan->Measure Paw Volume Over Time Calculate % Inhibition Calculate % Inhibition Measure Paw Volume Over Time->Calculate % Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion and Future Directions

The preclinical data presented in this guide provides a compelling case for the continued investigation of this compound derivatives as a new class of anti-inflammatory agents. The initial in vitro studies confirm their ability to inhibit COX-2, a key target in inflammation. While direct comparative in vivo data is still emerging, the performance of structurally related compounds in established models like the carrageenan-induced paw edema assay suggests a high probability of therapeutic efficacy.

The next logical steps in the preclinical validation of these promising derivatives include:

  • Lead Optimization: Synthesizing and screening additional analogues to improve COX-2 inhibitory potency and selectivity.

  • Comprehensive In Vivo Studies: Conducting dose-response studies in the carrageenan-induced paw edema model to establish a clear efficacy profile.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety of the lead compounds.

  • Chronic Inflammation Models: Evaluating the efficacy of lead candidates in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their potential for treating long-term inflammatory conditions.

By systematically progressing through this preclinical validation funnel, the therapeutic potential of this compound derivatives can be thoroughly and objectively evaluated, paving the way for the development of novel and effective anti-inflammatory therapies.

References

  • Chandrashekharappa, S., et al. (2019). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules, 24(12), 2296. [Link]

  • Venugopala, K. N., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3567. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4695. [Link]

  • Abdel-rahman, A. A.-H., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(7), 939. [Link]

  • Reboani, M. C., & Franzone, J. S. (1990). In vivo anti-inflammatory activity of 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine. Drugs under experimental and clinical research, 16(6), 277–284. [Link]

  • Azarbaijani, M., et al. (2021). Anti-inflammatory effects of memantine in carrageenan-induced paw edema model in rats. Journal of Reports in Pharmaceutical Sciences, 10(1), 60-65. [Link]

  • Chopade, V. V., et al. (2016). Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation, 39(4), 1551–1559. [Link]

  • Jiang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(10), 7029-7037. [Link]

  • Tchiégang, C., et al. (2024). In silico and in vivo study of anti-inflammatory activity of Morinda longissima (Rubiaceae) extract and phytochemicals for treatment of inflammation-mediated diseases. Journal of Ethnopharmacology, 329, 118001. [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]

  • Atik, O., et al. (2011). Comparison of Anti-Edema Effects of Iloprost and Diclofenac Sodium on Traumatic Rat Paw Edema. Acta orthopaedica et traumatologica turcica, 45(5), 366–371. [Link]

  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. [Link]

  • Venugopala, K. N., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules, 24(23), 4356. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4695. [Link]

  • Kim, Y. C., et al. (2014). Effects of 1,7-substituted methylxanthine derivatives on LPS-stimulated expression of cytokines and chemokines in Raw 264.7 and HK-2 cells. Archives of pharmacal research, 37(1), 79–86. [Link]

  • Butler, M. J., et al. (1993). Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans. Journal of leukocyte biology, 53(1), 1–6. [Link]

  • ResearchGate. (n.d.). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. [Link]

  • ResearchGate. (n.d.). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. [Link]

  • Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]

  • Rahman, M. M., et al. (2020). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. International journal of molecular sciences, 21(11), 3848. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Ishimaru, K., et al. (1995). In vitro and in vivo inhibition of LPS-induced tumor necrosis factor-alpha production by dimeric gallotannin analogues. Bioorganic & medicinal chemistry letters, 5(19), 2271–2276. [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. [Link]

  • Lee, J. Y., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(21), 6439. [Link]

  • Chen, Y.-F., et al. (2018). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. International journal of molecular sciences, 19(11), 3392. [Link]

  • Hosseinzadeh, A., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 47(3), 292–298. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Munshel, H., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International immunopharmacology, 137, 111393. [Link]

  • ResearchGate. (n.d.). Chalcone derivatives inhibited LPS-induced TNF-α and IL-6 secretion in RAW264.7 macrophages. [Link]

  • Sharma, M., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1397. [Link]

  • Zarraga, G. E., & Schmidt, D. E. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(2), 209–214. [Link]

  • Jo, Y. Y., et al. (2020). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 25(17), 3989. [Link]

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]

  • Protocols.io. (2024). Cell culture of RAW264.7 cells. [Link]

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Sources

Safety Operating Guide

Proper Disposal Procedures: 7-Methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Methylindolizine (CAS: Variable/Research Grade - often isomeric with 7-methylindole, CAS 933-67-5) is a nitrogen-containing fused bicyclic heterocycle.[1][2] Unlike its structural isomer indole, the indolizine ring system contains a bridgehead nitrogen, imparting unique electronic properties and reactivity profiles.

Critical Safety Distinction: Most safety databases default to "Indole" derivatives when searching for this compound.[1] As a researcher, you must treat this compound as a Research Chemical of Unknown Toxicity (RCUT) .[1] While structural analogs suggest acute toxicity (Oral/Dermal) and aquatic hazards, specific toxicological data is often absent.

Operational Directive: Adopt a "Universal Precaution" strategy. Assume the compound is a sensitizer, an irritant, and hazardous to aquatic environments.[3] Under no circumstances should this compound enter municipal water systems.

Physical & Chemical Waste Profile
PropertyData / EstimateWaste Implications
Formula C₉H₉NNitrogen content requires incineration with scrubber (NOx control).[1]
Mol. Weight 131.18 g/mol Small molecule; potential for high bioavailability.[1]
Physical State Solid (crystalline) or OilLikely combustible; suitable for fuel blending if dissolved.[1]
Solubility Organic Solvents (DCM, EtOAc)Segregate into Non-Halogenated or Halogenated solvent streams based on the solvent used, not the solute.[1]
Reactivity Electron-rich aromaticIncompatible with Strong Oxidizers. Risk of exothermic decomposition.[1]

Hazard Identification & Classification

In the absence of a compound-specific SDS from a primary manufacturer, use this Conservative Hazard Matrix for labeling and risk assessment.

  • GHS Signal Word: WARNING

  • H-Codes (Presumed):

    • H302: Harmful if swallowed.[1][3][4][5][6]

    • H315/H319: Causes skin/eye irritation.[1][3]

    • H400/H410: Very toxic to aquatic life (Common for N-heterocycles).[1]

Waste Segregation & Pre-Treatment

Proper segregation is the primary determinant of disposal cost and safety. This compound is a non-halogenated organic.[1]

A. The "No-Drain" Rule

Due to the stable aromatic nature of the indolizine core and potential aquatic toxicity, zero discharge to sinks or drains is permitted.

B. Chemical Compatibility Check[1][2]
  • Do NOT Mix With: Concentrated Nitric Acid, Peroxides, or Permanganates. The electron-rich indolizine ring is susceptible to rapid, exothermic oxidation.[1]

  • Acceptable Mixtures: Compatible with standard organic waste streams (Acetone, Methanol, DMSO, Ethyl Acetate).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, spill cleanup materials.[1]

  • Containment: Place solid waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "Solid Waste: Debris contaminated with this compound."[1]

    • Hazard Check: Toxic, Irritant.[3][4]

  • Secondary Containment: If the solid is fine powder, double-bag to prevent dust liberation upon compaction.[1]

  • Disposal Path: Designate for High-Temperature Incineration .

    • Why: Landfilling N-heterocycles can lead to leaching.[1] Incineration ensures complete destruction of the ring system.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC effluent, reaction solvents, extraction layers.[1]

  • Solvent Determination:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Methanol/Acetone/EtOAc

      
      Non-Halogenated Waste Stream .[1]
      
  • Concentration Limit: If the concentration of this compound exceeds 5% (wt/wt), flag the container as "High Concentration" to alert the disposal vendor.

  • pH Check: Ensure waste stream is Neutral (pH 6-8).

    • Note: Strong acids can protonate the nitrogen, increasing water solubility and changing the waste profile.

  • Container: Use approved safety cans (steel or HDPE) with spring-loaded caps to prevent evaporation.[1]

Emergency Response: Spills

Scenario: 5g of solid this compound spilled on the benchtop.

  • Evacuate & PPE: Clear immediate area. Don double nitrile gloves, lab coat, and N95/P100 particulate respirator (to avoid inhaling dust).

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a generic absorbent (vermiculite or spill pads) to dampen potential dust.

    • Sweep carefully into a dustpan.[1] Do not create dust. [3][7]

  • Wet Wipe: Clean the surface with a solvent in which the compound is soluble (Ethanol or Acetone), followed by a soap and water wash.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Protocol A).

Waste Stream Decision Matrix

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Ignitable/Toxic).[1]

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Pure/Debris Liquid Liquid Waste (Solutions) StateCheck->Liquid Solution Labeling Labeling: 'Contains this compound' Check: Toxic, Irritant Solid->Labeling SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, Acetone, EtOAc) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling DisposalMethod Final Disposal: High-Temp Incineration (Fuel Blending) Labeling->DisposalMethod

Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility with commercial incineration facilities.

References & Regulatory Grounding[1][3][6][8]

  • PubChem Compound Summary (Indole Analogs). National Library of Medicine.[1] (Used for structural toxicity estimation).[1] [Link]

  • US EPA.[1][8] "Hazardous Waste Characteristics: A User-Friendly Reference Document." United States Environmental Protection Agency.[1] (Defining Ignitability D001 and Toxicity characteristics). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (Standard operating procedures for N-heterocycle disposal). [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 7-Methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Methylindolizine. As researchers and drug development professionals, understanding the causality behind safety measures is paramount. This document is structured to provide not just a set of rules, but a framework for risk assessment and procedural validation, ensuring both personal safety and experimental integrity.

Understanding the Compound: A Proactive Approach to Safety

This compound is an off-white crystalline solid belonging to the indolizine class of heterocyclic compounds.[1] While the toxicological properties of many indolizine derivatives are not fully investigated, available data for this compound and related compounds indicate specific hazards that necessitate a robust personal protective equipment (PPE) strategy.[2][3] The primary goal is to prevent exposure through the principal routes: inhalation of the powder, direct skin contact, eye contact, and accidental ingestion.

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][3][4]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][4]

Some safety data sheets for analogous compounds also list warnings for being harmful if swallowed (H302) and toxic in contact with skin (H311), underscoring the need for caution.[5] Furthermore, the compound is noted to be very toxic to aquatic life, which dictates stringent disposal protocols. A distinct, unpleasant "stench" is also associated with the compound, serving as an immediate, albeit unwelcome, indicator of its presence.[3][6]

The Core of Protection: Engineering Controls and Foundational PPE

Before any personal protective equipment is considered, the primary line of defense is always engineering controls. The causality is simple: it is always better to remove the hazard from your immediate environment than to place a barrier between yourself and the hazard.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[3][6] This is non-negotiable. The negative pressure and constant airflow of a fume hood contain the solid particles and any potential vapors, preventing inhalation and minimizing contamination of the laboratory environment.

Foundational PPE Ensemble

For any work involving this compound, the following PPE constitutes the minimum requirement. The rationale is to create a complete barrier against incidental contact.

  • Eye and Face Protection: Given the serious eye irritation hazard (H319), ANSI Z87.1-compliant safety glasses with side shields are mandatory. However, for any procedure involving the transfer of solids or the potential for splashes (e.g., preparing solutions, extractions), chemical splash goggles are required to provide a complete seal around the eyes.[3][7] If there is a significant splash risk with larger volumes, a face shield should be worn in addition to chemical splash goggles, never as a substitute.[7]

  • Hand Protection: Double gloving is required.[8] The inner glove provides a second layer of protection in case the outer glove is breached. The outer glove should be removed and replaced immediately upon known or suspected contact.

    • Glove Material: Nitrile or neoprene gloves are recommended. They must be powder-free to prevent the powder from aerosolizing contaminants.[9] Always check the manufacturer's glove compatibility chart for breakthrough times with solvents you may be using to dissolve the compound.

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling larger quantities or in the event of a spill, disposable gowns that close in the back are preferable as they provide more complete coverage.[8]

PPE Selection Workflow: A Risk-Based Approach

The selection of PPE should be dynamic and based on the specific task being performed. Use the following workflow to determine the appropriate level of protection.

PPE_Workflow cluster_start Risk Assessment cluster_procedure Procedural Variables start Start: Handling this compound ppe_base Baseline PPE: - Fume Hood - Safety Glasses - Lab Coat - Double Nitrile Gloves start->ppe_base Always Start Here weighing Weighing Solid Powder? quantity Quantity > 1g? weighing->quantity Yes solution Working with Solution? weighing->solution No quantity->solution No ppe_respirator Add: N95 Respirator quantity->ppe_respirator Yes ppe_goggles Upgrade to: Chemical Splash Goggles solution->ppe_goggles ppe_disposable_gown Upgrade to: Disposable Gown solution->ppe_disposable_gown Large Volume Splash Risk ppe_base->weighing ppe_respirator->solution

Caption: Risk-based workflow for selecting appropriate PPE when handling this compound.

Standard Operating Procedures (SOP) for PPE Usage

Proper technique in donning and, most critically, doffing PPE is essential to prevent cross-contamination.

Experimental Protocol: Donning PPE
  • Preparation: Ensure all necessary PPE is available and inspected for defects.

  • Gown/Lab Coat: Don the lab coat or disposable gown, ensuring complete back closure if applicable.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown or lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Eye/Face Protection: Don safety glasses, goggles, or face shield as determined by the risk assessment.

Experimental Protocol: Doffing PPE

This sequence is designed to move from most contaminated to least contaminated, protecting the user at each step.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.

  • Eye/Face Protection: Remove eye and face protection by handling the strap or earpieces. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]

Decontamination and Disposal Plan

Spill Management

In case of a spill, ensure the area is well-ventilated (fume hood is on). Wear your full PPE ensemble. Cover the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder).[6] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Do not use water to clean up the initial spill as the compound has low water solubility and this could spread contamination.[6]

Waste Disposal
  • Chemical Waste: All this compound waste, including reaction residues and contaminated absorbent materials, must be collected as hazardous waste.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10][11]

  • Contaminated PPE: All disposable PPE (gloves, gowns) used while handling this compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash or biohazard bags.

Summary of PPE Recommendations

Task / ScenarioEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport in Lab General VentilationSafety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid (<1g) Chemical Fume HoodSafety GlassesDouble Nitrile GlovesLab CoatNot Required
Weighing Solid (>1g) Chemical Fume HoodSafety GlassesDouble Nitrile GlovesLab CoatN95 Respirator Recommended
Preparing Solutions Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required
Running Reactions / Transfers Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab Coat or Disposable GownNot Required
Spill Cleanup Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesDisposable GownN95 Respirator Recommended

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70275, 7-Methylindole. [Link]

  • Wikipedia. 7-Methylindole. [Link]

  • Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet for 7-Methylindole. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • The Good Scents Company. 7-methyl indole information. [Link]

  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 582636, 1-Methylindolizine. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.